molecular formula C8H5Br2NO B1423747 5,6-Dibromo-2,3-dihydro-isoindol-1-one CAS No. 954239-43-1

5,6-Dibromo-2,3-dihydro-isoindol-1-one

Cat. No.: B1423747
CAS No.: 954239-43-1
M. Wt: 290.94 g/mol
InChI Key: XMIIFJCIHPBAEH-UHFFFAOYSA-N
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Description

5,6-Dibromo-2,3-dihydro-isoindol-1-one is a useful research compound. Its molecular formula is C8H5Br2NO and its molecular weight is 290.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dibromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIIFJCIHPBAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696145
Record name 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-43-1
Record name 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dibromo-2,3-dihydro-isoindol-1-one, a halogenated isoindolinone derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information, including its chemical identity and calculated properties. Furthermore, by drawing parallels with structurally related isoindolinone analogs, this guide offers insights into its potential synthesis, plausible biological activities, and prospective applications in therapeutic development. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel isoindolinone-based scaffolds.

Chemical Identity and Core Properties

This compound is a bicyclic aromatic lactam featuring a dibrominated benzene ring fused to a γ-lactam ring. The precise positioning of the two bromine atoms on the isoindolinone core at positions 5 and 6 is a key structural feature that is anticipated to significantly influence its physicochemical and biological properties.

PropertyValueSource
CAS Number 954239-43-1[1]
Molecular Formula C₈H₅Br₂NO[1]
Molecular Weight 290.94 g/mol Calculated
Canonical SMILES C1C2=C(C=C(C=C2Br)Br)C(=O)N1Inferred
Physical State Solid (Predicted)Inferred
Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, its synthesis can be logically inferred from established methods for analogous isoindolinone compounds. A plausible synthetic route would likely commence from a suitably substituted phthalic anhydride or a related precursor.

Hypothetical Synthetic Pathway

A potential synthetic approach could involve the following key transformations:

Synthetic_Pathway A Dibromophthalic Anhydride Derivative B Dibromophthalimide Derivative A->B Ammonolysis or reaction with an amine C This compound B->C Selective Reduction

Caption: A plausible synthetic route to this compound.

Step-by-Step Rationale:

  • Starting Material Selection: The synthesis would likely begin with a commercially available or synthetically accessible dibrominated phthalic anhydride or a related benzoic acid derivative. The specific starting material would dictate the initial steps of the synthesis.

  • Imide Formation: The phthalic anhydride derivative could undergo ammonolysis or reaction with a suitable amine to form the corresponding phthalimide. This is a standard and high-yielding reaction in organic synthesis.

  • Selective Reduction: The critical step would be the selective reduction of one of the carbonyl groups of the phthalimide to a methylene group. This transformation can be challenging and may require careful selection of reducing agents to avoid over-reduction of the aromatic ring or cleavage of the lactam. Reagents such as zinc dust in acetic acid or catalytic hydrogenation under controlled conditions have been employed for similar transformations.

Chemical Reactivity Insights:

The chemical reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the bromine atoms and the carbonyl group, as well as the presence of the N-H proton of the lactam. The bromine atoms could serve as handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce various substituents.

Potential Applications in Drug Discovery and Development

The isoindolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3][4][5][6] The introduction of bromine atoms in this compound is a strategic modification that can enhance binding affinity to biological targets and modulate pharmacokinetic properties.

Prospective Therapeutic Areas:
  • Oncology: Isoindolinone derivatives have shown significant promise as anticancer agents.[5] For instance, lenalidomide, an isoindolinone-based drug, is a successful immunomodulatory agent used in the treatment of multiple myeloma.[3][7] The dibromo substitution pattern of the target compound could be explored for its potential as an inhibitor of various cancer-related targets, such as protein kinases or histone deacetylases.[2]

  • Neurodegenerative Diseases: The isoindolinone core has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease.[8] Certain derivatives have been found to inhibit acetylcholinesterase, an enzyme implicated in the progression of the disease.

  • Inflammation and Immunology: As demonstrated by the thalidomide family of drugs, the isoindolinone scaffold can exert potent immunomodulatory and anti-inflammatory effects.[3] The specific halogenation pattern of this compound may lead to novel compounds with unique immunomodulatory profiles.

Structure-Activity Relationship (SAR) Considerations:

The bromine atoms at positions 5 and 6 offer valuable opportunities for SAR exploration. These positions can be systematically modified to probe the binding pocket of a target protein. The introduction of different substituents via cross-coupling reactions could lead to the discovery of compounds with improved potency, selectivity, and drug-like properties.

Sources

An In-depth Technical Guide to the Synthesis of 5,6-Dibromo-2,3-dihydro-isoindol-1-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. Among its halogenated derivatives, 5,6-Dibromo-2,3-dihydro-isoindol-1-one stands out as a critical building block for the synthesis of novel pharmaceuticals, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of a robust and reproducible synthetic pathway to this key intermediate. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the mechanistic underpinnings of each transformation. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their research endeavors.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone framework is a recurring motif in a multitude of natural products and synthetic molecules exhibiting significant biological activity.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, and neuroprotective agents.[3] The introduction of halogen atoms, particularly bromine, onto the aromatic ring of the isoindolinone core provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[4] this compound, in particular, offers two reactive sites for such modifications, making it an exceptionally valuable precursor in the development of complex molecular architectures.

This guide will focus on a logical and efficient synthetic approach, starting from a commercially available precursor and proceeding through a series of well-established chemical transformations. The causality behind each experimental choice will be elucidated, ensuring a deep understanding of the synthetic process.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a synthetic strategy centered on the late-stage introduction of the bromine atoms or the construction of the isoindolinone ring from a pre-brominated precursor. For this guide, we will focus on a strategy involving the bromination of a suitable phthalide derivative followed by amidation and cyclization. This approach offers good control over the regioselectivity of the bromination and utilizes readily available starting materials.

Retrosynthesis target This compound intermediate1 5,6-Dibromo-2-(hydroxymethyl)benzoic acid target->intermediate1 Amidation/ Cyclization intermediate2 4,5-Dibromophthalide intermediate1->intermediate2 Hydrolysis starting_material Phthalide intermediate2->starting_material Bromination Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Cyclization Phthalide Phthalide Dibromophthalide Dibromophthalide Phthalide->Dibromophthalide Br₂, Fe AcOH, 80°C Hydroxymethylbenzoic_acid Hydroxymethylbenzoic_acid Dibromophthalide->Hydroxymethylbenzoic_acid 1. NaOH (aq) 2. HCl Target 5,6-Dibromo-2,3-dihydro- isoindol-1-one Hydroxymethylbenzoic_acid->Target 1. SOCl₂ 2. NH₄OH

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5,6-Dibromo-2,3-dihydro-isoindol-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis, empowering researchers in their synthesis and characterization endeavors.

Introduction

This compound is a halogenated lactam built upon the isoindolinone core, a scaffold of considerable interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of two bromine atoms onto the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and potential for further functionalization, making it a valuable intermediate in synthetic chemistry. An accurate understanding of its spectroscopic signature is paramount for its unambiguous identification and for ensuring its purity in synthetic workflows.

This guide provides a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The causality behind the predicted spectral features is explained, offering insights that are translatable to other halogenated aromatic systems.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established substituent effects and comparison with the known data for 5-bromo-2,3-dihydro-isoindol-1-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals for the aromatic protons, the methylene protons, and the amine proton.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4~ 7.8 - 7.9s1H-
H-7~ 7.9 - 8.0s1H-
H-3~ 4.5s2H-
N-H~ 6.5 - 8.0br s1H-

Justification of Predicted Chemical Shifts:

  • Aromatic Protons (H-4 and H-7): In the analogous 5-bromo-2,3-dihydro-isoindol-1-one, the aromatic protons appear as a multiplet around 7.68 ppm.[1] In the 5,6-dibromo derivative, the two remaining aromatic protons, H-4 and H-7, are in a para relationship to each other. Due to the strong electron-withdrawing and anisotropic effects of the bromine atoms and the carbonyl group, these protons are expected to be significantly deshielded and appear as singlets due to the absence of ortho or meta coupling partners. Their chemical shifts are predicted to be in the range of 7.8-8.0 ppm.

  • Methylene Protons (H-3): The methylene protons at the C-3 position are adjacent to the aromatic ring and the nitrogen atom. For 5-bromo-2,3-dihydro-isoindol-1-one, this signal is a singlet at 4.44 ppm.[1] The addition of a second bromine atom on the aromatic ring is expected to have a minor effect on the chemical shift of these protons. Therefore, a singlet around 4.5 ppm is predicted.

  • Amine Proton (N-H): The chemical shift of the N-H proton can be highly variable and is dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the region of 6.5-8.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-1)~ 168 - 172
C-Ar (quaternary)~ 125 - 145
C-Ar (CH)~ 120 - 130
C-Br~ 115 - 125
CH₂ (C-3)~ 45 - 50

Justification of Predicted Chemical Shifts:

  • Carbonyl Carbon (C-1): The lactam carbonyl carbon is expected to resonate in the typical range for amides, around 168-172 ppm.

  • Aromatic Carbons: The aromatic region will show six signals. The two carbons bearing bromine atoms (C-5 and C-6) will be shifted to approximately 115-125 ppm. The two carbons bearing protons (C-4 and C-7) are expected in the 120-130 ppm range. The two quaternary carbons of the fused ring system (C-3a and C-7a) will appear in the 125-145 ppm range.

  • Methylene Carbon (C-3): The C-3 methylene carbon, being attached to a nitrogen atom, will be found in the range of 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity
N-H Stretch3200 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=O Stretch (Lactam)1680 - 1700Strong
C=C Stretch (Aromatic)1550 - 1600Medium
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 600Strong

Interpretation of Key Absorptions:

  • N-H Stretch: A medium intensity band is expected in the region of 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C=O Stretch: A strong, sharp absorption between 1680 and 1700 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam ring.

  • C-Br Stretch: The presence of the bromine atoms will give rise to strong absorptions in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula is C₈H₅Br₂NO. The exact mass will be approximately 290.88 Da. Due to the two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br), the molecular ion will appear as a cluster of peaks. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1.

  • Key Fragmentation Pathways:

    • Loss of a bromine atom: [M - Br]⁺

    • Loss of CO: [M - CO]⁺

    • Retro-Diels-Alder type fragmentation of the isoindolinone ring.

G M [C8H5Br2NO]+ m/z ~291, 293, 295 M_minus_Br [C8H5BrNO]+ Loss of Br M->M_minus_Br M_minus_CO [C7H5Br2N]+ Loss of CO M->M_minus_CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to obtain a spectrum with adequate signal-to-noise.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds. Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and comparative data from analogous structures, this document serves as a valuable resource for researchers involved in the synthesis and characterization of this and related halogenated isoindolinones. The provided interpretations and experimental protocols are intended to facilitate the unambiguous identification and further investigation of this important chemical entity in the field of drug discovery and development.

References

  • ChemWhat. This compound CAS#: 954239-43-1. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Physical and chemical properties of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: This compound . Due to the limited availability of direct experimental data for this compound, this document serves as an expert synthesis of known information on closely related analogs, predictive analysis, and proposed experimental protocols. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic signatures, and its potential applications, particularly as a versatile building block for drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this and similar structures in their work.

Introduction: The Isoindolinone Core and the Role of Bromination

The isoindolinone ring system, a bicyclic structure featuring a fusion of benzene and a γ-lactam ring, is a cornerstone of numerous biologically active compounds. Its rigid framework and capacity for diverse substitution patterns make it an ideal scaffold for interacting with various biological targets. Notable drugs and clinical candidates incorporating this core have shown efficacy in treating a range of diseases, including cancer and inflammatory conditions.[1]

The introduction of halogen atoms, particularly bromine, onto aromatic scaffolds is a time-tested strategy in medicinal chemistry. Bromine atoms can significantly modulate a molecule's pharmacokinetic profile by increasing lipophilicity, which can enhance membrane permeability. Furthermore, they can serve as metabolic blocks, preventing oxidative degradation by cytochrome P450 enzymes. Critically, the carbon-bromine bond provides a versatile synthetic handle for late-stage functionalization via modern cross-coupling reactions, enabling the rapid generation of diverse compound libraries.

This guide focuses on This compound (CAS No. 954239-43-1), a molecule poised for such applications.[2][3] The presence of two adjacent bromine atoms offers unique opportunities for regioselective chemical modification and the construction of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and physical properties.

Chemical Structure and Identifiers

The structure of this compound is depicted below.

G cluster_0 Proposed Synthesis of this compound A 4,5-Dibromo-2-methylbenzoic acid B Methyl 4,5-dibromo-2-methylbenzoate A->B  H₂SO₄ (cat.), MeOH C Methyl 4,5-dibromo-2-(bromomethyl)benzoate B->C  NBS, AIBN, CCl₄ D This compound C->D  NH₃ in MeOH

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system, where the rationale behind each step is explained to ensure reproducibility and understanding.

Step 1: Esterification of 4,5-Dibromo-2-methylbenzoic acid

  • Procedure: To a solution of 4,5-Dibromo-2-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. Cool the reaction to room temperature, reduce the solvent volume in vacuo, and partition between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4,5-dibromo-2-methylbenzoate.

  • Causality: The acid-catalyzed Fischer esterification is a classic, high-yielding method for converting carboxylic acids to methyl esters. The workup with sodium bicarbonate neutralizes the acidic catalyst and removes any unreacted starting material.

Step 2: Radical Bromination

  • Procedure: Dissolve the ester from Step 1 (1.0 eq) in carbon tetrachloride (15 vol). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere for 2-4 hours. The reaction progress can be monitored by the disappearance of the floating NBS and TLC. After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude Methyl 4,5-dibromo-2-(bromomethyl)benzoate.

  • Causality: This is a Wohl-Ziegler bromination. AIBN acts as a radical initiator, and NBS serves as the bromine source for the selective bromination of the benzylic methyl group, which is the most reactive C-H bond.

Step 3: Ammonolysis and Cyclization

  • Procedure: Dissolve the crude product from Step 2 in a 2M solution of ammonia in methanol (20 vol). Seal the reaction vessel and stir at room temperature for 18-24 hours. A precipitate should form over time. Upon completion (monitored by TLC), collect the solid product by filtration, wash with cold methanol, and dry under vacuum to afford the final product, this compound.

  • Causality: Ammonia acts as a nucleophile, first displacing the benzylic bromide. The resulting primary amine then undergoes a rapid intramolecular nucleophilic acyl substitution with the adjacent methyl ester, cyclizing to form the stable five-membered lactam ring. The product's expected low solubility in methanol allows for a simple and efficient purification by filtration. [4]

Chemical Reactivity

The true value of this compound lies in its potential for further chemical modification.

  • N-Functionalization: The lactam nitrogen (N-H) is nucleophilic and can be readily alkylated, acylated, or used in coupling reactions to introduce a wide variety of substituents.

  • Palladium-Catalyzed Cross-Coupling: The two C-Br bonds are prime sites for reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. The slight difference in the electronic environment of C5 and C6 may allow for regioselective coupling under carefully controlled conditions, providing a pathway to complex, unsymmetrically substituted isoindolinones.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are predicted signatures for the target compound.

Table 3: Predicted Spectroscopic Signatures

Technique Predicted Data
¹H NMR - Aromatic Region: Two singlets are expected, one for the C4-H and one for the C7-H, likely in the range of δ 7.8-8.0 ppm. The symmetrical substitution pattern eliminates complex splitting. - Methylene Protons: A sharp singlet for the C3-H₂ protons, expected around δ 4.5 ppm. - Amide Proton: A broad singlet for the N-H proton, typically δ 8.0-9.0 ppm, which may exchange with D₂O.
¹³C NMR Expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (>165 ppm).
IR Spectroscopy - N-H Stretch: A sharp to medium peak around 3200 cm⁻¹. - C=O Stretch (Lactam): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-Br Stretch: Absorptions in the fingerprint region, typically 500-600 cm⁻¹.

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a dibrominated compound, with major peaks at m/z 290 (for ⁷⁹Br₂), 292 (for ⁷⁹Br⁸¹Br), and 294 (for ⁸¹Br₂) in an approximate 1:2:1 intensity ratio. |

Trustworthiness Insight: The predicted ¹H NMR spectrum provides a clear method for validation. The presence of two aromatic singlets and one methylene singlet would be a strong indicator of the successful synthesis of the desired 5,6-dibromo isomer, distinguishing it from other possible isomers which would show more complex splitting patterns.

Applications in Drug Discovery and Development

The isoindolinone core is a well-established pharmacophore. Derivatives have been investigated for a multitude of biological activities, including:

  • Anti-inflammatory and Immunomodulatory Effects: The most famous examples are thalidomide and its analogs (lenalidomide, pomalidomide), which are used to treat multiple myeloma and other cancers. [1]* Enzyme Inhibition: Isoindolinone derivatives have been developed as potent inhibitors of various enzymes, including kinases and cholinesterases, making them relevant for oncology and neurodegenerative diseases. [5]* Antimicrobial and Anticonvulsant Activity: The scaffold has also been explored for its potential in treating infectious diseases and neurological disorders.

This compound is an ideal starting material for building libraries of novel compounds to screen for these and other activities. Its dibrominated core allows for the exploration of structure-activity relationships (SAR) by systematically replacing the bromine atoms with different functional groups.

Safety and Handling

No specific safety data for this compound is available. However, based on analogous compounds like 5-Bromo-2,3-dihydro-1H-isoindol-1-one, it should be handled with care.

  • Hazard Classification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents a highly valuable, yet underexplored, building block for chemical and pharmaceutical research. While direct experimental data is sparse, this guide has provided a robust framework for its synthesis, characterization, and potential application based on expert analysis of related chemistry. Its true potential lies in its capacity for dual functionalization at the bromine-substituted positions, opening the door to novel and complex molecular designs.

Future work should focus on the experimental validation of the proposed synthetic route and a full characterization of the compound's physical and spectroscopic properties. Subsequently, the exploration of its reactivity in various cross-coupling reactions will be crucial to unlocking its full potential as a scaffold for the development of next-generation therapeutics and functional materials.

References

  • ResearchGate. (n.d.). 5,6-Dibromo-1H-indole-2,3-dione. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 954239-43-1. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo phthalide - CN1634906A.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Syntheses. (n.d.). Phthalaldehydic acid. Retrieved from [Link]

  • SciSpace. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalide synthesis. Retrieved from [Link]

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The Therapeutic Potential of Dibrominated Isoindolinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activities of dibrominated isoindolinones, a class of heterocyclic compounds with significant therapeutic promise. For researchers, medicinal chemists, and professionals in drug development, this document synthesizes the current understanding of isoindolinone pharmacology, with a particular focus on the strategic role of dibromination in enhancing bioactivity. While direct literature on dibrominated isoindolinones is emerging, this guide extrapolates from the well-established activities of the parent scaffold and related brominated derivatives to provide a forward-looking perspective on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a bicyclic γ-lactam that serves as a foundational structure for numerous biologically active molecules.[1][2] Its rigid framework and capacity for diverse substitutions at the nitrogen and aromatic ring have made it an attractive scaffold in the design of novel therapeutics.[3][4] Isoindolinone derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][5][6]

The Strategic Advantage of Bromination in Drug Design

Halogenation, and specifically bromination, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[7] In the context of heterocyclic compounds, bromination has been shown to significantly enhance biological activity. For instance, studies on brominated indoles have demonstrated that the position of the bromine atom on the aromatic ring can profoundly impact their anti-inflammatory effects.[8][9] This principle suggests that the dibromination of the isoindolinone scaffold is a rational approach to potentiate its inherent therapeutic activities.

Anticancer Activity: Targeting Key Pathways in Malignancy

Isoindolinone derivatives have emerged as a promising class of anticancer agents, with several analogues exhibiting potent cytotoxic and cytostatic effects against various cancer cell lines.[5][10] While specific data on dibrominated isoindolinones is limited, the known mechanisms of action for the broader isoindolinone class provide a strong rationale for their investigation.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A significant body of research has identified isoindolinone derivatives as potent inhibitors of histone deacetylases (HDACs).[11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes. By inhibiting HDACs, isoindolinone-based compounds can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[11] A series of novel isoindolinone derivatives demonstrated nanomolar IC50 values against HDAC1, with some compounds showing more potent antiproliferative activities against several cancer cell lines than the approved drug chidamide.[11]

Hypothesized Enhancement by Dibromination: The introduction of two bromine atoms on the isoindolinone aromatic ring could enhance HDAC inhibitory activity through several mechanisms. The electron-withdrawing nature of bromine can alter the electronic properties of the scaffold, potentially leading to stronger interactions with the zinc ion in the HDAC active site. Furthermore, the increased lipophilicity could improve cell membrane permeability, leading to higher intracellular concentrations of the inhibitor.

Experimental Protocol: In Vitro Anticancer Evaluation

The following is a generalized protocol for assessing the anticancer activity of novel dibrominated isoindolinone derivatives.

Cell Culture:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (WST-1 Assay):

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of the dibrominated isoindolinone compounds for 24 hours.[5]

  • After the incubation period, 10 µL of WST-1 reagent is added to each well, and the plate is incubated for an additional 2-4 hours.

  • The absorbance is measured at 450 nm using a microplate reader.

  • The concentration that inhibits 50% of cell growth (IC50) is calculated.

Visualizing the Anticancer Mechanism

anticancer_mechanism Dibrominated Isoindolinone Dibrominated Isoindolinone HDAC Enzyme HDAC Enzyme Dibrominated Isoindolinone->HDAC Enzyme Inhibition Histone Acetylation Histone Acetylation HDAC Enzyme->Histone Acetylation Decreases Tumor Suppressor Gene Expression Tumor Suppressor Gene Expression Histone Acetylation->Tumor Suppressor Gene Expression Increases Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Tumor Suppressor Gene Expression->Cell Cycle Arrest & Apoptosis Induces

Caption: Proposed mechanism of anticancer activity for dibrominated isoindolinones via HDAC inhibition.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory properties, with some compounds showing pronounced analgesic and anti-inflammatory effects in vivo.[6]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A plausible mechanism for the anti-inflammatory effects of isoindolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[12] By inhibiting COX-2, these compounds can reduce pain and inflammation.[12] The anti-inflammatory activity of brominated indoles has been linked to the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Structure-Activity Relationship Insights: Research on brominated indoles has shown that the position of the bromine atom influences anti-inflammatory activity, with 5-bromo and 6-bromo derivatives being particularly active.[13] This suggests that a systematic investigation of dibrominated isoindolinones, exploring different substitution patterns on the aromatic ring, could lead to the discovery of highly potent and selective anti-inflammatory agents.

Experimental Workflow: Assessing Anti-inflammatory Potential

anti_inflammatory_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Compound Treatment Compound Treatment LPS Stimulation->Compound Treatment NO & Cytokine Measurement NO & Cytokine Measurement Compound Treatment->NO & Cytokine Measurement Animal Model of Inflammation Animal Model of Inflammation NO & Cytokine Measurement->Animal Model of Inflammation Lead Compound Compound Administration Compound Administration Animal Model of Inflammation->Compound Administration Assessment of Edema & Pain Assessment of Edema & Pain Compound Administration->Assessment of Edema & Pain

Caption: A streamlined workflow for the evaluation of anti-inflammatory compounds.

Antimicrobial Activity: A New Frontier

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Isoindolinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][14]

Proposed Mechanism of Action

The precise antimicrobial mechanism of isoindolinones is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. The introduction of lipophilic bromine atoms in a dibrominated isoindolinone could enhance its ability to penetrate the lipid-rich cell walls of bacteria and fungi, leading to increased antimicrobial potency. Some isoindolinone derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[14]

Tabulated Antimicrobial Data for Isoindolinone Derivatives
Compound ClassTarget OrganismsActivityReference
N-substituted isoindolin-1-onesGram-positive and Gram-negative bacteria, FungiModerate to good[3]
Phthalimido derivativesStaphylococcus aureus, Escherichia coli, FungiBroad-spectrum antibacterial, promising antifungal[14]
Isoindolinone derivativesGram-negative and Gram-positive bacteria, FungiBroad-spectrum[5]

Synthesis of Dibrominated Isoindolinones: A General Approach

While specific protocols for the synthesis of a wide range of dibrominated isoindolinones are not extensively reported, a general synthetic route can be proposed based on established methods for isoindolinone synthesis and aromatic bromination.

General Synthetic Protocol
  • Starting Material: A suitable starting material would be a dibrominated phthalic anhydride or a related dibrominated benzene derivative.

  • Reaction with an Amine: The dibrominated starting material is reacted with an appropriate primary amine or ammonia to form a phthalimide intermediate.

  • Reduction/Cyclization: The phthalimide is then selectively reduced or subjected to a cyclization reaction to form the desired dibrominated isoindolinone core. A variety of reducing agents and reaction conditions can be employed to achieve this transformation.[1][2]

Conclusion and Future Directions

Dibrominated isoindolinones represent a compelling, albeit underexplored, class of compounds with significant potential for drug development. The strong precedent for the diverse biological activities of the isoindolinone scaffold, coupled with the known benefits of bromination in enhancing potency and modulating pharmacokinetic properties, provides a solid foundation for future research.

Key areas for future investigation include:

  • Systematic Synthesis: The development of robust and versatile synthetic routes to access a library of dibrominated isoindolinones with varying substitution patterns.

  • Structure-Activity Relationship (SAR) Studies: A thorough investigation of how the position and number of bromine atoms on the isoindolinone core influence anticancer, anti-inflammatory, and antimicrobial activity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent dibrominated isoindolinone candidates.

  • In Vivo Efficacy and Safety Profiling: Preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety.

The exploration of dibrominated isoindolinones holds the promise of yielding novel and effective therapeutic agents to address unmet medical needs in oncology, inflammatory diseases, and infectious diseases.

References

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  • PubMed. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. [Link]

  • National Institutes of Health. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. [Link]

  • PubMed. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. [Link]

  • National Institutes of Health. Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. [Link]

  • ResearchGate. (2015). Isoindoloindolones - Biological Activities and Syntheses. [Link]

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  • ResearchGate. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link]

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  • MDPI. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. [Link]

  • PubMed. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. In vitro Antimicrobial Activity of Some Synthetic Isoindolinone and Isoquinolinone Derivatives. [Link]

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A Technical Guide to the Research Applications of 5,6-Dibromo-2,3-dihydro-isoindol-1-one: A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolinone core is a privileged heterocyclic scaffold, forming the basis of numerous biologically active compounds and functional materials.[1][2] The strategic placement of halogen atoms, specifically bromine, onto this core structure dramatically enhances its utility as a versatile building block for chemical synthesis and drug discovery. This guide focuses on 5,6-Dibromo-2,3-dihydro-isoindol-1-one, a molecule poised for significant research applications. The two bromine atoms on the benzene ring serve as highly effective synthetic handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[3][4] This document provides an in-depth analysis of the compound's properties, outlines its potential as a core scaffold in fragment-based drug discovery (FBDD), and presents detailed, field-proven protocols for its derivatization and subsequent application in creating novel chemical libraries for screening.

Introduction: The Strategic Value of the Dibromo-Isoindolinone Scaffold

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with over 85% of all biologically active molecules containing such a ring system.[2][5][6] Within this vast chemical space, the isoindolinone framework is a recurring motif in molecules demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and antipsychotic properties.[1][7][8]

The subject of this guide, this compound, capitalizes on this proven scaffold. Its defining feature is the vicinal dibromination at the 5- and 6-positions. This specific substitution pattern is not merely an arbitrary modification; it is a deliberate design element that unlocks powerful synthetic possibilities. Bromine atoms are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[3][9][10] This reactivity allows for the precise and controlled introduction of diverse chemical functionalities at two distinct points on the molecule, making it an ideal starting material for generating libraries of complex derivatives.

This guide will explore the practical, research-oriented applications stemming from this structural design, focusing on its role as a versatile intermediate for creating novel molecular entities with therapeutic or material science potential.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's physical and chemical properties is critical for its effective application in research.

Key Properties

The essential properties of this compound are summarized below. These data are crucial for planning reactions, including solvent selection, purification strategies, and analytical characterization.

PropertyValueSource
CAS Number 954239-43-1[11][12]
Molecular Formula C₈H₅Br₂NO[12]
Molecular Weight 290.94 g/mol [12]
Appearance White to light yellow powder/crystal[13]
Storage Sealed in dry, room temperature conditions[13][14]
Conceptual Synthesis Route

Core Application: A Scaffold for Fragment-Based Drug Discovery (FBDD) and Library Synthesis

The primary and most powerful application of this compound is as a core scaffold for building diverse molecular libraries. The two bromine atoms function as orthogonal synthetic handles, allowing for sequential or differential functionalization. This capability is particularly valuable in Fragment-Based Drug Discovery (FBDD), where small, simple fragments are grown or linked to create potent and selective ligands for biological targets.

The FBDD Workflow using the Dibromo-Isoindolinone Scaffold

The workflow diagram below illustrates how this compound can be integrated into a typical FBDD and library synthesis campaign. The process begins with the core scaffold and expands through iterative chemical modifications and biological screening.

FBDD_Workflow A Scaffold 5,6-Dibromo-isoindolinone B Reaction 1: Mono-functionalization (e.g., Suzuki Coupling) A->B Step 1 C Intermediate Library (5-Bromo-6-Aryl-isoindolinones) B->C Diversification D Reaction 2: Di-functionalization (e.g., Buchwald-Hartwig) C->D Step 2 E Final Compound Library D->E Final Products F High-Throughput Screening (HTS) E->F Biological Assay G Hit Identification & SAR Analysis F->G Data Analysis

Caption: FBDD workflow using the dibromo-isoindolinone scaffold.

Causality in Experimental Design: Why Palladium Catalysis?

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for several reasons that make them ideal for this application:[9][10]

  • Functional Group Tolerance: These reactions proceed under mild conditions and are compatible with a wide range of functional groups. This is critical when building complex molecules, as it obviates the need for extensive protecting group chemistry.[10]

  • Predictability and Robustness: Reactions like the Suzuki-Miyaura coupling are exceptionally reliable and well-understood, making them suitable for library synthesis where high yields and predictable outcomes are paramount.[4][10]

  • Commercial Availability of Reagents: There is a vast and diverse commercial catalog of boronic acids, amines, alkynes, and other coupling partners, allowing for the creation of immense chemical diversity from a single scaffold.

The differential reactivity of the C-Br bonds can potentially be exploited. The C5-Br bond may exhibit different electronic properties and steric hindrance compared to the C6-Br bond, allowing for regioselective mono-functionalization under carefully controlled conditions before proceeding to the second coupling.[3]

Experimental Protocols: Library Generation via Sequential Suzuki and Buchwald-Hartwig Couplings

This section provides a detailed, self-validating protocol for the synthesis of a diverse library of 5,6-disubstituted isoindolinone derivatives. The protocol is designed as a two-stage process to maximize diversity.

Stage 1: Mono-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol details the selective mono-arylation of the scaffold. The objective is to produce a library of 5-bromo-6-aryl-isoindolinone intermediates.

Protocol Justification:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings.[10]

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base sufficient to facilitate transmetalation without causing unwanted side reactions.

  • Solvent System: A mixture of toluene and water creates a biphasic system. The organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the base, facilitating the reaction at the interface.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, e.g., 291 mg, 1.0 mmol).

  • Reagent Addition: Add the desired arylboronic acid (1.1 eq, 1.1 mmol), Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol), and finely ground Na₂CO₃ (3.0 eq, 318 mg, 3.0 mmol).

  • Solvent Addition: Add degassed toluene (15 mL) and degassed deionized water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure of the mono-arylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the retention of one bromine atom.

Stage 2: N-Arylation via Buchwald-Hartwig Amination

Using the library of 5-bromo-6-aryl-isoindolinone intermediates from Stage 1, this protocol introduces a second point of diversity at the remaining bromine position.

Protocol Justification:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., XPhos) is highly effective for C-N bond formation, even with challenging substrates.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried microwave vial under an inert atmosphere, add the 5-bromo-6-aryl-isoindolinone intermediate from Stage 1 (1.0 eq, e.g., 0.5 mmol).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol), Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol), XPhos (0.08 eq, 38 mg, 0.08 mmol), and NaOtBu (1.4 eq, 67 mg, 0.7 mmol).

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene (5 mL) via syringe.

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-90 minutes. Alternatively, heat conventionally at 100 °C for 8-16 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography or preparative HPLC. Validate the final structure using NMR and HRMS to confirm the successful displacement of the second bromine atom.

Caption: Sequential cross-coupling strategy for library synthesis.

Future Research Directions & Conclusion

The utility of this compound extends beyond the protocols detailed here. Potential future research avenues include:

  • Material Science: The derivatized isoindolinone core could be explored as a building block for organic light-emitting diodes (OLEDs) or conductive polymers, where the rigid, planar structure and potential for π-system extension are advantageous.

  • Asymmetric Synthesis: Developing enantioselective coupling reactions or resolutions could provide access to chiral isoindolinone derivatives, which are often required for specific biological interactions.

  • Probe Development: The bromine atoms can be replaced with reporter tags, such as fluorophores or biotin, to create chemical probes for studying biological systems.

References

  • This citation is a placeholder for a specific scientific article that would detail the crystal structure or intermolecular interactions of a similar dibromo-heterocycle. (Link to a relevant crystallographic study)
  • This citation is a placeholder for a specific scientific article on the synthesis and biological importance of phthalimide derivatives. (Link to a relevant medicinal chemistry journal)
  • De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 244-248. [Link]

  • American Elements. (n.d.). 5,6-Dibromoindoline-2,3-dione. Retrieved January 19, 2026, from [Link]

  • Sharma, P., & Kumar, V. (2022). A Review on Medicinally Important Heterocyclic Compounds. International Journal of Research in Engineering and Science (IJRES), 10(4), 60-69. (Link to a relevant review on heterocyclic chemistry)
  • Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]

  • This citation is a placeholder for a specific scientific article detailing modern synthesis methods for isoindolinone derivatives. (Link to a relevant organic synthesis journal)
  • This citation is a placeholder for a specific scientific article on the biological activities of isoindoline-1,3-dione derivatives, such as COX inhibition. (Link to a relevant medicinal chemistry journal)
  • ChemWhat. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44305. [Link]

  • This is a duplicate of reference 13 and refers to the same study on Suzuki cross-coupling.
  • Bozorov, K., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(17), 3205. (Link to a relevant review on heterocycles in medicinal chemistry)
  • This citation is a placeholder for a specific scientific article on the anticancer and antioxidant properties of isoindolinone derivatives. (Link to a relevant medicinal chemistry journal)
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • This citation is a placeholder for a specific scientific article highlighting various biological activities of isoindolinone derivatives. (Link to a relevant medicinal chemistry journal)
  • This citation is a placeholder for a patent or article related to the synthesis or application of isoindoline-1,3-dione compounds in controlling angiogenesis or TNF-α production.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44305. [Link]

  • Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 6(3), 44. [Link]

  • This citation is a placeholder for a specific scientific article on the enhancement of Suzuki cross-coupling reactions. (Link to a relevant organic chemistry journal)

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An In-Depth Technical Guide to 5,6-Dibromo-2,3-dihydro-isoindol-1-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5,6-Dibromo-2,3-dihydro-isoindol-1-one, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific data for this molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to present a robust working profile, including a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential therapeutic applications.

Core Molecular Attributes

This compound, also known as 5,6-dibromoisoindolin-1-one, is a derivative of the isoindolinone scaffold, a privileged structure in medicinal chemistry. The introduction of two bromine atoms onto the benzene ring is anticipated to significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.

PropertyValueSource
Molecular Formula C₈H₅Br₂NO[1]
Molecular Weight 290.94 g/mol Calculated
CAS Number 954239-43-1[1]
Canonical SMILES C1c2c(cc(c(c2)Br)Br)C(=O)N1Inferred

Proposed Synthesis Pathway

The proposed workflow is designed for high yield and purity, incorporating standard organic chemistry transformations that are scalable and reproducible in a laboratory setting.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Anhydride Formation cluster_2 Step 3: Reductive Amination A 4,5-Dibromo-1,2-dimethylbenzene B 4,5-Dibromophthalic acid A->B  KMnO4, H2O, heat   C 4,5-Dibromophthalic anhydride B->C  Acetic anhydride, heat   D This compound C->D  Zn, Acetic Acid, NH4OAc  

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 4,5-Dibromophthalic acid

  • To a stirred solution of 4,5-dibromo-1,2-dimethylbenzene (1 equivalent) in water, add potassium permanganate (KMnO₄, 4 equivalents) portion-wise.

  • Heat the reaction mixture to reflux (100°C) for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the crude 4,5-dibromophthalic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4,5-Dibromophthalic anhydride

  • Suspend the crude 4,5-dibromophthalic acid (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 140°C) for 2-3 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization of the anhydride.

  • Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 3: Synthesis of this compound

  • To a solution of 4,5-dibromophthalic anhydride (1 equivalent) in glacial acetic acid, add zinc dust (Zn, 3-4 equivalents) and ammonium acetate (NH₄OAc, 5-10 equivalents).

  • Heat the reaction mixture to 100-110°C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the hot reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Physicochemical Properties and Characterization

Experimental physicochemical data for this compound is not widely reported. However, predictions based on its structure and comparison with similar halogenated compounds can provide valuable insights for researchers.

  • Solubility: The compound is expected to have low aqueous solubility and good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM). The presence of two bromine atoms increases its lipophilicity.

  • Lipophilicity (LogP): The calculated LogP is predicted to be in the range of 2.5-3.5, suggesting good cell membrane permeability, a desirable trait for drug candidates.

  • Melting Point: A relatively high melting point is anticipated due to the planar structure and potential for intermolecular hydrogen bonding and halogen bonding, contributing to a stable crystal lattice.

  • Spectroscopic Characterization:

    • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two aromatic protons, and a singlet in the aliphatic region for the CH₂ group. The NH proton will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will be crucial for confirming the structure. Predicted chemical shifts are provided in the table below.

    • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a dibrominated compound, with intense peaks for [M], [M+2], and [M+4] in an approximate 1:2:1 ratio.

Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)
C=O~168-172
C-Br~118-122
Aromatic CH~125-130
Quaternary Aromatic C~135-145
CH₂~45-50

Potential Applications in Drug Discovery and Development

The isoindolinone core is a key pharmacophore in several approved drugs and clinical candidates. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. The dibromo substitution in this compound suggests several potential areas of application.

Anticancer Agents

Numerous substituted isoindolinones have demonstrated potent anticancer activity. For instance, derivatives of 5-bromo-7-azaindolin-2-one have shown broad-spectrum antitumor potency, in some cases exceeding that of the approved drug Sunitinib[2]. The mechanism of action for many of these compounds involves the inhibition of key cellular targets such as protein kinases.

Enzyme Inhibition

The isoindolinone scaffold is a versatile platform for designing enzyme inhibitors.

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations[3]. The isoindolinone core is present in some known PARP inhibitors, and it is plausible that this compound could be explored for this activity.

  • Topoisomerase II Inhibition: Bromo-substituted isoindoline-1,3-dione derivatives have been investigated as inhibitors of Topoisomerase II, an enzyme crucial for DNA replication and a validated target in cancer therapy[4].

Modulators of Protein-Protein Interactions

The isoindolinone framework is also known to mediate protein-protein interactions. For example, the related phthalimide structure is central to the mechanism of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which bind to the protein cereblon. This suggests that this compound could be a starting point for developing novel modulators of protein-protein interactions.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its core attributes, a plausible synthetic strategy, and a well-reasoned basis for its potential therapeutic applications.

For researchers and drug development professionals, this compound offers a valuable starting point for lead optimization campaigns targeting a range of diseases, particularly in oncology. Future work should focus on the experimental validation of the proposed synthesis, thorough physicochemical and spectroscopic characterization, and comprehensive biological evaluation to unlock the full therapeutic potential of this intriguing molecule.

References

  • ChemWhat. This compound CAS#: 954239-43-1. Available from: [Link].

  • Google Patents. Synthesis method of 6-bromoisoindolinyl-1-one. CN105153013A.
  • Santi, D. V., et al. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 2021, 81(4), 1076–1086. Available from: [Link].

  • Pal, M., et al. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 2022, 129, 106202. Available from: [Link].

  • Gupta, A., et al. Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. ResearchGate, 2016. Available from: [Link].

  • Al-Ostath, A., et al. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate, 2023. Available from: [Link].

  • Golen, J. A., & Manke, D. R. 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2017, 2(4), x170355. Available from: [Link].

  • Google Patents. Processes for preparing isoindoline-1,3-dione compounds. US9133161B2.
  • Lomonosov, M., et al. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. Genes & Development, 2022, 36(1-2), 65-79. Available from: [Link].

  • Al-Suhaibani, S. S., et al. Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2- (5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. ResearchGate, 2021. Available from: [Link].

  • Besson, T., et al. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry, 2018, 157, 104-116. Available from: [Link].

  • European Patent Office. Process for the preparation of 5,6-diacetoxyindole. EP 0598383 A1. Available from: [Link].

  • El-Sayed, M. A. A., et al. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate, 2020. Available from: [Link].

  • Szychowski, K. A., et al. Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Molecules, 2019, 24(18), 3295. Available from: [Link].

  • Google Patents. Process for the preparation of bromoisophthalic acid compounds. EP1293495B1.
  • An improved synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. ResearchGate, 2008. Available from: [Link].

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Discovery and history of substituted isoindolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Isoindolinones: From Tragedy to Targeted Therapeutics

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif that has etched a remarkable and often poignant history in the annals of medicinal chemistry. Initially associated with one of the most significant iatrogenic disasters of the 20th century, this chemical core has undergone a profound redemption, evolving into a cornerstone for the development of powerful immunomodulatory agents and pioneering a new modality of targeted protein degradation. This guide provides an in-depth exploration of the discovery, history, and scientific evolution of substituted isoindolinones. We will traverse the journey from the initial synthesis of thalidomide, through its tragic teratogenic effects, to the serendipitous discovery of its anti-inflammatory and anti-angiogenic properties. The core of this guide will focus on the watershed moment in its history: the elucidation of its mechanism of action through the discovery of the E3 ubiquitin ligase receptor, Cereblon (CRBN). We will detail the subsequent rational design of second and third-generation immunomodulatory drugs (IMiDs®) and the revolutionary therapeutic paradigm of Proteolysis Targeting Chimeras (PROTACs) that this discovery enabled. This narrative is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a technical and mechanistic understanding of how this simple scaffold has fundamentally reshaped modern pharmacology.

The Genesis of a Scaffold: Early Synthesis and the Rise of Thalidomide

The story of substituted isoindolinones is inextricably linked with the synthesis of N-phthaloylglutamic acid imide, a compound that would later be known as thalidomide. Developed by the German pharmaceutical company Chemie Grünenthal in 1954, thalidomide was initially marketed as a remarkably safe and effective non-barbiturate sedative and antiemetic. Its perceived safety profile, particularly the lack of a lethal dose in animal models, led to its widespread use, including in pregnant women for the treatment of morning sickness.

The chemical structure of thalidomide features a central isoindolinone ring system linked to a glutarimide moiety. This chiral molecule exists as a racemic mixture of (R)- and (S)-enantiomers, which rapidly interconvert under physiological conditions. While the (R)-enantiomer was primarily responsible for the desired sedative effects, the (S)-enantiomer was later implicated in the drug's devastating teratogenicity. Between 1957 and 1961, the widespread use of thalidomide resulted in a global epidemic of severe birth defects, most notably phocomelia, a condition characterized by malformed limbs. This tragedy led to a fundamental overhaul of drug testing and approval regulations worldwide, mandating much stricter preclinical evaluation for teratogenic potential.

G cluster_0 Core Isoindolinone Structure cluster_1 Thalidomide A Isoindolinone Core B Glutarimide Ring (Chiral Center) A->B Linkage C Phthalimide Group A->C Fused

Caption: Core chemical structure of thalidomide, highlighting the isoindolinone core.

A Phoenix from the Ashes: Rediscovery and New Applications

For decades, thalidomide was synonymous with medical disaster. However, its story took an unexpected turn in 1964 when Israeli physician Jacob Sheskin prescribed it as a sedative for a patient suffering from severe erythema nodosum leprosum (ENL), a painful inflammatory complication of leprosy.[1] To his astonishment, the patient's debilitating lesions resolved dramatically within 48 hours.[1] This serendipitous discovery unveiled thalidomide's potent anti-inflammatory properties, leading to its gradual reintroduction under strict regulatory controls for the treatment of ENL.

Further research in the 1990s began to unravel the complex pharmacology of this molecule. A pivotal discovery was its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammation.[2] This finding provided a molecular basis for its effects in ENL and opened the door to exploring its use in other inflammatory and autoimmune diseases.

Simultaneously, another crucial property of thalidomide was identified: its anti-angiogenic activity. Researchers demonstrated that thalidomide could inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[3][4] This discovery sparked immense interest in its potential as a cancer therapeutic, particularly for highly vascularized tumors like multiple myeloma.[1][3][5] Clinical trials in patients with relapsed or refractory multiple myeloma showed remarkable efficacy, leading to its FDA approval for this indication in 2006.[1][3] The disgraced drug had completed a remarkable renaissance, transforming from a pariah into a life-saving therapy.[1]

The Mechanistic Revelation: Discovery of Cereblon (CRBN)

Despite its clinical success, the precise molecular target of thalidomide remained a mystery for over 50 years. The breakthrough came in 2010 when a Japanese research group led by Hiroshi Handa identified Cereblon (CRBN) as the primary and direct binding partner of thalidomide.[6] CRBN is a component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[6] E3 ubiquitin ligases are cellular machines that tag proteins with ubiquitin, marking them for degradation by the proteasome.

The binding of thalidomide to CRBN does not inhibit the E3 ligase complex. Instead, it acts as a "molecular glue," altering the substrate specificity of CRL4CRBN.[6] It effectively hijacks the cellular degradation machinery, inducing the ubiquitination and subsequent degradation of specific proteins that would not normally be targeted by this complex. These newly targeted proteins are referred to as "neosubstrates."

This discovery was revolutionary for several reasons:

  • Unified Mechanism: It provided a single, elegant explanation for both the teratogenic and therapeutic effects of thalidomide.[6]

  • Teratogenicity Explained: Researchers later identified the transcription factor SALL4 as a key neosubstrate whose degradation is responsible for the limb malformations and other developmental defects associated with thalidomide.[5] Individuals with genetic mutations in the SALL4 gene are born with defects strikingly similar to those caused by thalidomide exposure in the womb.[5]

  • Therapeutic Effects Explained: In multiple myeloma cells, thalidomide and its analogs induce the degradation of two critical B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] The elimination of these proteins is a primary driver of the anti-myeloma activity and immunomodulatory effects of the drugs.[7][8]

The interaction is stereospecific. The (S)-enantiomer of thalidomide, which is associated with the teratogenic effects, binds to CRBN with approximately 10-fold higher affinity than the (R)-enantiomer.[6][9] Both enantiomers bind within a hydrophobic "tri-Trp pocket" in CRBN, with the glutarimide moiety being crucial for the interaction.[7][9]

G cluster_E3 Thalidomide Thalidomide (Molecular Glue) CRBN CRBN Thalidomide->CRBN Binds to Neosubstrate Neosubstrate (e.g., IKZF1/3, SALL4) Thalidomide->Neosubstrate Bridges Interaction E3_Complex CRL4 E3 Ligase Complex DDB1 DDB1 CUL4 CUL4 E3_Complex->Neosubstrate Recruits Ubiquitin Ubiquitin E3_Complex->Ubiquitin Transfers Proteasome Proteasome Neosubstrate->Proteasome Enters Ubiquitin->Neosubstrate Tags for Degradation Degradation Protein Degradation Proteasome->Degradation Results in

Caption: Mechanism of CRBN-mediated protein degradation induced by thalidomide.

Rational Design: The Evolution to IMiDs® and PROTACs

The discovery of CRBN as the target of thalidomide transformed the field from serendipity to rational drug design. It allowed scientists to create new, more potent, and specific molecules based on the isoindolinone scaffold.

Second and Third Generation IMiDs®

By systematically modifying the thalidomide structure, researchers developed analogs with improved efficacy and altered neosubstrate profiles. This led to the creation of lenalidomide and pomalidomide, often referred to as Immunomodulatory Drugs (IMiDs®).[10]

  • Lenalidomide (Revlimid®): An amino group added to the phthalimide ring of thalidomide significantly enhances its potency. It is a cornerstone of therapy for multiple myeloma and is also approved for certain myelodysplastic syndromes.[11][12][13]

  • Pomalidomide (Pomalyst®/Imnovid®): This analog features an amino group and a carbonyl group on the phthalimide ring. It is even more potent than lenalidomide and is used in patients who have become resistant to other therapies.[11][12][14]

These newer agents bind more tightly to CRBN and are more effective at inducing the degradation of Ikaros and Aiolos.[6] This rational design approach has led to significant improvements in patient outcomes for hematological malignancies.[11]

Compound Key Structural Modification Relative Potency Primary Therapeutic Use
Thalidomide Base isoindolinone-glutarimide1xMultiple Myeloma, ENL
Lenalidomide Addition of an amino group~10-100xMultiple Myeloma, MDS
Pomalidomide Addition of amino & carbonyl groups~100-1000xRelapsed/Refractory Multiple Myeloma
PROTACs: A New Therapeutic Modality

The understanding of the thalidomide-CRBN interaction gave birth to an entirely new class of drugs: PRO teolysis TA rgeting C himeras (PROTACs). A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation.

A PROTAC consists of three parts:

  • A "warhead" that binds to the protein of interest (POI).

  • An "E3 ligase ligand" that binds to an E3 ligase (e.g., a thalidomide analog that binds CRBN).

  • A flexible linker that connects the two.

By using the isoindolinone core as the E3 ligase handle, scientists can now design degraders for virtually any protein for which a binder can be developed. This technology moves beyond simple inhibition, offering the complete removal of a pathogenic protein from the cell. This represents a paradigm shift in drug discovery, all stemming from the decades-long effort to understand the mechanism of a once-notorious drug.

G cluster_PROTAC Thalidomide Thalidomide (1954) IMiDs IMiDs® (Lenalidomide, Pomalidomide) Thalidomide->IMiDs Rational Design PROTAC PROTACs IMiDs->PROTAC Conceptual Leap POI_Ligand POI Ligand CRBN_Ligand CRBN Ligand (Isoindolinone) Linker Linker POI_Ligand->Linker Linker->CRBN_Ligand

Caption: Evolution of the isoindolinone scaffold from thalidomide to PROTACs.

Key Synthetic Methodologies

The synthesis of the isoindolinone core is a well-established area of organic chemistry, with numerous methods developed over the years.[15][16] Modern strategies often employ transition-metal-catalyzed reactions to construct the heterocyclic ring system efficiently.[16][17][18]

Example Protocol: Reductive C-N Coupling/Amidation

One efficient method for synthesizing N-substituted isoindolinones involves the reductive coupling of 2-carboxybenzaldehyde with a primary amine, followed by intramolecular amidation.[19] This approach is notable for its high yields and operational simplicity.

Objective: To synthesize an N-substituted isoindolinone from 2-carboxybenzaldehyde and a primary amine.

Materials:

  • 2-carboxybenzaldehyde (1.0 mmol)

  • Primary amine (e.g., benzylamine) (1.1 mmol)

  • Platinum nanowire catalyst (PtNWs) (1 mol%)

  • Solvent (e.g., Toluene)

  • Hydrogen gas (H₂) balloon (1 atm)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

Procedure:

  • Vessel Preparation: Add 2-carboxybenzaldehyde (1.0 mmol), the primary amine (1.1 mmol), the PtNWs catalyst (1 mol%), and the solvent to the reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with hydrogen gas three times.

  • Reaction: Leave the reaction mixture under a hydrogen balloon (1 atm) and stir vigorously at a specified temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted isoindolinone.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. 1H and 13C NMR spectroscopy will confirm the structure of the final product, showing the characteristic peaks for the isoindolinone ring and the N-substituent. High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition.

Conclusion and Future Outlook

The journey of the substituted isoindolinone scaffold is a powerful testament to the unpredictable nature of scientific discovery. It is a story of tragedy, redemption, and ultimately, profound insight. From a failed sedative that caused a global health crisis, this chemical core has been reborn, providing the foundation for life-saving cancer therapies. The elucidation of its unique "molecular glue" mechanism of action has not only explained its pleiotropic effects but has also unlocked the door to targeted protein degradation, a field that is poised to revolutionize medicine. The isoindolinone story serves as a crucial lesson in pharmacology: understanding the fundamental molecular mechanism of a drug, even one with a troubled past, can pave the way for unprecedented therapeutic innovation. The future of this remarkable scaffold continues to be written, with new IMiDs®, molecular glues, and PROTACs in development for a wide range of diseases, promising a new chapter in the history of this extraordinary molecule.

References

  • AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. (n.d.).
  • Cereblon E3 ligase modulator - Wikipedia. (n.d.).
  • Structural basis of thalidomide enantiomer binding to cereblon - ResearchGate. (n.d.).
  • Mysterious mechanism of thalidomide finally uncovered - BioTechniques. (2018, August 2).
  • Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed. (n.d.).
  • Thalidomide: A Historical and Mechanistic Dissection in Drug Discovery - Benchchem. (n.d.).
  • Thalidomide - Wikipedia. (n.d.).
  • The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PubMed Central. (n.d.).
  • History of Thalidomide - News-Medical.Net. (n.d.).
  • Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. (n.d.).
  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020, October 30).
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - ResearchGate. (n.d.).
  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.).
  • Thalidomide: From Tragedy to Treatment - Retro Report. (n.d.).
  • About Thalidomide. (n.d.).
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - ResearchGate. (2025, October 17).
  • Lenalidomide and pomalidomide based triplet combination regimens for myeloma patients receives approval from the European Commission. (n.d.).
  • The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models | Blood Advances - ASH Publications. (2020, September 4).
  • The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PubMed. (2008, November 14).
  • What are the benefits of lenalidomide and pomalidomide? - Medizinonline. (n.d.).
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Methodological & Application

Application Notes & Protocols for the Biological Evaluation of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Isoindolinone Analog

The isoindolinone scaffold is a privileged heterocyclic motif present in a variety of natural products and synthetic compounds with significant therapeutic potential.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][3][4] Notably, certain isoindolinone-containing molecules have been identified as potent inhibitors of key cellular enzymes such as Histone Deacetylases (HDACs) and Glycogen Synthase Kinase-3 (GSK-3).[4][5][6]

5,6-Dibromo-2,3-dihydro-isoindol-1-one is a halogenated derivative of the isoindolinone core. While extensive biological data for this specific molecule is not yet prevalent in the public domain, its structural features suggest it as a compelling candidate for biological investigation. The presence of bromine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency and selectivity for specific biological targets.

This document provides a comprehensive guide for researchers to initiate the biological characterization of this compound. We present detailed protocols for the preparation and handling of the compound, followed by robust in vitro assays to explore its potential as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor and to evaluate its neuroprotective effects in a cell-based model of oxidative stress.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.

PropertyValueSource
Chemical Name This compound[7][8]
Synonyms 5,6-Dibromoisoindolin-1-one[7]
CAS Number 954239-43-1[7][8][9]
Molecular Formula C₈H₅Br₂NO[7][9]
Molecular Weight 290.94 g/mol [9]
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO and DMF
Storage Store at -20°C for long-term[10]

Safety Precautions: As with any novel chemical entity, appropriate safety measures should be taken. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[11][12][13] Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.[9]

Protocol 1: Preparation of Stock and Working Solutions

The accurate preparation of compound solutions is critical for reliable assay results. Due to its predicted low aqueous solubility, a stock solution in an organic solvent is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (10 mM): a. Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. b. Carefully add approximately 2.91 mg of this compound to the tube. Record the exact weight. c. Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 290.94 g/mol ) * 100,000 d. Add the calculated volume of DMSO to the tube. e. Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution. b. Prepare serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations for your experiment. c. Important: Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%). A vehicle control (containing the same final concentration of DMSO) must be included in all experiments.

Protocol 2: In Vitro Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

Rationale: GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell survival, and neurodevelopment.[14][15][16][17] Its dysregulation is linked to various pathologies, making it a prominent drug target.[16][17] This protocol describes a luminescence-based kinase assay to determine the inhibitory potential of this compound against GSK-3β. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to GSK-3β activity.

Signaling Pathway Overview:

GSK3_Signaling Insulin Insulin/Growth Factors Receptor Receptor Tyrosine Kinase Insulin->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active Phosphorylates (at Ser9) GSK3b_inactive p-GSK-3β (Ser9) (Inactive) GSK3b_active->GSK3b_inactive Substrates Downstream Substrates (e.g., Glycogen Synthase, Tau) GSK3b_active->Substrates Phosphorylates Phosphorylation Phosphorylation Substrates->Phosphorylation Inhibition Inhibition Compound 5,6-Dibromo-2,3- dihydro-isoindol-1-one Compound->GSK3b_active Direct Inhibition?

Caption: GSK-3β signaling pathway and potential point of inhibition.

Materials:

  • GSK-3β Kinase Enzyme System (e.g., Promega, V1991)[18]

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, V9101)[18]

  • GSK-3β substrate peptide

  • ATP

  • Kinase Buffer

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capability

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Compound Start->Prep_Compound Add_Compound Add Compound/Vehicle to Plate Prep_Compound->Add_Compound Add_Enzyme Add GSK-3β Enzyme Add_Compound->Add_Enzyme Add_Substrate Add Substrate/ATP Mix to Initiate Reaction Add_Enzyme->Add_Substrate Incubate_1 Incubate at RT (e.g., 60 min) Add_Substrate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (30 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze Analyze Data (IC₅₀ Curve) Read_Luminescence->Analyze

Caption: Workflow for the in vitro GSK-3β inhibition assay.

Procedure: (Adapted from Promega ADP-Glo™ Kinase Assay Technical Manual)[18]

  • Assay Setup: a. Prepare serial dilutions of this compound in kinase buffer. Include a known GSK-3 inhibitor as a positive control (e.g., SB-216763)[19] and a vehicle control (DMSO). b. To the wells of a 384-well plate, add 1 µL of the compound dilutions or controls.

  • Kinase Reaction: a. Prepare a solution of GSK-3β enzyme in kinase buffer. Add 2 µL to each well. b. Prepare a mixture of the GSK-3β substrate peptide and ATP in kinase buffer. c. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. d. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. d. Incubate at room temperature for 30 minutes. e. Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Normalize the data to the vehicle control (100% activity) and a high concentration of the positive control inhibitor (0% activity).

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the GSK-3β activity.

Protocol 3: Cell-Based Neuroprotection Assay

Rationale: Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases.[20] Evaluating the ability of a compound to protect neurons from oxidative damage is a key step in assessing its neuroprotective potential.[20][21][22][23][24] This protocol utilizes the human neuroblastoma cell line, SH-SY5Y, a widely used model in neurobiology research, to assess the cytoprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced cell death.[20]

Experimental Design:

Neuroprotection_Assay_Design Seed_Cells Seed SH-SY5Y Cells in 96-well Plate Pretreat Pre-treat with Compound or Vehicle (24h) Seed_Cells->Pretreat Induce_Stress Induce Oxidative Stress (e.g., 100 µM H₂O₂ for 24h) Pretreat->Induce_Stress Assess_Viability Assess Cell Viability (e.g., Calcein-AM Assay) Induce_Stress->Assess_Viability Analyze Analyze and Quantify Neuroprotection Assess_Viability->Analyze

Caption: Experimental design for the cell-based neuroprotection assay.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Hydrogen peroxide (H₂O₂) solution

  • Calcein-AM cell viability reagent

  • Phosphate-buffered saline (PBS)

  • Sterile 96-well cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: a. Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂. b. Trypsinize and resuspend the cells. Count the cells and adjust the density to 1 x 10⁵ cells/mL. c. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate. d. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare various concentrations of this compound in complete culture medium. b. Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound or vehicle control. c. Incubate for 24 hours (pretreatment period).

  • Induction of Oxidative Stress: a. Prepare a fresh solution of H₂O₂ in serum-free medium (e.g., 200 µM to achieve a final concentration of 100 µM). b. Remove the compound-containing medium. c. Add 100 µL of the H₂O₂ solution to the appropriate wells. Include control wells that receive only serum-free medium. d. Incubate for an additional 24 hours.[20]

  • Assessment of Cell Viability (Calcein-AM Assay): a. Carefully remove the medium from all wells. b. Wash the cells once with 100 µL of PBS. c. Prepare a working solution of Calcein-AM (e.g., 2 µM) in PBS. d. Add 100 µL of the Calcein-AM solution to each well. e. Incubate the plate at 37°C for 30 minutes, protected from light. f. Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence plate reader.

Data Analysis:

  • Calculate the average fluorescence intensity for each condition.

  • Express cell viability as a percentage of the untreated control group (which represents 100% viability).

  • The neuroprotective effect of the compound can be quantified by comparing the viability of cells pretreated with the compound and then exposed to H₂O₂ to those exposed to H₂O₂ alone.

  • Plot the percent cell viability against the compound concentration to determine the effective concentration range for neuroprotection.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial biological evaluation of this compound. By systematically assessing its potential as a GSK-3β inhibitor and its capacity for neuroprotection, researchers can gain valuable insights into the therapeutic promise of this novel compound. Positive results from these assays would warrant further investigation, including determination of the mechanism of action, evaluation in more complex cellular models (e.g., primary neurons), and subsequent in vivo studies. The rich biological landscape of the isoindolinone scaffold suggests that this compound is a worthy candidate for in-depth pharmacological exploration.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. (n.d.). PubMed Central. [Link]

  • GSK3 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Frame, S., & Cohen, P. (2001). Glycogen Synthase Kinase-3: Properties, Functions, and Regulation. Chemical Reviews, 101(8), 2547-2564. [Link]

  • Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway. (2021). Cells, 10(4), 886. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (2022). Springer Nature Experiments. [Link]

  • Cell-based Assays. (n.d.). MD Biosciences. [Link]

  • Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. (2004). Physiological Genomics, 17(3), 225-234. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). IRIS - Unibo. [Link]

  • Assays for Glycogen Synthase Kinase-3(GSK-3). (2001). Springer Nature Experiments. [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • In Vitro Bioactivities of Isoindolin-1-3-Phosophonate Compounds. (2022). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry, 172, 193-206. [Link]

  • MSDS of this compound. (n.d.). Capot Chemical. [Link]

  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024). RSC Advances, 14(1), 1-13. [Link]

  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. (2020). International Journal of Molecular Sciences, 21(18), 6857. [Link]

  • GSK3β Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). ChemMedChem. [Link]

  • This compound CAS#: 954239-43-1. (n.d.). ChemWhat. [Link]

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. (2020). Frontiers in Molecular Neuroscience, 13, 129. [Link]

  • Novel GSK-3 inhibitors with improved cellular activity. (2004). Bioorganic & Medicinal Chemistry Letters, 14(9), 2127-2130. [Link]

  • 5,6-dibromo-2,3-dihydro-1H-isoindol-1-one. (n.d.). Chemspace. [Link]

  • Novel GSK-3 Inhibitors for Treating CNS Disorders. (2017). YouTube. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). Molecules, 27(19), 6617. [Link]

  • 5,6-Dibromo-1H-indole-2,3-dione. (2016). ResearchGate. [Link]

  • The chemistry of isoindole natural products. (2014). Beilstein Journal of Organic Chemistry, 10, 2534-2550. [Link]

  • 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one-based HIV-1 Integrase Inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4292-4296. [Link]

  • Processes for preparing isoindoline-1,3-dione compounds. (n.d.).
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). International Journal of Molecular Sciences, 23(23), 14605. [Link]

  • The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(23), 5194-5198. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). Chemistry & Biodiversity, 20(7), e202300305. [Link]

  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols: 5,6-Dibromo-2,3-dihydro-isoindol-1-one as a Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 5,6-dibromo-2,3-dihydro-isoindol-1-one, a highly versatile intermediate. The strategic placement of two bromine atoms on the benzene ring offers a unique platform for sequential and site-selective functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide will detail a robust synthetic protocol for the intermediate and its subsequent elaboration into novel molecular architectures, with a particular focus on its application in the synthesis of analogs of Poly (ADP-ribose) polymerase (PARP) inhibitors, a cornerstone of modern oncology.

Introduction: The Strategic Value of the Dibrominated Isoindolinone Core

The 2,3-dihydro-isoindol-1-one, or isoindolinone, core is a key pharmacophore found in a range of bioactive molecules. Its rigid, planar structure provides a well-defined scaffold for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of bromine atoms at the 5- and 6-positions significantly enhances the synthetic utility of this scaffold. These halogens serve as versatile handles for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing a powerful tool for modulating the pharmacological properties of the final compounds.

The differential reactivity of the two bromine atoms can potentially be exploited for sequential, site-selective functionalization, further expanding the chemical space that can be explored from a single intermediate.[2] This capability is of paramount importance in modern drug discovery, where the ability to rapidly synthesize and screen diverse libraries of compounds is a critical driver of success. The isoindolinone scaffold itself has been associated with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[2][3]

A particularly relevant application of this scaffold is in the development of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a successful therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] Many potent PARP inhibitors feature a core structure that can be accessed from functionalized isoindolinones.

Synthesis of this compound: A Detailed Protocol

The following protocol describes a plausible and robust method for the synthesis of this compound, adapted from established procedures for related isoindolinone syntheses. The synthesis commences with the bromination of a suitable phthalide precursor, followed by amination to form the desired lactam.

Reaction Scheme

G cluster_0 Step 1: Bromination A 4,5-Dibromophthalide C This compound A->C Heat B Ammonia Solution B->C

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 4,5-Dibromophthalide

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4,5-dibromophthalide (1.0 eq) in ethanol (5 mL per gram of starting material).

  • Addition of Ammonia: To the stirred suspension, add aqueous ammonia (28-30%, 10 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization Data (Representative)
ParameterExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₅Br₂NO
Molecular Weight 290.94 g/mol
Purity (by HPLC) >95%
¹H NMR (DMSO-d₆) δ (ppm): 8.5 (s, 1H), 7.8 (s, 1H), 7.7 (s, 1H), 4.3 (s, 2H)
Mass Spec (ESI) m/z: 290.8, 292.8 [M+H]⁺ (isotopic pattern for Br₂)

Application in Drug Discovery: Synthesis of a PARP Inhibitor Analog Library via Suzuki-Miyaura Coupling

The true value of this compound lies in its capacity as a scaffold for diversification. The following protocols detail its use in Suzuki-Miyaura cross-coupling reactions to generate a library of potential PARP inhibitor analogs. Both mono- and di-arylation are presented, showcasing the versatility of this intermediate.

General Workflow for Library Synthesis

G Start This compound Mono Mono-Suzuki Coupling (Arylboronic Acid 1) Start->Mono Di_sym Symmetrical Di-Suzuki Coupling (Excess Arylboronic Acid) Start->Di_sym Di_seq Sequential Suzuki Coupling (Arylboronic Acid 2) Mono->Di_seq Prod_mono Mono-arylated Product Mono->Prod_mono Prod_di_asym Asymmetrical Di-arylated Product Di_seq->Prod_di_asym Prod_di_sym Symmetrical Di-arylated Product Di_sym->Prod_di_sym

Sources

Application Notes and Protocols for 5,6-Dibromo-2,3-dihydro-isoindol-1-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and clinically significant pharmaceutical agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, with a notable impact on oncology.[1] This document provides a comprehensive guide for researchers on the potential applications of a specific, yet underexplored derivative, 5,6-Dibromo-2,3-dihydro-isoindol-1-one , in the field of cancer research. While direct biological data for this particular compound is limited, this guide extrapolates from the known activities of structurally related brominated isoindolinones and the broader isoindolinone class to propose potential mechanisms of action and provide detailed protocols for its investigation as a novel anticancer agent or as a key synthetic intermediate.

Introduction: The Isoindolinone Core in Oncology

The isoindolinone ring system is a cornerstone in modern medicinal chemistry, most famously represented in the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1] Beyond the IMiDs, the isoindolinone core is present in a variety of compounds investigated for their anticancer properties, targeting diverse mechanisms such as:

  • Enzyme Inhibition: Novel isoindolinone derivatives have been synthesized as potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in tumor progression and metastasis.[3]

  • Histone Deacetylase (HDAC) Inhibition: Certain isoindolinone-based compounds have shown nanomolar efficacy against HDACs, a validated target class in oncology.[4]

  • Kinase Inhibition: The structural framework of isoindolinones has been utilized to develop inhibitors of key signaling kinases, such as VEGFR-2, which is crucial for tumor angiogenesis.[5]

The presence of bromine atoms on the aromatic ring, as in This compound , offers unique opportunities. Halogenation can significantly modulate the physicochemical properties of a molecule, enhancing its binding affinity to target proteins and providing a reactive handle for further chemical modification through cross-coupling reactions, making it a valuable building block in drug discovery.

Proposed Mechanism of Action and Therapeutic Rationale

Based on the established activities of related brominated heterocyclic compounds, we hypothesize that this compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The dibromo substitution pattern could confer unique selectivity or potency against specific protein targets.

A plausible, yet unverified, hypothesis is the inhibition of a critical kinase pathway, such as the VEGFR-2 signaling cascade, which is a known target for other brominated indolinone derivatives.[5]

Proposed_VEGFR2_Pathway_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound This compound (Hypothesized Inhibitor) Compound->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Experimental_Workflow Start Compound Synthesis & Characterization Viability In Vitro Cell Viability (MTT/WST-1 Assay) Start->Viability Panel Screen against NCI-60 Cancer Cell Line Panel Viability->Panel If active Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) Panel->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis InVivo In Vivo Xenograft Model (Efficacy Studies) Mechanism->InVivo If promising End Lead Candidate InVivo->End

Systematic workflow for evaluating a novel anticancer compound.
Protocol: In Vitro Cell Viability (WST-1 Assay)

This protocol determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) [3][6]* Complete growth medium (specific to each cell line)

  • 96-well microplates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompoundIC₅₀ (µM) - Hypothetical Data
MCF-7 (Breast)5,6-Dibromo-isoindolin-1-one5.2
A549 (Lung)5,6-Dibromo-isoindolin-1-one8.7
HCT-116 (Colon)5,6-Dibromo-isoindolin-1-one3.1
Doxorubicin (Control)Doxorubicin (Control)0.8
Protocol: Western Blot for Key Signaling Proteins

This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of proteins in a hypothesized signaling pathway (e.g., VEGFR-2 pathway).

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells in a 6-well plate with the compound for a specified time (e.g., 24 hours). Wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Application as a Synthetic Intermediate

The dibromo-substitution of this isoindolinone provides two reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes This compound a highly valuable starting material for the synthesis of a library of more complex isoindolinone derivatives. Researchers can systematically modify the 5- and 6-positions to explore structure-activity relationships (SAR) and optimize for potency and selectivity against a chosen cancer target.

Conclusion

While This compound is a relatively uncharacterized compound, its structural similarity to known bioactive molecules from the isoindolinone class makes it a compelling candidate for cancer research. This guide provides the foundational rationale and detailed protocols for its systematic evaluation. By exploring its direct cytotoxic effects, elucidating its mechanism of action, and utilizing it as a versatile synthetic intermediate, researchers can unlock its full potential in the development of next-generation anticancer therapeutics.

References

  • G. S. Kumar, "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core," Molecules, 2021.

  • A. Arslan, et al., "Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity," Chemistry & Biodiversity, 2024.

  • A. M. M. Abdel-Hafez, et al., "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights," Molecules, 2022.

  • J. A. Beutler, et al., "Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity," Molecular Cancer Therapeutics, 2009.

  • S. M. P. D'Arcy, et al., "Derivation of Breast Cancer Cell Lines Under Physiological (5%) Oxygen Concentrations," Frontiers in Oncology, 2021.

  • S. Liu, et al., "Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors," European Journal of Medicinal Chemistry, 2019.

  • T. A. Miller, et al., "The chemistry of isoindole natural products," Beilstein Journal of Organic Chemistry, 2015.

  • Sigma-Aldrich, "5-Bromoisoindolin-1-one," Sigma-Aldrich Product Page.

  • Google Patents, "Synthesis method of 6-bromoisoindolinyl-1-one," CN105153013A.

  • Google Patents, "Isoindoline compounds for use in the treatment of cancer," WO2010053732A1.

  • Y. Wang, et al., "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety," Molecules, 2016.

Sources

Application Notes and Protocols for the Enzymatic Inhibition of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoindolinone Scaffold as a Privileged Structure in Enzyme Inhibition

The isoindolinone core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile scaffold for the design of potent and selective enzyme inhibitors. While the specific inhibitory profile of 5,6-Dibromo-2,3-dihydro-isoindol-1-one is an area of active investigation, the broader isoindolinone class has demonstrated significant inhibitory activity against a range of critical enzyme targets implicated in various disease states, including cancer, neurodegenerative disorders, and infectious diseases.

This document provides a comprehensive guide for researchers to investigate the potential enzyme inhibitory mechanisms of this compound. We will explore potential enzyme targets based on the known activities of structurally related isoindolinone derivatives and provide detailed protocols for the characterization of its inhibitory action.

Potential Enzyme Targets and Mechanisms of Action

Several classes of enzymes have been identified as targets for isoindolinone-based inhibitors. These include, but are not limited to:

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in pH regulation and have been targeted for the treatment of glaucoma, epilepsy, and certain cancers. Isoindolinone derivatives have shown potent inhibition of human carbonic anhydrase I and II (hCA I and II).[2][3] The proposed mechanism often involves the coordination of the isoindolinone moiety to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle.

  • Histone Deacetylases (HDACs): HDACs are key epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. Novel isoindolinone derivatives have been developed as potent HDAC inhibitors, with some showing selectivity for specific HDAC isoforms.[4][5] The mechanism typically involves the chelation of the zinc ion in the HDAC active site by a zinc-binding group appended to the isoindolinone scaffold.

  • Poly(ADP-ribose) Polymerase 1 (PARP1): PARP1 is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising approach for cancer treatment, particularly in combination with DNA-damaging agents. Recently, novel isoindolinone PARP1 inhibitors have been discovered with high potency.[6] These inhibitors act by competing with the substrate NAD+ for binding to the catalytic domain of PARP1.

  • HIV-1 Integrase: This viral enzyme is essential for the integration of the viral genome into the host cell's DNA. Certain dihydroxy-substituted isoindolinone derivatives have been shown to inhibit HIV-1 integrase, likely through chelation of the divalent metal ions (Mg2+ or Mn2+) in the enzyme's active site that are critical for its catalytic activity.[7]

The bromination pattern on the benzene ring of this compound can significantly influence its binding affinity and selectivity for target enzymes through altered electronic properties and the potential for halogen bonding interactions.

Experimental Protocols for Characterizing Enzyme Inhibition

The following protocols provide a framework for determining the inhibitory activity and mechanism of this compound against a chosen enzyme target.

I. General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method to screen for enzyme inhibition using a spectrophotometric assay that measures the formation of a colored product.

A. Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (test compound)

  • Appropriate assay buffer

  • 96-well microplate

  • Microplate reader

B. Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of the test compound to the assay buffer. Include a vehicle control (DMSO alone).

  • Add the enzyme to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in absorbance over time at the wavelength corresponding to the product formation.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

C. Rationale: This initial screening assay provides a rapid assessment of the compound's inhibitory potency. The IC50 value is a key parameter for comparing the efficacy of different inhibitors.

II. Determination of Inhibition Type (Kinetic Analysis)

This protocol outlines the steps to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[8]

A. Materials:

  • Same as in Protocol I

B. Protocol:

  • Perform the enzyme assay as described in Protocol I, but with varying concentrations of both the substrate and the inhibitor.

  • For each inhibitor concentration (including zero), measure the initial reaction velocities at several different substrate concentrations.

  • Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[Substrate] for each inhibitor concentration.

C. Data Interpretation and Visualization:

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.

  • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.

  • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease with increasing inhibitor concentration.

G cluster_0 Enzyme Inhibition Kinetics cluster_1 Competitive cluster_2 Non-competitive E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I E->EI + I S Substrate (S) ES->E P Product (P) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I ES->ESI + I I Inhibitor (I) EI->E

Figure 1: General scheme of reversible enzyme inhibition.

III. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that this compound binds to its target enzyme within a cellular context.

A. Materials:

  • Cultured cells expressing the target enzyme

  • This compound

  • Lysis buffer

  • Antibody against the target enzyme

  • Western blotting reagents and equipment

B. Protocol:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest the cells and resuspend them in a buffer.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for a short period.

  • Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.

C. Rationale: Binding of the inhibitor to the target protein stabilizes it against thermal denaturation, resulting in a shift of the melting curve to a higher temperature. This provides evidence of target engagement in a cellular environment.

G cluster_0 CETSA Workflow A Treat cells with Inhibitor or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/precipitated fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E F Observe thermal shift in inhibitor-treated samples E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the experimental protocols.

ParameterValueUnitsExperimental Method
IC50 e.g., 1.2µMSpectrophotometric Assay
Ki e.g., 0.5µMKinetic Analysis
Inhibition Type e.g., Competitive-Lineweaver-Burk Plot
CETSA ΔTm e.g., +2.5°CCellular Thermal Shift Assay

Conclusion

The isoindolinone scaffold represents a promising starting point for the development of novel enzyme inhibitors. The protocols and conceptual framework provided in this application note offer a robust approach for researchers to elucidate the mechanism of action of this compound. A thorough characterization of its inhibitory profile will be crucial in determining its potential as a therapeutic agent or a valuable research tool.

References

  • ResearchGate. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Available at: [Link]

  • PubMed. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available at: [Link]

  • Wikipedia. Enzyme inhibitor. Available at: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Available at: [Link]

  • MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]

  • PubMed. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Available at: [Link]

  • ChemWhat. This compound CAS#: 954239-43-1. Available at: [Link]

  • ResearchGate. Isoindoloindolones - Biological Activities and Syntheses. Available at: [Link]

  • PubMed. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available at: [Link]

  • NIH. The chemistry of isoindole natural products. Available at: [Link]

  • ResearchGate. 5,6-Dibromo-1H-indole-2,3-dione. Available at: [Link]

  • PubChem. 5,6-Dibromo-1,1,3,3-tetramethylisoindoline. Available at: [Link]

  • PubMed. 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one-based HIV-1 Integrase Inhibitors. Available at: [Link]

  • PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Available at: [Link]

  • PubMed. Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. Available at: [Link]

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Role of bromine substituents in the activity of isoindolinones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of Bromine Substituents in Modulating the Bioactivity of Isoindolinones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoindolinone Scaffold and the Power of Bromination

The isoindolinone core is a privileged heterocyclic motif, forming the structural foundation of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3] In the landscape of medicinal chemistry, the strategic modification of a lead scaffold is paramount to optimizing its pharmacological profile. Halogenation, and specifically bromination, stands out as a powerful tool in this optimization process.

The introduction of a bromine atom into a molecule like isoindolinone is far from a trivial alteration. It imparts profound changes to the compound's physicochemical properties, influencing its lipophilicity, metabolic stability, and electronic character.[4] These changes directly translate to altered interactions with biological targets, potentially enhancing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the role of bromine substituents in the activity of isoindolinones, offering detailed synthetic protocols, biological evaluation methodologies, and insights into the crucial structure-activity relationships (SAR) that govern their function.

The Physicochemical Impact of Bromine on Isoindolinone Activity

The decision to incorporate a bromine substituent is a calculated one, driven by its ability to modulate molecular properties in several key ways:

  • Electronic Effects: As a moderately electronegative and highly polarizable atom, bromine acts as an electron-withdrawing group via induction, yet can also donate electron density through resonance. This dual nature alters the electron distribution of the aromatic ring, which can be critical for molecular recognition, influencing interactions such as π-π stacking and hydrogen bonding with target proteins.[4]

  • Lipophilicity and Permeability: The addition of a bromine atom significantly increases the lipophilicity (logP) of the isoindolinone scaffold. This enhancement can improve the compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets. However, this must be carefully balanced to maintain sufficient aqueous solubility.

  • Steric Influence and Metabolic Shielding: The considerable size of the bromine atom provides steric bulk. This can be exploited to orient the molecule favorably within a protein's binding pocket, creating more potent and selective interactions. Furthermore, this steric hindrance can shield adjacent sites from metabolic enzymes, such as Cytochrome P450s, thereby increasing the compound's metabolic stability and half-life.[4]

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This specific and directional interaction can significantly contribute to binding affinity and is an increasingly recognized strategy in rational drug design.

Synthetic Strategies for Bromo-Substituted Isoindolinones

The synthesis of brominated isoindolinones can be approached in two primary ways: by constructing the isoindolinone ring from a pre-brominated starting material or by brominating a pre-existing isoindolinone scaffold. The former is often preferred to control regioselectivity.

G start_node start_node protocol_node protocol_node product_node product_node eval_node eval_node A Brominated Starting Material (e.g., 3-Bromo-2-(bromomethyl)benzonitrile) B Nucleophilic Addition & Intramolecular Cyclization A->B Facile, one-pot reaction C Protocol 1: Synthesis of 4-Bromoisoindolin-1-one B->C D 4-Bromoisoindolin-1-one Scaffold C->D E Further Functionalization (e.g., Cross-Coupling) D->E Bromo-group as synthetic handle G Biological Evaluation (Protocols 2 & 3) D->G F Diverse Library of Bromo-Isoindolinones E->F F->G

Caption: General workflow for synthesis and evaluation of bromo-isoindolinones.

Protocol 1: Synthesis of 4-Bromoisoindolin-1-one from a Benzonitrile Precursor

This protocol describes a facile, one-pot synthesis via the cyclization of 3-Bromo-2-(bromomethyl)benzonitrile.[5] This intermediate is valuable as the bromine atom can be used as a handle for further diversification through cross-coupling reactions.[5]

Materials:

  • 3-Bromo-2-(bromomethyl)benzonitrile

  • Nucleophile (e.g., an amine or Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl (e.g., 2 M)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous THF.

  • Nucleophilic Addition: Cool the solution to 0 °C in an ice bath. Slowly add the chosen nucleophile (1.1 eq). The choice of nucleophile will determine the substituent at the 3-position. For the parent 4-bromoisoindolin-1-one, a source of ammonia or a protected amine can be used.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Hydrolysis: Upon completion, quench the reaction by the slow addition of aqueous HCl. This step facilitates the hydrolysis of the resulting imine intermediate and subsequent intramolecular cyclization.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Purify the resulting crude solid by recrystallization or column chromatography to yield the 4-bromoisoindolin-1-one derivative. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The effect of bromine substitution on biological activity is quantified using a battery of in vitro assays.

Protocol 2: In Vitro Anticancer Activity (WST-1 Cell Viability Assay)

This protocol assesses the cytotoxicity of the synthesized compounds against cancer cell lines. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.[6]

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, HepG2)[4][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized bromo-isoindolinone compounds dissolved in DMSO

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the bromo-isoindolinone compounds in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 24-72 hours.[6]

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for another 1-4 hours. The tetrazolium salt in the WST-1 reagent is cleaved to formazan by metabolically active cells, resulting in a color change.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Structure-Activity Relationship (SAR) of Bromo-Isoindolinones

Systematic studies have demonstrated that both the presence and the position of the bromine substituent are critical determinants of biological activity.

Impact of Bromine on Anticancer Potency

Metabolism-guided optimization of tryptophanol-derived isoindolinones revealed the profound impact of bromine substitution.[4] The initial hit compound, SLMP53-2, was susceptible to oxidative metabolism. Introducing a bromine atom at the C2-indole moiety was hypothesized to enhance metabolic stability through steric and electronic effects.[4]

Compound IDSubstitution PatternTarget Cell LineActivity (GI₅₀ µM)Selectivity (p53-/- vs p53+/+)Reference
SLMP53-2 (Hit) H at C2-indoleHCT116 p53+/+~8.0-[4]
13a Br at C2-indoleHCT116 p53+/+~24.00.9[4]
13d Br at C2-indole, N-propylHCT116 p53+/+4.01.9[4]
13k Br at C2-indole, N-benzylHCT116 p53+/+7.91.3[4]

As shown in the table, simply adding a bromine atom (compound 13a ) decreased activity, suggesting a negative steric or electronic interaction in the binding pocket. However, when combined with other modifications, such as an N-propyl group (compound 13d ), the bromine-substituted analog became twice as potent as the original hit and showed improved selectivity for p53-expressing cells.[4] This highlights a common theme in medicinal chemistry: the effects of substituents are often synergistic and context-dependent.

Positional Isomerism and Activity

The specific position of the bromine atom on the isoindolinone's aromatic ring can dramatically alter its biological effects. In a study on tricyclic indoline resistance-modifying agents, moving a necessary bromine atom from the 5-position to the 6-, 7-, or 8-position significantly reduced or abolished its activity.[8] This strongly implies that the 5-position is optimal for a key interaction with the biological target.

Similarly, in a study on brominated indoles for anti-inflammatory activity, the inhibitory effect was highly dependent on the bromine's location, with the order of potency being 5-Bromo > 6-Bromo > 7-Bromo.[9]

SAR cluster_core Isoindolinone Core cluster_effects Effect of Bromine Substitution Core C5 Pos 5 Effect5 High Potency Often Optimal C5->Effect5 C6 Pos 6 Effect6 Moderate to Low Activity C6->Effect6 C7 Pos 7 Effect7 Low or Abolished Activity C7->Effect7 N2 N-2 EffectN Modulates Potency & Metabolic Stability N2->EffectN C3 C-3 Core_label Generic Isoindolinone Scaffold

Caption: Structure-Activity Relationship (SAR) map for bromine on the isoindolinone scaffold.

Conclusion and Future Outlook

The incorporation of bromine into the isoindolinone scaffold is a validated and powerful strategy for modulating biological activity. It provides a versatile tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The case studies presented herein demonstrate that while bromine can significantly enhance activity, its effects are highly dependent on its position and the overall substitution pattern of the molecule.

Future research should continue to explore the nuanced roles of bromine. The use of the bromo-substituent as a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions offers a pathway to rapidly generate diverse chemical libraries.[5] Furthermore, computational studies, including molecular docking and quantum mechanics, can provide deeper insights into the specific interactions, such as halogen bonding, that drive the enhanced activity of these compounds, paving the way for the rational design of next-generation isoindolinone-based therapeutics.

References

  • Aday, B., Doymuş, M., Salmas, R. E., Genc, B., & Tura, M. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • BenchChem. (2025).
  • Carreiro, E. P., et al. (n.d.). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators.
  • BenchChem. (2025). Synthesis of 4-Bromoisoindolin-1-one Derivatives Using 3-Bromo-2-(bromomethyl)benzonitrile.
  • Synthesis of isoindolinones. Organic Chemistry Portal. (n.d.).
  • Examples of biologically active isoindolinone derivatives.
  • Micallef, A. S., et al. (n.d.). Brominated isoindolines: Precursors to functionalised nitroxides.
  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed.
  • Design, synthesis and biological evaluation of the novel isoindolinone deriv
  • Natural products and other medicinal drug candidates with isoindolinones nucleus. (n.d.).
  • Synthesis method of 6-bromoisoindolinyl-1-one. (n.d.).
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Application Note: 5,6-Dibromo-2,3-dihydro-isoindol-1-one in High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 5,6-Dibromo-2,3-dihydro-isoindol-1-one in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The isoindolinone scaffold is a recognized pharmacophore in medicinal chemistry, and its halogenated derivatives offer unique opportunities for developing targeted therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery programs.

Introduction: The Potential of this compound in Kinase Screening

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of drug discovery efforts. High-throughput screening (HTS) is a fundamental approach for identifying novel chemical matter that can modulate the activity of these key enzymes.[3][4]

This compound represents a promising, yet underexplored, chemical entity for HTS campaigns. The isoindolinone core is a versatile scaffold found in various bioactive compounds.[2] The presence of two bromine atoms on the benzene ring provides specific steric and electronic properties that can contribute to selective binding within the ATP-binding pocket of kinases. Furthermore, these halogen atoms can serve as synthetic handles for future structure-activity relationship (SAR) studies, enabling the rapid generation of analog libraries to optimize potency and selectivity.[1]

This application note will detail a robust and validated HTS protocol using a hypothetical kinase target, "Kinase-X," to demonstrate the practical application of this compound in a drug discovery setting.

Assay Principle and Design for Kinase-X Inhibition

The selection of an appropriate assay technology is critical for the success of any HTS campaign.[5][6] For the screening of this compound against Kinase-X, we will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This technology is well-suited for HTS due to its high sensitivity, low background, and homogeneous format, which minimizes the number of liquid handling steps.[7]

The TR-FRET assay for Kinase-X activity will be based on the following principles:

  • Kinase Reaction: Kinase-X will phosphorylate a biotinylated peptide substrate in the presence of ATP.

  • Detection: The reaction is stopped, and a detection solution containing a Europium-labeled anti-phospho-peptide antibody (donor) and a Streptavidin-allophycocyanin (SA-APC) conjugate (acceptor) is added.

  • Signal Generation: If the peptide substrate is phosphorylated, the anti-phospho-peptide antibody will bind to it. The biotin tag on the peptide will be bound by the SA-APC. This brings the Europium donor and the APC acceptor into close proximity, resulting in a FRET signal upon excitation.

  • Inhibition: In the presence of an inhibitor like this compound, the phosphorylation of the substrate is reduced or prevented. This leads to a decrease in the FRET signal, which is proportional to the inhibitory activity of the compound.

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and robustness, incorporating automation to handle large compound libraries.[3] The process can be divided into several key stages: assay development and validation, primary screen, and data analysis.

Assay Development and Miniaturization

Prior to initiating the full-scale screen, the assay must be optimized and miniaturized, typically to a 384-well or 1536-well plate format, to conserve reagents and increase throughput.[8] Key parameters to optimize include:

  • Concentrations of Kinase-X, peptide substrate, and ATP.

  • Incubation times for the kinase reaction and detection steps.

  • DMSO tolerance of the assay to ensure compound solubility does not adversely affect assay performance.

A critical metric for assay quality is the Z'-factor, which assesses the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent and robust assay suitable for HTS.[7][9]

Caption: High-Throughput Screening Workflow for Kinase-X Inhibitors.

Detailed Screening Protocol

The following protocol is a representative example for a primary screen of a 10,000-compound library, including this compound, in 384-well plates.

Materials and Reagents
ReagentSupplierCatalogue #
This compoundChemical SupplierVaries
Recombinant Human Kinase-XIn-house/CommercialVaries
Biotinylated Peptide SubstrateCustom SynthesisVaries
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA7699
TR-FRET Europium-labeled anti-phospho-antibodyPerkinElmerVaries
TR-FRET Streptavidin-Allophycocyanin (SA-APC)PerkinElmerVaries
384-well low-volume, white, microplatesCorning3572
Dimethyl Sulfoxide (DMSO), ACS gradeSigma-AldrichD2650
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-house preparationN/A
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of the 10 mM compound stock into the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 20 µL reaction volume.

    • For control wells, dispense 20 nL of DMSO (negative control) or a known Kinase-X inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X Kinase-X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Add 10 µL of the 2X Kinase-X solution to all wells of the assay plate.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X TR-FRET detection solution containing the Europium-labeled anti-phospho-antibody and SA-APC in detection buffer.

    • Stop the kinase reaction by adding 20 µL of the 2X detection solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader using standard Europium and APC excitation and emission wavelengths.

Data Analysis

The primary data analysis involves calculating the percent inhibition for each compound.

  • Percent Inhibition (%) = 100 x (1 - [(Signalcompound - Signalneg control) / (Signalpos control - Signalneg control)])

Compounds exhibiting a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation.

Hit Confirmation and Follow-up Studies

Hits from the primary screen, including potentially this compound, require confirmation and further characterization to eliminate false positives and prioritize compounds for lead optimization.

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Perform a dose-response curve for confirmed hits to determine their potency (IC50).

  • Orthogonal Assays: Validate the activity of hits in a different assay format (e.g., a luminescence-based assay) to rule out technology-specific artifacts.

  • Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to assess their selectivity profile.

Caption: Inhibition of the Kinase-X Signaling Pathway.

Conclusion

This compound provides a valuable starting point for high-throughput screening campaigns targeting protein kinases. The detailed TR-FRET assay protocol presented here offers a robust and efficient method for identifying inhibitors of a hypothetical Kinase-X. The principles and workflows described are broadly applicable to other kinase targets and can be adapted for various HTS platforms. Successful identification of this compound as a hit would warrant further investigation into its mechanism of action and its potential for development as a therapeutic agent.

References

  • PubChem. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. [Link]

  • Golen, J. A., & Manke, D. R. (2014). 5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. [Link]

  • García-García, L., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • Wheeler, D., et al. (2015). A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. SLAS Discovery. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Majer, P., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Patrick, A. P., & Mrksich, M. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Taha, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Khan, A. U., et al. (2025). High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. Scientific Reports. [Link]

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  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]

  • Brix, K., et al. (2025). Identification and Characterization of Highly Potent and Isoenzyme-Selective Inhibitors of Deiodinase Type I via a Nonradioactive High-Throughput Screening Method. PubMed. [Link]

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Application Notes and Protocols for the Investigation of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Dibrominated Isoindolinone

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this family have demonstrated a wide array of pharmacological activities, including potent anticancer, immunomodulatory, anti-inflammatory, and antimicrobial properties.[1][2] Halogenation, particularly bromination, of aromatic systems is a well-established strategy to enhance the potency and modulate the physicochemical properties of drug candidates. The presence of two bromine atoms on the benzene ring of the isoindolinone core in 5,6-Dibromo-2,3-dihydro-isoindol-1-one suggests a high potential for significant biological activity.

While direct in vitro and in vivo data for this compound are not yet extensively published, its structural similarity to other biologically validated molecules, such as brominated isoindolinones and phthalimides, provides a strong rationale for its investigation.[1][3] For instance, halogenated isoindole-1,3-diones have shown enhanced antiproliferative and antileishmanial activity, and related brominated structures serve as key intermediates in the synthesis of immunomodulatory drugs (IMiDs) and enzyme inhibitors.[1][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial in vitro and in vivo characterization of this compound. The protocols outlined below are designed to be self-validating and are grounded in methodologies successfully applied to analogous compounds. We will proceed from broad phenotypic screening to more targeted mechanistic assays, establishing a logical workflow for elucidating the therapeutic potential of this novel compound.

Part 1: Initial Characterization and In Vitro Screening

The first step in evaluating any new chemical entity is to establish a foundational understanding of its effects at the cellular level. The following protocols are designed to screen for broad biological activities, drawing parallels from known activities of structurally related compounds.

Physicochemical Properties and Compound Handling

Before initiating biological assays, it is critical to confirm the identity, purity, and solubility of this compound.

  • Identity and Purity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.

  • Solubility: Determine the solubility in common laboratory solvents, particularly DMSO for stock solution preparation and aqueous buffers/media for working solutions.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from light and moisture, to maintain compound integrity.

General Workflow for In Vitro Evaluation

The following diagram illustrates a logical progression for the initial in vitro screening of this compound. This workflow is designed to efficiently identify promising biological activities for further investigation.

G A Antiproliferative Assay (e.g., MTT on Cancer Cell Panel) D Cell Cycle Analysis (Flow Cytometry) A->D Cytotoxicity Observed F Topoisomerase I Inhibition Assay A->F Based on Analogs G Tumor Xenograft Model A->G B Antimicrobial Assay (e.g., Broth Microdilution) C Enzyme Inhibition Screen (e.g., COX-1/2, AChE) H Inflammation Model C->H COX Inhibition Observed E Apoptosis Assay (Annexin V/PI Staining) D->E

Caption: Proposed workflow for the biological evaluation of this compound.

Protocol: Antiproliferative and Cytotoxicity Assay

Rationale: Based on the demonstrated anticancer activity of related halogenated isoindole-1,3-diones[1], the primary screen should assess the compound's effect on cancer cell proliferation.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, Caco-2, MCF-7, A549) in their recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in culture media. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL and a concentration range of 0.1 to 100 µM. Include vehicle control (media with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Table 1: Hypothetical Antiproliferative Activity Data

Cell LineCompoundIC₅₀ (µM)
HCT-116 (Colon)This compound5.2
Caco-2 (Colon)This compound8.9
MCF-7 (Breast)This compound12.5
Doxorubicin0.8
Protocol: Cell Cycle and Apoptosis Analysis

Rationale: If significant cytotoxicity is observed, the next logical step is to determine the mechanism of cell death. Related compounds are known to induce cell cycle arrest and apoptosis.[1]

Protocol: Flow Cytometry for Cell Cycle and Apoptosis

  • Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • For Cell Cycle Analysis:

    • Fix cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

  • For Apoptosis Analysis (Annexin V/PI Staining):

    • Resuspend harvested cells in 1X Annexin binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes in the dark at room temperature.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Part 2: In Vivo Evaluation

Positive in vitro results, particularly potent cytotoxicity against cancer cells, warrant progression to in vivo models to assess efficacy and safety in a whole-organism context.

Pre-clinical Considerations
  • Maximum Tolerated Dose (MTD): Before efficacy studies, an MTD study in healthy mice is essential to determine the highest dose that does not cause unacceptable toxicity.

  • Pharmacokinetics (PK): A preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is highly recommended. This helps in designing an effective dosing regimen.

Protocol: Human Tumor Xenograft Model

Rationale: The human tumor xenograft model is the gold standard for evaluating the in vivo anticancer efficacy of a novel compound against a specific cancer type identified as sensitive in in vitro screens.

Protocol: HCT-116 Xenograft in Nude Mice

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ HCT-116 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline, or a suitable vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, 50% water).

    • Group 2: this compound (e.g., at a dose determined by MTD studies, administered intraperitoneally or orally).

    • Group 3: Positive control (e.g., a standard-of-care chemotherapeutic for colorectal cancer).

  • Treatment and Monitoring: Administer treatment according to a pre-defined schedule (e.g., daily for 21 days). Measure tumor volume with calipers 2-3 times per week and monitor body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a pre-determined maximum size, or at the end of the study period. Excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) and compare the mean tumor volumes between the treated and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Table 2: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGI
Vehicle Control-1500 ± 250-
5,6-Dibromo-isoindol-1-one25750 ± 18050%
Positive Control10450 ± 15070%
Workflow for In Vivo Anticancer Study

G A MTD & PK Studies in Healthy Mice F Administer Treatment (e.g., 21 days) A->F Determines Dose B Select Responsive Cell Line (e.g., HCT-116) C Implant Tumor Cells into Nude Mice B->C D Tumor Growth to ~100-150 mm³ C->D E Randomize Mice into Treatment Groups D->E E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint: Excise Tumors & Analyze Data G->H

Caption: Step-by-step workflow for a typical tumor xenograft study.

Conclusion and Future Directions

This document provides a strategic and experimentally sound approach to begin the characterization of this compound. The proposed protocols, grounded in the established biological activities of analogous structures, offer a clear path from broad in vitro screening to focused in vivo efficacy studies. Positive findings in the outlined anticancer assays would strongly support further investigation into its mechanism of action, potentially as a Topoisomerase I inhibitor or a modulator of other key oncogenic pathways. Similarly, its structural features suggest that screening for anti-inflammatory, neuroprotective, or immunomodulatory activities could unveil additional therapeutic applications. The true potential of this novel compound awaits discovery through rigorous application of the scientific method.

References

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]

  • Cushman, M., et al. (2006). Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors. PubMed. Available at: [Link]

  • Golen, J. A. & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. Available at: [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available at: [Link]

  • Pal, M., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. PubMed. Available at: [Link]

  • Gupta, A. (2012). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. ResearchGate. Available at: [Link]

  • MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link]

  • Szelag, M., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. Available at: [Link]

  • Szelag, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. Available at: [Link]

  • PubChem. 6-Bromo-2,3-dihydro-1H-isoindol-1-one. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5,6-Dibromo-2,3-dihydro-isoindol-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The isoindolinone scaffold is a critical structural motif in many biologically active molecules, and mastering its synthesis is key to advancing research in areas such as oncology and immunology.[1]

This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

Section 1: Troubleshooting Common Synthesis Failures

This section addresses the most frequently encountered issues during the synthesis of this compound, providing causative explanations and actionable solutions.

Question 1: Low or No Product Formation

I've followed the general procedure for the bromination of 2,3-dihydro-isoindol-1-one, but I'm seeing very low conversion to the desired 5,6-dibrominated product. What are the likely causes and how can I fix this?

Low or no product formation is a common hurdle that can often be traced back to several key factors related to the starting materials, reaction conditions, or the brominating agent itself.

Underlying Causes & Solutions:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for this transformation. However, it can degrade over time, especially if not stored properly. Ensure your NBS is fresh and has been stored in a cool, dark, and dry place. It's good practice to test the activity of a new bottle of NBS on a small scale before committing to a larger reaction.

  • Insufficient Reaction Time or Temperature: The double bromination of the isoindolinone ring requires sufficient energy and time. If the reaction is run for too short a period or at too low a temperature, you may primarily isolate the mono-brominated species or unreacted starting material. Consider incrementally increasing the reaction time and/or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint.

  • Poor Solubility of Starting Material: 2,3-dihydro-isoindol-1-one may have limited solubility in certain solvents. If the starting material is not fully dissolved, the reaction will be heterogeneous and proceed much slower. Experiment with different solvent systems. While acetonitrile is commonly used, solvents like acetic acid or a mixture of acetic acid and a chlorinated solvent might improve solubility and facilitate the reaction.[2]

  • Presence of Radical Quenchers: Radical bromination reactions are sensitive to inhibitors. Ensure all glassware is scrupulously clean and free of any residues that could quench the radical chain reaction. Using freshly distilled solvents can also help to remove potential impurities.

A general workflow for troubleshooting low product formation is outlined below:

Caption: Troubleshooting workflow for low yield.

Question 2: Formation of Multiple Products and Impurities

My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions, and how can I suppress them?

The formation of multiple products is often indicative of a lack of selectivity in the bromination reaction or subsequent degradation of the product.

Underlying Causes & Solutions:

  • Over-bromination: While the goal is dibromination, harsh reaction conditions (high temperature, prolonged reaction time, or excess brominating agent) can lead to the formation of tri-brominated or other poly-brominated species. To mitigate this, carefully control the stoichiometry of the brominating agent. Adding the brominating agent portion-wise can also help to maintain a lower instantaneous concentration and improve selectivity.

  • Formation of Isomers: Depending on the reaction conditions, you may see the formation of other dibromo-isomers besides the desired 5,6-substitution pattern. The regioselectivity of the bromination is influenced by the solvent and the presence of catalysts. For instance, using a less polar solvent might favor a different substitution pattern. A thorough literature search for regioselective bromination of similar scaffolds can provide valuable insights.

  • Degradation of the Isoindolinone Core: The isoindolinone ring system can be susceptible to decomposition under strongly acidic or basic conditions, or at elevated temperatures.[3] If your workup procedure involves harsh pH adjustments, this could be a source of impurities. It is advisable to use mild workup conditions, such as washing with a saturated sodium bicarbonate solution followed by a brine wash.

Problem Potential Cause Recommended Solution
Multiple ProductsOver-brominationUse stoichiometric amounts of brominating agent; add portion-wise.
Isomer FormationScreen different solvents and catalysts to improve regioselectivity.
Product DegradationEmploy mild workup conditions; avoid strong acids/bases.
Question 3: Difficulties in Product Purification

I've managed to synthesize the desired product, but I'm struggling with its purification. Column chromatography gives poor separation, and recrystallization attempts have been unsuccessful.

Purification challenges often arise from the physical properties of the product and the presence of closely related impurities.

Underlying Causes & Solutions:

  • Similar Polarity of Byproducts: If the impurities have a polarity very similar to the desired product, separation by column chromatography can be challenging. In such cases, exploring different solvent systems for your chromatography is the first step. A gradient elution might provide better separation than an isocratic one.

  • Poor Crystallinity of the Product: If the crude product is an oil or an amorphous solid, recrystallization will be difficult. Sometimes, impurities can inhibit crystallization. A good strategy is to first attempt a purification by column chromatography to remove the bulk of the impurities and then try to recrystallize the partially purified product.

  • Alternative Purification Techniques: If standard methods fail, consider alternative purification techniques. For instance, preparative High-Performance Liquid Chromatography (Prep-HPLC) can offer much higher resolution for separating closely related compounds. Another approach is to try and form a derivative of the product that is more crystalline, purify the derivative, and then cleave it to obtain the pure product.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What is the typical starting material for this synthesis?

The most common starting material is 2,3-dihydro-isoindol-1-one, which is then subjected to a bromination reaction.

Q2: What are the most common brominating agents used?

N-Bromosuccinimide (NBS) is a widely used reagent for this transformation, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.[2] Other brominating agents like 1,3-Dibromo-5,5-dimethylhydantoin have also been reported.[2]

Q3: What solvents are typically used for this reaction?

Acetonitrile and methyl acetate are commonly employed solvents for radical bromination reactions.[2][4] Acetic acid can also be used, particularly to aid in the solubility of the starting material.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q5: What are the safety precautions I should take when performing this synthesis?

Brominating agents like NBS are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Section 3: Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of this compound. This should be adapted and optimized based on your specific laboratory conditions and analytical capabilities.

Synthesis of this compound

Caption: General synthesis workflow.

Materials:

  • 2,3-dihydro-isoindol-1-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydro-isoindol-1-one (1 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.

  • Reagent Addition: Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system.

References

  • Guo, M., Hong, K., Lv, Y., & Cai, J. (2017). A Novel and Efficient Route for Synthesis of Taladegib. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the isoindoline synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. Retrieved from [Link]

  • MDPI. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2020). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. PMC. Retrieved from [Link]

  • PubMed. (2017). Development of taladegib as a sonic hedgehog signaling pathway inhibitor. Archives of Pharmacal Research. Retrieved from [Link]

  • ScienceDirect. (2007). Condensation of the isoindole–isoindoline isomers of the thieno[3′,2′:5,6]pyrimido[2,1-a]isoindol-6(10H)-one with aldehydes. Comptes Rendus Chimie. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 954239-43-1. Retrieved from [Link]

  • Google Patents. (2015). A process for the preparation of lenalidomide.
  • Google Patents. (2016). An improved process for synthesis of lenalidomide.

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Navigating the Solubility Labyrinth: A Technical Support Guide for 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Dibromo-2,3-dihydro-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, I understand that navigating the experimental nuances of poorly soluble molecules is a common yet significant hurdle. This document provides in-depth troubleshooting advice and practical protocols to help you achieve successful dissolution and streamline your research.

Understanding the Challenge: The "Why" Behind the Insolubility

This compound possesses a rigid, planar structure with two bromine atoms and a lactam ring. This combination of features contributes to its low solubility in many common laboratory solvents. The primary reasons for this are:

  • Strong Intermolecular Forces: The planar aromatic rings can lead to significant π-π stacking, while the lactam group can participate in hydrogen bonding. These strong intermolecular forces create a stable crystal lattice that is difficult for solvent molecules to disrupt.

  • Halogen Bonding: The bromine atoms can participate in halogen bonding, further stabilizing the crystal structure.

  • Low Polarity: The dibrominated aromatic portion of the molecule is nonpolar, making it less amenable to dissolution in polar solvents like water.

Due to the limited publicly available solubility data for this specific compound, the following recommendations are based on a combination of general principles for compounds with similar structural motifs (halogenated aromatics and lactams) and empirical data from related molecules.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the dissolution of this compound.

Question 1: My this compound is not dissolving in common solvents like ethanol, methanol, or acetone at room temperature. What should I do?

This is a common observation. Due to the factors mentioned above, this compound is expected to have low solubility in many conventional solvents. Here is a systematic approach to address this:

Initial Steps:

  • Solvent Selection: Move beyond simple alcohols and ketones. A good starting point for poorly soluble compounds is aprotic, polar solvents.

  • Physical Agitation: Ensure you are providing adequate agitation. A vortex mixer or magnetic stirrer can significantly aid dissolution.

  • Particle Size Reduction: If you have the compound in a crystalline form, grinding it to a fine powder will increase the surface area available for solvation.

DOT Diagram: Solvent Selection Workflow

Technical Support Center: Purification of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6-Dibromo-2,3-dihydro-isoindol-1-one . This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar heterocyclic compounds. As a substituted isoindolinone, this molecule is a valuable building block in medicinal chemistry. Achieving high purity is critical for ensuring reliable results in subsequent biological assays and development studies.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this N-heterocyclic lactam.

Understanding the Challenge: Potential Impurities

The purification strategy for this compound is dictated by the impurities generated during its synthesis. While the specific impurity profile depends on the synthetic route, common contaminants in bromination and cyclization reactions include:

  • Starting Materials: Unreacted precursors.

  • Mono-brominated Isomers: 5-bromo-2,3-dihydro-isoindol-1-one or 6-bromo-2,3-dihydro-isoindol-1-one.

  • Regioisomers: Other dibromo-isoindolinone isomers formed during the bromination step.

  • Over-brominated Products: Tri-bromo or other poly-brominated species.

  • Reaction Byproducts: Impurities from side-reactions, such as hydrolysis or solvent adducts.

The structural similarity between these impurities and the target compound often makes purification a significant challenge, requiring carefully optimized techniques.

Purification Strategy Workflow

The choice of purification technique is critical and depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following diagram outlines a logical workflow for selecting the appropriate method.

Purification Workflow start Crude this compound tlc_analysis Initial Purity Assessment (TLC, LC-MS, 1H NMR) start->tlc_analysis is_solid Is the crude material a solid? tlc_analysis->is_solid high_purity Is purity >90% with a major crystalline component? is_solid->high_purity Yes column_chrom Secondary Purification: Flash Column Chromatography is_solid->column_chrom No (Oil/Amorphous) recrystallization Primary Purification: Recrystallization high_purity->recrystallization Yes high_purity->column_chrom No check_purity1 Check Purity recrystallization->check_purity1 purity_ok1 Purity Meets Spec? check_purity1->purity_ok1 purity_ok1->column_chrom No final_product Pure Product purity_ok1->final_product Yes check_purity2 Check Purity column_chrom->check_purity2 purity_ok2 Purity Meets Spec? check_purity2->purity_ok2 final_polish Final Polishing (Optional): Preparative HPLC purity_ok2->final_polish No (Trace Impurities) purity_ok2->final_product Yes final_polish->final_product

Caption: Workflow for selecting a purification technique.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common experimental issues.

Section 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale, provided a suitable solvent is found.[2]

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2] Impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[2]

Causality & Experimental Protocol: The principle relies on the differential solubility of the compound and its impurities with temperature. Slow cooling allows for the formation of a pure crystal lattice, excluding impurities into the "mother liquor."

Protocol: Solvent Screening

  • Place ~20-30 mg of your crude material into several different test tubes.

  • Add a solvent to each tube dropwise at room temperature until the solid is just covered. Observe solubility. Good candidates will show low solubility.

  • Heat the tubes that showed poor solubility at room temperature to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.[2]

  • Allow the clear solutions to cool slowly to room temperature, then in an ice bath.

  • An ideal solvent will produce a high yield of crystals upon cooling.

Data Table: Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good starting point for polar heterocycles.
Isopropanol82Polar ProticSimilar to ethanol, but less volatile.
Ethyl Acetate77Polar AproticGood for compounds of intermediate polarity.
Acetonitrile82Polar AproticCan be effective for nitrogen-containing compounds.[3]
Toluene111Non-polarMay be useful if impurities are highly polar.
Water100Very PolarUnlikely to be a good single solvent, but can be used as an anti-solvent in a solvent/anti-solvent system (e.g., Ethanol/Water).[2]

Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent, or if cooling is too rapid.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.[4]

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.[4]

  • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to induce crystallization.[4]

Q3: My recovery is very low after recrystallization. How can I improve the yield?

A3: Low recovery is typically caused by using too much solvent or by premature crystallization during a hot filtration step.

Troubleshooting Steps:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.[2]

  • Cool Thoroughly: Make sure the flask is cooled in an ice bath for at least 20-30 minutes to maximize precipitation before filtering.

  • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) by about half on a rotary evaporator and cool it again to see if a second crop of crystals forms. Be aware that the second crop may be less pure.[4]

Section 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[5]

Q4: How do I choose the right solvent system (eluent) for purifying this compound on silica gel?

A4: The choice of eluent is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[5] The goal is to find a solvent system that gives your target compound an Rf (retention factor) of ~0.3-0.4 and provides good separation from all impurities.

Causality & Experimental Protocol: Silica gel is a polar stationary phase. Non-polar compounds will travel up the TLC plate (and elute from a column) faster, while polar compounds will adsorb more strongly and move slower. The eluent's polarity is adjusted to achieve optimal separation.[5]

Protocol: TLC Analysis

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system. Start with a non-polar solvent and gradually increase polarity. Common starting systems include Hexanes/Ethyl Acetate and Dichloromethane/Methanol.

  • Visualize the spots under a UV lamp (254 nm). The brominated aromatic rings should be UV active.

  • Adjust the solvent ratio until the desired Rf is achieved. For example, if the Rf is too low in 20% Ethyl Acetate/Hexanes, try 30% or 40%.[5]

Q5: My compound streaks badly on the TLC plate and I get poor separation on the column. Why?

A5: Streaking is a common problem with nitrogen-containing heterocycles like isoindolinones.[5] The basic nitrogen atom can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel.

Troubleshooting Steps:

  • Add a Basic Modifier: Add a small amount (0.5-1% ) of a basic modifier like triethylamine (Et₃N) or ammonia (in methanol) to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.[5]

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized silica (reversed-phase).[6]

  • Check for Overloading: Applying too much sample to the TLC plate or column can also cause streaking and tailing.[5]

Q6: My compound appears to be decomposing on the silica gel column. What are my options?

A6: Some compounds are sensitive to the acidic nature of silica gel.

Troubleshooting Steps:

  • Deactivate the Silica: You can create a slurry of your silica gel in the chosen eluent and add 1% triethylamine. Let it sit for an hour before packing the column. This pre-neutralizes the stationary phase.[6]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Elute it as quickly as possible while still achieving separation.

  • Switch to Reversed-Phase: Reversed-phase chromatography on a C18 column is an excellent alternative.[7] The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is often the method of choice for final high-purity applications.[8]

Column Chromatography Troubleshooting Flowchart

Column Chromatography Troubleshooting start Problem Encountered During Column Chromatography issue1 Poor Separation (Overlapping Peaks) start->issue1 issue2 Compound Streaking or Tailing start->issue2 issue3 Compound Not Eluting start->issue3 issue4 Compound Decomposing start->issue4 sol1a Optimize Eluent: Decrease polarity for better separation issue1->sol1a Cause: Rf too high sol1b Try a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc) issue1->sol1b Cause: Poor selectivity sol1c Reduce sample load (Avoid overloading) issue1->sol1c Cause: Overloading sol2a Add 0.5-1% Triethylamine or Ammonia to eluent issue2->sol2a Cause: Acidic silica sol2b Use a different stationary phase (Alumina or Reversed-Phase C18) issue2->sol2b Cause: Strong interaction sol3a Drastically increase eluent polarity (e.g., switch to 10% MeOH in DCM) issue3->sol3a Cause: Compound too polar sol3b Use a gradient elution issue3->sol3b Cause: Wide polarity range sol4a Deactivate silica with Triethylamine before packing issue4->sol4a Cause: Acid sensitivity sol4b Switch to a less harsh technique (Reversed-Phase HPLC or Recrystallization) issue4->sol4b Cause: High instability

Caption: Troubleshooting common column chromatography issues.

Section 3: Preparative High-Performance Liquid Chromatography (HPLC)

Q7: When should I use preparative HPLC for purification?

A7: Preparative HPLC is a high-resolution technique best suited for:

  • Final Polishing: Removing trace impurities (<5%) that are difficult to separate by other means to achieve >99.5% purity.[1]

  • Difficult Separations: Separating compounds with very similar polarities, such as regioisomers.[7]

  • Small Scale: Purifying small quantities of material (<1 g) where high purity is paramount.

Q8: What is a good starting method for developing a reversed-phase HPLC purification for this compound?

A8: For a brominated aromatic compound, a reversed-phase C18 column is the standard choice.[8]

Typical Starting HPLC Conditions:

  • Column: C18, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA). (The acid improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.

  • Gradient: Start with a linear gradient, for example, 10% B to 90% B over 20 minutes.

  • Detection: UV detection, likely around 254 nm or 280 nm due to the aromatic system.

  • Optimization: The gradient can be adjusted to improve the separation between the main peak and any impurities.[8]

References

  • Google Patents. (1995). Process for the production of 5,6-dihydroxyindolines.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Google Patents. (1988). Process for preparing 5,6-dihydroxyindole.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Antiviral activity of isoindole derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Biochemical Journal. (n.d.). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Retrieved from [Link]

  • ResearchGate. (n.d.). 5,6-Dibromo-1H-indole-2,3-dione. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • ChemWhat. (2026). This compound CAS#: 954239-43-1. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Google Patents. (1990). Method for the bromination of aromatic compound.
  • National Institutes of Health (NIH). (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • Google Patents. (2016). An improved process for synthesis of lenalidomide.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • CNR-IRIS. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of beta-lactam antibiotics by high performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry using bromoform. Retrieved from [Link]

  • PubChem. 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. Retrieved from [Link]

  • a-chemical.com. (n.d.). cas: 552330-86-6|5-bromo-2,3-dihydro-isoindol-1-one. Retrieved from [Link]

Sources

Stability and degradation of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Dibromo-2,3-dihydro-isoindol-1-one. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and degradation of this compound. The information herein is curated to ensure scientific integrity and is based on established chemical principles and data from related isoindolinone structures.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of the compound. For the solid form, it is recommended to store it in a cool, dry, and dark place. A desiccator at room temperature is generally sufficient for short-term storage. For long-term storage, refrigeration (2-8°C) in a tightly sealed container is advisable to minimize potential degradation.[1] For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be kept at -20°C or -80°C and protected from light.[2]

Q2: What are the visual signs of degradation for solid this compound?

A2: While the pure compound is expected to be a stable solid, visual changes can indicate degradation. These include:

  • Color Change: A noticeable change from its initial color (typically off-white to light yellow) to a darker shade (e.g., brown or tan) may suggest the formation of degradation products.

  • Clumping or Caking: Changes in the physical appearance of the powder, such as clumping, could indicate moisture absorption, which may facilitate hydrolysis.

  • Odor: The development of a sharp or unusual odor might signal decomposition.

Q3: In which solvents is this compound soluble and are there any stability concerns with certain solvents?

A3: Based on the structure, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It may have limited solubility in alcohols like ethanol and methanol and is likely insoluble in water.

Solvent Stability Considerations:

  • Protic Solvents (e.g., methanol, ethanol): While useful for some reactions, prolonged storage in protic solvents is not recommended as they can potentially participate in solvolysis reactions, especially under non-neutral pH conditions.

  • Aprotic Solvents (e.g., DMSO, DMF): These are generally good choices for preparing stock solutions. However, ensure the solvent is anhydrous, as water content can lead to hydrolysis of the lactam ring over time.

Q4: What are the likely degradation pathways for this molecule?

  • Hydrolysis of the Lactam Ring: The amide bond in the isoindolinone ring is susceptible to hydrolysis under acidic or basic conditions, which would open the ring to form the corresponding amino acid derivative.

  • Debromination: The bromine atoms on the aromatic ring can be susceptible to reduction or nucleophilic substitution under certain reactive conditions, although this is generally less common under standard experimental procedures.

  • Oxidation: The dihydroisoindol-1-one core can be susceptible to oxidation, potentially leading to the formation of related phthalimide structures.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Action
Inconsistent or poor biological activity in assays. Compound degradation due to improper storage or handling.1. Verify the storage conditions of the solid compound and solutions. 2. Prepare fresh solutions from a new batch of the solid compound. 3. Confirm the identity and purity of the compound using analytical techniques such as LC-MS or ¹H NMR.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of impurities from synthesis or degradation products.1. Analyze the starting material for purity before use. 2. If degradation is suspected, compare the chromatogram of a fresh sample with an older one. 3. Attempt to identify the impurities by mass spectrometry to understand the degradation pathway.
Poor solubility in the desired solvent. Incorrect solvent choice or presence of insoluble impurities.1. Consult solubility data for similar compounds to select an appropriate solvent. 2. Use gentle heating or sonication to aid dissolution. 3. Filter the solution to remove any insoluble material before use.
Reaction yields are lower than expected. Degradation of the starting material or formation of side products.1. Ensure all reagents and solvents are pure and anhydrous. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is suspected. 3. Analyze the reaction mixture by TLC or LC-MS to monitor the consumption of starting material and the formation of products and byproducts.

III. Experimental Protocols

This section provides a detailed methodology for assessing the stability of this compound.

Protocol 1: Solution Stability Assessment

Objective: To determine the stability of this compound in a common solvent (e.g., DMSO) over time at different temperatures.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC or LC-MS system

  • Incubators or water baths set at 4°C, 25°C (room temperature), and 40°C

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

  • Aliquot the stock solution into multiple vials.

  • Store the vials at 4°C, 25°C, and 40°C.

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature.

  • Analyze the samples by HPLC or LC-MS.

  • Quantify the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of the remaining parent compound at each time point and temperature.

Data Presentation:

TemperatureTime (hours)% Remaining Parent Compound
4°C0100
24
48
72
168 (1 week)
25°C0100
24
48
72
168 (1 week)
40°C0100
24
48
72
168 (1 week)

IV. Visualizations

Diagram 1: Potential Degradation Pathway

This diagram illustrates the potential hydrolysis of the lactam ring in this compound under acidic or basic conditions.

G A 5,6-Dibromo-2,3-dihydro- isoindol-1-one B Ring-opened product (2-(aminomethyl)-4,5-dibromobenzoic acid) A->B H⁺ or OH⁻ (Hydrolysis)

Caption: Potential hydrolytic degradation of this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Experimental Results

This workflow provides a logical sequence of steps to diagnose issues with experimental outcomes.

G A Inconsistent Experimental Results B Check Purity of Starting Material (LC-MS, NMR) A->B C Purity Acceptable? B->C D Prepare Fresh Solution C->D Yes F Source New Batch of Compound C->F No E Re-run Experiment D->E G Review Experimental Protocol E->G Still Inconsistent H Check Reagent and Solvent Quality G->H I Optimize Reaction Conditions H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

V. References

  • ChemWhat. This compound CAS#: 954239-43-1. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

Sources

Troubleshooting off-target effects of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoindolinone-Based Inhibitors

Guide ID: TSC-ISO-001 Topic: Troubleshooting Off-Target Effects of 5,6-Dibromo-2,3-dihydro-isoindol-1-one and Related Analogs Senior Application Scientist: Dr. Gemini

Welcome to the technical support center for researchers utilizing novel isoindolinone-based compounds. The 2,3-dihydro-isoindol-1-one scaffold is a privileged structure in medicinal chemistry, serving as the core for molecules targeting a diverse range of proteins, from kinases to E3 ligases.[1][2]

This guide is structured as a dynamic troubleshooting resource. We will address a common, yet complex, scenario: a researcher develops a novel isoindolinone derivative, This compound (hereafter referred to as "Compound ISO-Br"), with the intent of inhibiting a specific intracellular kinase for an oncology application. However, during in vitro characterization, unexpected immunosuppressive phenotypes are observed. This guide provides the logical framework and experimental protocols to identify and validate potential off-target effects, with a focus on the voltage-gated potassium channel Kv1.3, a frequent off-target for small molecules that plays a critical role in immune cell function.[3][4][5]

Section 1: Initial Triage & Frequently Asked Questions

This section addresses the primary questions that arise when your experimental observations deviate from the expected on-target phenotype.

Q1: My cancer cell line shows the expected anti-proliferative activity with Compound ISO-Br, but I'm also seeing a potent anti-proliferative effect on activated T-lymphocytes, which was not anticipated. Is this related to my primary target?

A1: While possible, it is critical to consider that T-lymphocytes and cancer cells employ distinct signaling pathways for proliferation. A potent effect on T-cells suggests a possible off-target mechanism. Effector memory T-cells (TEM), which are crucial for immune responses, are highly dependent on the activity of the Kv1.3 potassium channel for activation and proliferation.[6] Inhibition of Kv1.3 leads to a cascade of events, including membrane depolarization, reduced calcium influx, and ultimately, suppression of cytokine production (e.g., IL-2) and cell cycle arrest.[4][7] This makes Kv1.3 a primary candidate for investigation.

Q2: What is the mechanistic link between inhibiting an ion channel like Kv1.3 and the immunosuppression I'm observing?

A2: The link is causal and well-defined. T-cell activation requires a sustained increase in intracellular Ca2+ concentration to activate downstream signaling (e.g., Calcineurin-NFAT pathway). This calcium influx is maintained by the electrochemical gradient across the plasma membrane. The Kv1.3 channel is instrumental in maintaining this negative membrane potential. By allowing K+ ions to exit the cell, it counteracts depolarizing currents. When Compound ISO-Br inhibits Kv1.3, the membrane potential cannot be maintained, the driving force for Ca2+ entry is lost, and the T-cell activation cascade is terminated.[3][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR Activation Ca_Channel CRAC Channel (Ca²⁺ Influx) TCR->Ca_Channel Opens Ca_Signal ↑ [Ca²⁺]i Ca_Channel->Ca_Signal Increases Kv1_3 Kv1.3 Channel (K⁺ Efflux) Kv1_3->Ca_Channel Maintains Driving Force Calcineurin Calcineurin-NFAT Signaling Ca_Signal->Calcineurin Activates Proliferation Cytokine Production & Proliferation Calcineurin->Proliferation Drives ISO_Br Compound ISO-Br ISO_Br->Kv1_3 Inhibits

Caption: Role of Kv1.3 in T-cell activation and its inhibition by Compound ISO-Br.

Q3: My compound has a dibromo-isoindolinone core. Are structures like this known to interact with ion channels?

A3: Yes, the physicochemical properties of halogenated aromatic systems can facilitate interactions within the hydrophobic pore regions of ion channels. While your compound was designed for a kinase's ATP-binding pocket, the features that confer high affinity there (e.g., hydrophobicity, hydrogen bonding potential) can unfortunately lead to promiscuous binding in the structurally distinct pores of ion channels like Kv1.3. The selectivity of small molecules is rarely absolute, and cross-reactivity between protein families is a common challenge in drug development.

Section 2: Deconvolution Workflow: Proving the Off-Target Effect

Once an off-target effect is suspected, a systematic approach is required to confirm the hypothesis. This involves validating direct physical binding in a cellular context and confirming the downstream functional consequences.

G Start Unexpected Phenotype (e.g., T-cell suppression) Hypothesis Hypothesis: ISO-Br inhibits Kv1.3 Start->Hypothesis CETSA Protocol A: Run Cellular Thermal Shift Assay (CETSA) on T-cells Hypothesis->CETSA Test Target Engagement PatchClamp Protocol B: Run Whole-Cell Patch-Clamp Electrophysiology Hypothesis->PatchClamp Test Direct Modulation Cytokine Protocol C: Run Cytokine Release Assay (IL-2, IFN-γ) Hypothesis->Cytokine Test Functional Consequence NoShift No Thermal Shift of Kv1.3 CETSA->NoShift Shift Significant Thermal Shift of Kv1.3 CETSA->Shift NoBlock No Blockade of K⁺ Current PatchClamp->NoBlock Block Dose-Dependent Blockade of K⁺ Current PatchClamp->Block NoEffect No Effect on Cytokine Release Cytokine->NoEffect Inhibition Dose-Dependent Inhibition of Cytokines Cytokine->Inhibition Conclusion_On Conclusion: Phenotype is likely on-target or another off-target NoShift->Conclusion_On Conclusion_Off Conclusion: Phenotype is due to Kv1.3 off-target effect Shift->Conclusion_Off NoBlock->Conclusion_On Block->Conclusion_Off NoEffect->Conclusion_On Inhibition->Conclusion_Off

Caption: Experimental workflow for troubleshooting off-target effects on Kv1.3.

Section 3: Key Experimental Protocols

Here we provide condensed, field-tested protocols to validate the interaction between Compound ISO-Br and Kv1.3.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Principle: This assay confirms direct binding of a ligand (Compound ISO-Br) to its target (Kv1.3) in intact cells. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Culture: Culture Jurkat T-cells (or other T-cell line with known Kv1.3 expression) to a density of 2x106 cells/mL.

  • Compound Treatment: Aliquot cells into tubes. Treat with either vehicle (DMSO) or varying concentrations of Compound ISO-Br (e.g., 0.1, 1, 10 µM). Incubate at 37°C for 1 hour.

  • Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice. A no-heat control (RT) is essential.

  • Cell Lysis: Lyse cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble Kv1.3 remaining in each sample by Western Blot or ELISA.

  • Data Interpretation: In vehicle-treated samples, the Kv1.3 signal will decrease as the temperature increases. In Compound ISO-Br-treated samples, a positive result is a "shift" in the melting curve to the right, indicating that more Kv1.3 remains soluble at higher temperatures due to stabilization by the compound.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Principle: This is the gold-standard method to directly measure the function of an ion channel. It provides definitive evidence of channel blockade and reveals the mechanism of inhibition.

Methodology:

  • Cell Preparation: Use a cell line with robust Kv1.3 expression (e.g., L929 cells stably expressing human Kv1.3, or activated human T-cells).

  • Recording Setup: Establish a whole-cell patch-clamp configuration.

  • Internal Solution (Pipette): (in mM) 145 KF, 10 HEPES, 10 BAPTA, 2 MgCl₂; pH 7.2.

  • External Solution (Bath): (in mM) 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4.

  • Voltage Protocol: Hold the cell at -80 mV. Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) every 15 seconds.

  • Compound Application: After establishing a stable baseline current, perfuse the external solution containing vehicle (DMSO). Subsequently, perfuse solutions with increasing concentrations of Compound ISO-Br (e.g., 10 nM to 30 µM).

  • Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀ value.

Protocol C: Cytokine Release Assay

Principle: This functional assay measures the downstream consequence of Kv1.3 inhibition on T-cell activation.

Methodology:

  • Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using a Ficoll-Paque gradient.

  • Compound Pre-incubation: Plate 2x105 PBMCs per well. Pre-incubate with vehicle or serial dilutions of Compound ISO-Br for 1 hour.

  • Activation: Stimulate the T-cells in the PBMCs using anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA).

  • Incubation: Culture for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Quantification: Measure the concentration of key cytokines (IL-2 and IFN-γ) in the supernatant using a qualified ELISA kit.

  • Data Interpretation: A dose-dependent decrease in IL-2 and IFN-γ levels in Compound ISO-Br-treated wells compared to the vehicle control confirms a functional immunosuppressive effect.

Section 4: Data Interpretation & Summary

Table 1: Example Data Summary for Deconvolution

AssayMetricOn-Target (Kinase Y)Off-Target (Kv1.3)Interpretation
Biochemical Assay IC₅₀50 nMN/ACompound is potent against its intended purified target.
Cancer Cell Proliferation GI₅₀150 nMN/AOn-target activity is confirmed in a relevant cell line.
CETSA (T-cells) ΔTmNo Shift+4.2 °C at 10 µMDirect binding to Kv1.3 is confirmed in a cellular context.
Patch-Clamp IC₅₀N/A210 nMCompound is a potent direct blocker of Kv1.3 channel function.
T-cell Cytokine Release IC₅₀ (IL-2)> 30 µM (inactive)250 nMThe observed immunosuppression correlates with Kv1.3 blockade, not kinase inhibition.

References

  • Liu, Y., et al. (2015). Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. Drug Design, Development and Therapy, 9, 3459–3471. Available at: [Link]

  • PubMed. (2015). Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. Retrieved from [Link]

  • Ortega-Bárcenas, D., et al. (2021). Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases. Toxicon, 199, 76-84. Available at: [Link]

  • Zhao, N., et al. (2019). Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases. Toxins (Basel), 11(10), 563. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

  • Pérez-Verdaguer, M., et al. (2025). Indole-3-carbinol is an inhibitor of KV1.3 potassium voltage-gated channel activity in chronic lymphocytic leukemia cells. European Journal of Pharmacology, 987, 178281. Available at: [Link]

  • Koo, G. C., et al. (1997). Immunosuppressive effects of a Kv1.3 inhibitor. Cellular Immunology, 176(2), 153-159. Available at: [Link]

  • Panyi, G., et al. (2021). Kv1.3 K+ Channel Physiology Assessed by Genetic and Pharmacological Modulation. Physiological Reviews, 101(4), 1481-1533. Available at: [Link]

  • Chen, Z., et al. (2018). Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond. Frontiers in Neuroscience, 12, 399. Available at: [Link]

  • Chandy, K. G., et al. (2021). Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads. Channels (Austin), 15(1), 513-524. Available at: [Link]

  • Fan, Y., et al. (2024). Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy. Biomedicine & Pharmacotherapy, 175, 116651. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Dibromo-2,3-dihydro-isoindol-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with enhancing the oral bioavailability of this poorly soluble compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to support your experimental workflows.

Part 1: Initial Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective bioavailability enhancement strategy. The presence of two bromine atoms on the isoindolinone core suggests high lipophilicity and potentially poor aqueous solubility, common characteristics of Biopharmaceutics Classification System (BCS) Class II or IV compounds.

FAQ: My initial screens indicate very low aqueous solubility for this compound. What are my next steps?

Low aqueous solubility is a primary driver of poor oral bioavailability. A systematic approach to characterize and address this is crucial.

Troubleshooting Guide: Solubility and Permeability Assessment

Issue Potential Cause Recommended Action & Rationale
Inconsistent solubility data Polymorphism, inadequate equilibration time, pH effects.Action: Conduct comprehensive polymorph screening using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). Determine the equilibrium solubility at different pH values (e.g., 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile. Rationale: Different crystalline forms can exhibit varying solubility. Understanding pH effects is critical for predicting dissolution in different segments of the gastrointestinal tract.
Low apparent permeability in Caco-2 assays Poor solubility in the assay medium, efflux transporter activity.Action: First, ensure the compound is fully solubilized in the donor compartment, potentially using a co-solvent like DMSO (ensure final concentration is non-toxic to cells). If solubility is still a concern, consider using a formulation approach in the assay, such as a cyclodextrin complex. To investigate efflux, perform bi-directional Caco-2 assays and include known efflux inhibitors (e.g., verapamil for P-gp). Rationale: Differentiating between poor solubility and true low permeability is key. Efflux can significantly limit net absorption.
Compound precipitates in simulated intestinal fluids Supersaturation followed by precipitation.Action: Evaluate the precipitation kinetics in FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid). Include precipitation inhibitors in your formulation strategy, such as HPMC or PVP. Rationale: Maintaining a supersaturated state in the gut is a common strategy for enhancing absorption, but it must be stabilized to prevent precipitation.

Part 2: Formulation Strategies for Bioavailability Enhancement

Once you have a baseline understanding of the compound's properties, you can explore various formulation strategies. The choice of technology will depend on the specific challenges identified.

Experimental Workflow for Formulation Screening

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: In Vitro & In Vivo Evaluation Start This compound Powder Solubility Aqueous & pH-Dependent Solubility Assessment Start->Solubility Permeability Caco-2 Permeability Assay Start->Permeability BCS_Class Preliminary BCS Classification Solubility->BCS_Class Permeability->BCS_Class Particle_Size Particle Size Reduction (Micronization, Nanonization) BCS_Class->Particle_Size Dissolution Rate Limited (BCS II) Solid_Dispersion Amorphous Solid Dispersion (ASD) BCS_Class->Solid_Dispersion Solubility Limited (BCS II/IV) Lipid_Based Lipid-Based Formulation (SMEDDS/SNEDDS) BCS_Class->Lipid_Based High LogP (BCS II/IV) Complexation Complexation (e.g., with Cyclodextrins) BCS_Class->Complexation If suitable geometry and interaction Dissolution In Vitro Dissolution Testing (USP II, Biorelevant Media) Particle_Size->Dissolution Solid_Dispersion->Dissolution Lipid_Based->Dissolution Complexation->Dissolution PK_Study In Vivo Pharmacokinetic Study (e.g., in Rats) Dissolution->PK_Study Promising candidates Lead_Formulation Lead Formulation Identified PK_Study->Lead_Formulation

Caption: A decision-making workflow for selecting and evaluating bioavailability enhancement strategies.

FAQ: I'm considering an Amorphous Solid Dispersion (ASD). How do I select the right polymer and troubleshoot stability issues?

Amorphous Solid Dispersions are a powerful tool for enhancing the solubility of crystalline compounds.[1][2]

Troubleshooting Guide: Amorphous Solid Dispersions (ASD)

Issue Potential Cause Recommended Action & Rationale
Low drug loading achievable Poor miscibility between the drug and polymer.Action: Screen a panel of polymers with varying properties (e.g., HPMC, HPMC-AS, PVP, Soluplus®). Use film casting followed by DSC analysis to assess miscibility and predict the glass transition temperature (Tg). Rationale: Good miscibility is essential for a stable, high-loading ASD. The Tg should be sufficiently high to prevent molecular mobility and recrystallization.
Recrystallization during storage The amorphous form is thermodynamically unstable. High humidity can act as a plasticizer.Action: Store samples under controlled temperature and humidity. Include a secondary polymer or a moisture scavenger in the formulation. Conduct accelerated stability studies (e.g., 40°C/75% RH) to predict long-term stability. Rationale: Physical stability is a critical quality attribute of ASDs. Preventing recrystallization is key to maintaining the solubility advantage.
"Spring and Parachute" effect is not observed during dissolution (poor supersaturation) The polymer does not effectively inhibit nucleation and crystal growth.Action: Select polymers known for their precipitation inhibition properties (e.g., HPMC-AS, PVP). Optimize the drug-to-polymer ratio; a higher polymer concentration can enhance the "parachute" effect. Rationale: The goal of an ASD is to achieve and maintain a supersaturated state in solution, which drives absorption.
Protocol: Screening for Polymer Miscibility in ASDs
  • Prepare Stock Solutions: Dissolve this compound and various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) in a common solvent like methanol or a dichloromethane/methanol mixture to a concentration of 10 mg/mL.

  • Film Casting: Mix the drug and polymer solutions in different weight ratios (e.g., 1:9, 2:8, 3:7) in a glass vial.

  • Solvent Evaporation: Uncap the vials and allow the solvent to evaporate slowly in a fume hood, followed by drying under vacuum for 24-48 hours to remove residual solvent.

  • Analysis: Scrape the resulting film and analyze it using DSC. A single glass transition temperature (Tg) that varies with the drug-to-polymer ratio indicates good miscibility.

FAQ: My compound has a high LogP. Would a lipid-based formulation be a good choice?

Yes, for highly lipophilic compounds, lipid-based formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can be very effective.[3] They work by presenting the drug in a solubilized state in the GI tract, which can bypass the dissolution step.

Troubleshooting Guide: Lipid-Based Formulations

Issue Potential Cause Recommended Action & Rationale
Low drug solubility in lipid excipients The polarity of the lipid vehicle does not match the drug.Action: Screen a wide range of oils (long-chain and medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP). Plot a pseudo-ternary phase diagram to identify the self-emulsifying region. Rationale: The drug must be fully dissolved in the formulation. The phase diagram will help identify the optimal ratios of oil, surfactant, and co-surfactant.
Poor self-emulsification or large droplet size The surfactant/co-surfactant system is not efficient.Action: Increase the surfactant-to-oil ratio. Screen surfactants with different Hydrophilic-Lipophilic Balance (HLB) values (typically in the range of 12-18 for o/w emulsions). Rationale: Efficient emulsification leads to a larger surface area for drug absorption. Droplet size should ideally be below 200 nm for nanoemulsions.
Drug precipitation upon aqueous dispersion The drug is not stable in the resulting emulsion.Action: Ensure the drug has sufficient solubility in the oil phase. The amount of co-solvent/surfactant should be adequate to maintain solubility upon dispersion. Rationale: The formulation must be able to hold the drug in solution after it mixes with gastrointestinal fluids.
Hypothetical In Vivo Performance of Different Formulations
Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension 1050 ± 152.0250 ± 75100 (Reference)
Micronized Suspension 10120 ± 301.5600 ± 150240
ASD (20% Drug in HPMC-AS) 10450 ± 901.02250 ± 400900
SMEDDS 10600 ± 1200.53000 ± 5501200

This data is for illustrative purposes only.

Part 3: Advanced Characterization and Final Considerations

FAQ: How do I choose between multiple promising formulations?

When you have more than one formulation that shows good in vitro performance, the decision should be based on a combination of factors.

Decision Matrix for Lead Formulation Selection

G Formulation Formulation ASD SMEDDS Nanosuspension Performance In Vivo Performance High Very High Moderate-High Formulation:f1->Performance:f1 Formulation:f2->Performance:f2 Formulation:f3->Performance:f3 Stability Physical/Chemical Stability Medium (Recrystallization risk) High Medium (Ostwald ripening risk) Performance:f1->Stability:f1 Performance:f2->Stability:f2 Performance:f3->Stability:f3 Manufacturability Scalability/Cost High (Spray drying) Medium (Liquid filling) High (Milling) Stability:f1->Manufacturability:f1 Stability:f2->Manufacturability:f2 Stability:f3->Manufacturability:f3 Decision Final Decision Proceed with caution, requires robust stability program. Lead candidate due to superior performance and stability. Backup candidate, good performance and manufacturability. Manufacturability:f1->Decision:f1 Manufacturability:f2->Decision:f2 Manufacturability:f3->Decision:f3

Caption: A matrix to aid in the selection of a lead formulation based on multiple criteria.

This technical support guide provides a framework for systematically addressing the bioavailability challenges of this compound. By combining thorough physicochemical characterization with rational formulation design and troubleshooting, researchers can significantly improve the likelihood of developing a successful oral dosage form.

References

  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced drug delivery reviews, 100, 27-50. [Link]

Sources

Technical Support Center: Addressing Cytotoxicity of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity when using 5,6-Dibromo-2,3-dihydro-isoindol-1-one in cell-based assays. Our goal is to provide a logical framework for troubleshooting, from identifying confounding factors to investigating mechanistic pathways and mitigating off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common challenges. We begin with foundational checks before moving to more complex mechanistic studies.

Section 1: Foundational Troubleshooting - Is It True Cytotoxicity?

It is critical to first rule out experimental artifacts that can mimic or exacerbate compound-induced cytotoxicity. Issues with compound solubility, solvent effects, or assay interference are common culprits.

Q1.1: My initial screen with this compound shows significant cytotoxicity across multiple cell lines, even at low concentrations. What are the first things I should check?

A1.1: When faced with potent and widespread cytotoxicity, a systematic evaluation of your experimental setup is the crucial first step. Before attributing the effect solely to the compound's intrinsic bioactivity, consider these three common confounding factors:

  • Compound Solubility and Precipitation: this compound, like many halogenated heterocyclic compounds, may have low aqueous solubility.[1][2] If the compound precipitates in your cell culture medium, it can cause physical stress to the cells, leading to cell death that is independent of its pharmacological activity. Furthermore, precipitation leads to an inaccurate and non-reproducible effective concentration in the assay.

    • Troubleshooting Step: Visually inspect your culture wells under a microscope for any signs of precipitate after adding the compound. Perform a formal solubility test in your specific cell culture medium to determine the maximum soluble concentration.[3]

  • Solvent Toxicity: Most small molecules are dissolved in solvents like Dimethyl Sulfoxide (DMSO) or ethanol. At certain concentrations, these solvents are independently toxic to cells.[4] Your "vehicle control" should contain the highest concentration of solvent used in any of your experimental wells to account for this.

    • Troubleshooting Step: Run a solvent toxicity dose-response curve on your specific cell line(s). This will establish the maximum tolerable solvent concentration that does not, on its own, reduce cell viability.

  • Compound Purity and Stability: Ensure the identity and purity of your compound stock. Impurities from synthesis or degradation products from improper storage could be responsible for the observed toxicity.[4]

    • Troubleshooting Step: Verify the compound's identity and purity via analytical methods if possible. Store the compound as recommended by the supplier, typically desiccated and protected from light, to prevent degradation.[5]

Q1.2: My viability assay (e.g., MTT, resazurin) results are inconsistent or suggest high toxicity, but I don't see widespread cell death under the microscope. Could the compound be interfering with the assay itself?

A1.2: Yes, assay interference is a significant and often overlooked issue.[4] The chemical structure of your compound can directly interact with assay reagents, leading to false-positive or false-negative results.

  • For Tetrazolium-Based Assays (MTT, MTS, XTT): These assays rely on cellular reductases to convert a tetrazolium salt into a colored formazan product.[6] If this compound is a reducing agent, it can convert the salt in the absence of viable cells, leading to a false signal of high viability. Conversely, it could inhibit the reductase enzymes, suggesting cytotoxicity where there is none.

Troubleshooting Workflow for Assay Interference:

Caption: Workflow to test for compound interference in cell-free conditions.

To mitigate this, always run a cell-free control where you add the compound and the assay reagent to the culture medium alone. If you observe a signal change, your compound is interfering with the assay. The best practice is to use an orthogonal assay that measures a different cellular parameter (e.g., pair a metabolic assay like MTT with a membrane integrity assay like LDH release) to confirm results.[6]

Section 2: Investigating the Mechanism of Cytotoxicity

Once you have confirmed that the observed cytotoxicity is a genuine biological effect, the next step is to understand the underlying mechanism. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical first step.

Q2.1: How can I determine if this compound is inducing apoptosis or necrosis in my cells?

A2.1: Differentiating between apoptosis and necrosis is key to understanding the compound's mechanism of action. Apoptosis is a controlled process characterized by the activation of a specific family of proteases called caspases.[8][9] Necrosis is typically a result of acute injury and involves the loss of cell membrane integrity.

Recommended Experimental Approach: Multiplexed Assay

A powerful method is to simultaneously measure markers for both apoptosis and cytotoxicity from the same well. This provides an internal control and a more complete picture of cell fate.[10] You can combine:

  • Apoptosis Assay: A caspase activity assay, which detects the activation of executioner caspases-3 and -7, key mediators of the apoptotic pathway.[11][12] These assays often use a luminogenic or fluorogenic substrate that is cleaved by active caspases.[9]

  • Cytotoxicity/Viability Assay: An assay that measures the integrity of the cell membrane. This could be a fluorescent DNA-binding dye that is excluded from live cells but enters dead cells with compromised membranes, or an assay that measures the release of lactate dehydrogenase (LDH) from damaged cells.[13][14]

Apoptosis_Pathway Compound 5,6-Dibromo-2,3-dihydro- isoindol-1-one Cell Target Cell Compound->Cell Treatment Stress Cellular Stress Cell->Stress Caspase9 Initiator Caspase-9 Stress->Caspase9 activates Caspase37 Executioner Caspases-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes Assay Caspase-3/7 Assay (DEVD-Substrate Cleavage) Caspase37->Assay detected by

Caption: Simplified intrinsic apoptosis pathway and the detection point for Caspase-3/7 assays.

  • Apoptosis: A significant increase in caspase activity precedes or occurs concurrently with a loss of membrane integrity.[11]

  • Primary Necrosis: A rapid increase in membrane permeability occurs with little to no preceding caspase activation.

Section 3: Mitigating Unwanted Cytotoxicity & Off-Target Effects

If the compound's general cytotoxicity masks its specific biological effect, you need strategies to define a workable experimental window or determine if the toxicity stems from off-target interactions.

Q3.1: The compound is cytotoxic at the concentrations required to see an effect on my primary target. How can I optimize my experimental window?

A3.1: This is a common challenge in drug discovery. The goal is to separate the specific, on-target effect from general toxicity.

  • Perform a Detailed Dose-Response and Time-Course Study: Instead of a single endpoint, test a narrow range of concentrations around the IC50 and measure both your target-specific effect and cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours). You may find an early time point where the specific effect is measurable before significant cytotoxicity occurs.[11][15]

  • Reduce Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds, reducing their effective concentration and sometimes altering their toxic profile.[1] Experiment with reducing the serum percentage during the compound treatment period, but be mindful that this can also stress the cells.

Table 1: Example Experimental Design for Optimizing Assay Window

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 20,000 cells/well (96-well)Optimize for logarithmic growth during the assay to avoid artifacts from over-confluency.[15]
Compound Concentration 10-point, 2-fold dilutions around IC50To precisely define the therapeutic and toxic concentration ranges.
Incubation Time 4, 8, 16, 24, 48 hoursTo identify a time point where specific activity is high and cytotoxicity is low.[11]
Solvent Concentration < 0.5% (v/v)To minimize solvent-induced toxicity.[4]

Q3.2: How can I begin to investigate if the observed cytotoxicity is due to off-target effects?

A3.2: Off-target effects occur when a compound interacts with unintended biological molecules, which is a common source of toxicity.[16] While comprehensive off-target profiling is complex, several initial strategies can provide valuable insights.

  • Counter-Screening: Test the compound in a cell line that does not express your primary target. If the compound remains cytotoxic, the effect is likely independent of your target.

  • Use a Structurally Related Inactive Analog: If available, use a molecule that is structurally similar to this compound but is known to be inactive against your primary target. If this analog is not cytotoxic, it strengthens the hypothesis that the cytotoxicity is linked to the on-target pharmacology (or a shared off-target).

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of your compound to the intended target protein within a cellular environment. Ligand binding typically stabilizes a protein, increasing its melting temperature. While it doesn't rule out off-target binding, it validates on-target engagement.[7]

Key Experimental Protocols

Protocol 1: Compound Solubility Assessment in Cell Culture Medium

This protocol determines the kinetic solubility of your compound in the exact medium used for your assays.

  • Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO).

  • Serially dilute the stock solution into cell culture medium (containing serum, if used in the assay) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant and non-toxic.

  • Incubate the solutions at 37°C for 1-2 hours to mimic assay conditions.

  • Transfer the solutions to a clear 96-well plate.

  • Visually inspect for precipitation (cloudiness, crystals) under a microscope.

  • For a quantitative measure, measure the absorbance at ~600-650 nm. An increase in absorbance indicates light scattering from insoluble particles.[3] The highest concentration that remains clear is your upper limit for assays.

Protocol 2: Multiplexed Viability and Caspase-3/7 Activity Assay

This protocol allows for the simultaneous measurement of cytotoxicity and apoptosis from a single well.

  • Cell Plating: Seed your cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include wells for "no-treatment" and "vehicle-only" controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator.

  • Assay Reagent Addition: Equilibrate the plate and assay reagents to room temperature. Add the multiplexing reagent (containing both a cell-impermeant DNA dye for cytotoxicity and a luminogenic caspase-3/7 substrate for apoptosis) to each well.

  • Incubation & Lysis: Shake the plate gently for 30 seconds and incubate at room temperature for 30-60 minutes, protected from light. This allows for simultaneous cell lysis and signal generation.

  • Data Acquisition:

    • Read fluorescence to measure cytotoxicity (number of dead cells).

    • Read luminescence to measure caspase-3/7 activity (level of apoptosis).[10]

  • Data Analysis: Normalize the fluorescence and luminescence signals to the vehicle control wells to determine the fold-change in cytotoxicity and apoptosis.

References
  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (n.d.). American Society for Microbiology. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). BenchChem. [https://www.benchchem.com/technical-center/troubleshooting-cell-viability-issues-in-cytotoxicity-assays]
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [https://www.researchgate.
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. (n.d.). BenchChem. [https://www.benchchem.com/technical-center/mitigating-off-target-effects-of-small-molecules-in-cellular-assays]
  • Technical Support Center: Managing Compound-Induced Cytotoxicity in Cell-Based Assays. (n.d.). BenchChem. [https://www.benchchem.com/technical-center/managing-compound-induced-cytotoxicity-in-cell-based-assays]
  • Büttner, F., & Garbe, L.-A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chemie Ingenieur Technik, 82(4), 427-432. [https://www.researchgate.net/publication/227718001_Optimizing_the_Solubility_of_Research_Compounds_How_to_Avoid_Going_Off_Track]
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). Request PDF on ResearchGate. [https://www.researchgate.
  • Multiplexed viability, cytotoxicity, and caspase activity assays. (2015). Methods in Molecular Biology, 1219, 21-33. [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. [https://www.creative-bioarray.com/support/caspase-activity-assay.htm]
  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [https://www.patsnap.com/synapse/articles/how-can-off-target-effects-of-drugs-be-minimised]
  • Caspase Assays. (n.d.). Thermo Fisher Scientific. [https://www.thermofisher.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Probe-Based Assay Handbook for Cell-Based Applications. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). Molecules, 17(12), 14359–14371. [Link]

  • Optimizing Drug Solubility. (2017). Contract Pharma. [Link]

  • Cell health assay guide. (n.d.). Abcam. [https://www.islasas.com/wp-content/uploads/2021/08/abcam-cell-health-assay-guide.pdf]
  • Off-target effects in CRISPR/Cas9 gene editing. (2023). Journal of Medical Genetics, 60(1), 1-10. [Link]

  • 5-Bromo-2,3-dihydro-1H-isoindol-1-one | Biochemical Reagent. (n.d.). MedchemExpress. [https://www.medchemexpress.com/5-bromo-2-3-dihydro-1h-isoindol-1-one.html]

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Technical Support Center: Scaling Up the Synthesis of 5,6-Dibromo-2,3-dihydro-isoindol-1-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis and scale-up of 5,6-Dibromo-2,3-dihydro-isoindol-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale for preclinical studies.

Introduction

This compound is a key building block in the development of various pharmacologically active molecules. As with many heterocyclic compounds, scaling up its synthesis from the benchtop to preclinical batch sizes presents a unique set of challenges that require careful consideration of reaction conditions, purification strategies, and process safety. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure a robust, scalable, and reproducible synthetic process.

Visualizing the Workflow: From Starting Material to Purified Product

The following diagram outlines the general synthetic workflow for the preparation of this compound, highlighting the key stages of the process.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification & Analysis Starting_Material 4,5-Dibromo-2-methylbenzoic acid Esterification Esterification (e.g., SOCl2, MeOH) Starting_Material->Esterification Intermediate_1 Methyl 4,5-dibromo-2-methylbenzoate Esterification->Intermediate_1 Radical_Bromination Radical Bromination (e.g., NBS, AIBN) Intermediate_1->Radical_Bromination Intermediate_2 Methyl 2-(bromomethyl)-4,5-dibromobenzoate Radical_Bromination->Intermediate_2 Ammonolysis Ammonolysis & Cyclization (e.g., NH3 in MeOH) Intermediate_2->Ammonolysis Crude_Product Crude this compound Ammonolysis->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Quality Control (NMR, HPLC, MS) Pure_Product->Analysis

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Scalable Approach

This protocol is designed as a starting point for the multi-gram synthesis of this compound. As with any scale-up, a thorough risk assessment and small-scale trial runs are recommended.

Step 1: Synthesis of Methyl 2-(bromomethyl)-4,5-dibromobenzoate
  • Esterification:

    • To a stirred suspension of 4,5-dibromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure. The resulting crude methyl 4,5-dibromo-2-methylbenzoate can be used in the next step without further purification if the conversion is high.

  • Radical Bromination:

    • Dissolve the crude methyl 4,5-dibromo-2-methylbenzoate (1.0 eq) in a suitable solvent such as methyl acetate or carbon tetrachloride (10-15 vol)[1].

    • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN, 0.05 eq)[1].

    • Heat the reaction mixture to reflux (around 85 °C for carbon tetrachloride) for 2-4 hours[2]. Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of the reaction solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate[2].

    • Concentrate the solvent under reduced pressure to yield crude methyl 2-(bromomethyl)-4,5-dibromobenzoate, which can be used directly in the next step.

Step 2: Synthesis of this compound
  • Ammonolysis and Cyclization:

    • Dissolve the crude methyl 2-(bromomethyl)-4,5-dibromobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1, 10-20 vol)[2].

    • Bubble ammonia gas gently into the solution for 40-60 minutes at room temperature, or use a solution of ammonia in methanol (e.g., 7N) in a sealed pressure vessel and heat to 90 °C overnight[2].

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

Step 3: Purification and Characterization
  • Recrystallization:

    • The crude solid is the preferred method for purification at scale[3].

    • Select a suitable solvent system for recrystallization. For brominated aromatic compounds, common choices include ethanol, methanol, hexane, toluene, or a mixed solvent system like ethanol-water[3].

    • Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, treat the hot solution with activated charcoal[3].

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry[4][5].

    • Assess the final purity using HPLC.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Bromination Step Incomplete reaction; decomposition of the product.- Ensure the radical initiator (AIBN) is fresh and active. - Maintain a consistent reflux temperature. - Avoid prolonged reaction times to minimize byproduct formation.
Formation of Poly-brominated Byproducts Use of excess brominating agent or harsh reaction conditions.- Use a stoichiometric amount of NBS (1.05-1.1 eq). - Monitor the reaction closely and stop it once the starting material is consumed. - Consider a milder brominating agent if over-bromination persists[6].
Incomplete Cyclization with Ammonia Insufficient ammonia or low reaction temperature/pressure.- Ensure a sufficient excess of ammonia is used. - For the pressure tube method, ensure a good seal and adequate heating. - If using ammonia gas, ensure a steady flow for the recommended time.
Product is an Oil or Fails to Crystallize Presence of impurities; incorrect solvent choice for recrystallization.- Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. - Screen a variety of recrystallization solvents or solvent mixtures[3]. - If the product remains an oil, consider purification by column chromatography on silica gel, though this is less ideal for large-scale work[6].
Colored Impurities in Final Product Residual bromine from the synthesis or degradation products.- Before recrystallization, wash the crude product with a dilute solution of a reducing agent like sodium bisulfite to quench any remaining bromine[3]. - Use activated charcoal during recrystallization to remove colored impurities[3].

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main safety concerns involve the handling of corrosive and toxic reagents. Thionyl chloride is highly corrosive and reacts violently with water. N-bromosuccinimide is a lachrymator and an irritant. Ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7][8]. A thorough risk assessment should be conducted before commencing any scale-up activities.

Q2: How can I effectively monitor the progress of the reactions? A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both the bromination and cyclization steps. A more quantitative assessment can be achieved using High-Performance Liquid Chromatography (HPLC)[9]. For TLC, a typical mobile phase would be a mixture of hexane and ethyl acetate.

Q3: What are the expected spectroscopic characteristics of the final product? A3: For this compound, you would expect to see characteristic signals in the aromatic region of the ¹H NMR spectrum corresponding to the protons on the dibrominated benzene ring. Additionally, a singlet corresponding to the methylene (-CH₂-) group of the isoindolinone ring will be present. The ¹³C NMR will show the corresponding carbon signals, including the carbonyl carbon. The mass spectrum should show a characteristic isotopic pattern for two bromine atoms.

Q4: Can I use a different starting material? A4: While this guide focuses on a specific route, other starting materials could potentially be used. For example, starting from phthalimide and performing a di-bromination could be an alternative, although controlling the regioselectivity might be challenging. The choice of starting material will depend on its commercial availability, cost, and the overall efficiency of the synthetic route.

Q5: What are the critical process parameters to control during scale-up? A5: Key parameters to control include:

  • Temperature: Exothermic reactions, such as the addition of thionyl chloride and the radical bromination, require careful temperature control to prevent runaway reactions and byproduct formation.

  • Mixing: Efficient mixing is crucial in large reactors to ensure homogenous reaction conditions and prevent localized hotspots.

  • Rate of Addition: Slow, controlled addition of reagents is important, especially for exothermic steps.

  • Purity of Intermediates: Ensuring the purity of intermediates can significantly impact the yield and purity of the final product.

References

  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC - NIH. Available from: [Link]

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  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. Available from: [Link]

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  • CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents.
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  • Synthesis of Isoindoles and Isoquinolines via 1,3-Dipolar Cycloaddition and Electrocyclization. Available from: [Link]

  • The electrochemical characterization of functionalized isoindolinones - Queen's University Belfast. Available from: [Link]

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  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. Available from: [Link]

  • (PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Available from: [Link]

  • 5,6-dibromo-2,3-dihydro-1H-isoindol-1-one - C8H5Br2NO | CSSB00010205311. Available from: [Link]

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  • Synthesis of extended, π-conjugated isoindolin-1-ones - PubMed. Available from: [Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and anti-Inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - ResearchGate. Available from: [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone - MDPI. Available from: [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - ResearchGate. Available from: [Link]

  • (PDF) Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions - ResearchGate. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Evaluating the Efficacy of Novel Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Epigenetic Landscape and the Role of HDACs in Oncology

In the intricate regulatory network of gene expression, epigenetic modifications play a pivotal role without altering the DNA sequence itself. Among these, the acetylation and deacetylation of histone proteins are critical for modulating chromatin structure and, consequently, gene transcription. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1][2][3] Dysregulation of HDAC activity is a hallmark of many cancers, where it contributes to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.[1][2][4]

This has led to the development of HDAC inhibitors (HDACis) as a promising class of anti-cancer agents.[1][3] By inhibiting HDACs, these molecules can induce the re-expression of silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][5] Several HDAC inhibitors have been approved for clinical use, including Vorinostat (SAHA), Romidepsin, and Panobinostat, primarily for the treatment of hematological malignancies.[3][4]

This guide provides a comprehensive framework for comparing the efficacy of a novel chemical entity, 5,6-Dibromo-2,3-dihydro-isoindol-1-one , to established HDAC inhibitors.

A Note on the Subject Compound: this compound

As of the latest literature review, there is no publicly available scientific data characterizing the biological activity of this compound as a histone deacetylase inhibitor. While the isoindolinone scaffold is present in some known HDAC inhibitors, the specific efficacy and selectivity of the 5,6-dibromo substituted variant have not been reported.[1][6]

Therefore, this guide will proceed by establishing a robust scientific framework for how one would systematically evaluate and compare this compound against well-characterized HDAC inhibitors. We will use Vorinostat, Romidepsin, and Panobinostat as benchmarks for this comparative analysis.

Part 1: Foundational Efficacy Assessment of a Novel HDAC Inhibitor

The initial step in characterizing a novel compound is to determine its intrinsic activity against the target enzymes and its effect on cancer cell lines.

In Vitro HDAC Enzymatic Assays: Determining Potency and Selectivity

The foundational experiment is a direct measurement of the compound's ability to inhibit the enzymatic activity of purified HDAC isoforms. This is crucial for determining both the potency (how much of the drug is needed) and the selectivity (which HDAC isoforms are targeted).

Experimental Rationale: HDACs are classified into different classes (Class I, IIa, IIb, and IV being zinc-dependent).[2][3] Pan-HDAC inhibitors, like Vorinostat and Panobinostat, target multiple HDAC isoforms, whereas class-selective or isoform-selective inhibitors may offer a better therapeutic window with fewer side effects.[2][7] Understanding the selectivity profile is therefore critical for predicting both efficacy and potential toxicities.

Detailed Protocol: Fluorogenic HDAC Activity Assay

  • Reagents and Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer.

    • Trichostatin A (TSA) or SAHA as a positive control inhibitor.

    • Developer solution (e.g., containing trypsin and TSA to stop the reaction and cleave the deacetylated substrate).

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound) and control inhibitors in HDAC assay buffer.

    • In the microplate, add the diluted compounds to the wells.

    • Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cellular Assays: Assessing Anti-Proliferative Effects

Moving from an enzymatic to a cellular context is essential to determine if the compound can penetrate cells and exert a biological effect.

Experimental Rationale: A potent enzyme inhibitor may not be effective in a cellular context due to poor membrane permeability, rapid metabolism, or efflux. Anti-proliferative assays in a panel of cancer cell lines provide the first indication of a compound's potential as a therapeutic agent.

Detailed Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic area should be used (e.g., for hematological malignancies: Jurkat, K562; for solid tumors: HeLa, HCT116).

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and control inhibitors for a specified duration (e.g., 72 hours).

    • After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Part 2: Comparative Efficacy Analysis Against Established HDAC Inhibitors

Once the foundational efficacy of this compound is established, a direct comparison with approved drugs is necessary.

Head-to-Head Comparison of Potency and Selectivity

The data from the in vitro enzymatic and cellular assays should be tabulated for a clear comparison.

Table 1: Comparative In Vitro Efficacy of HDAC Inhibitors

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Jurkat Cell GI50 (µM)HCT116 Cell GI50 (µM)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Vorinostat (SAHA) ~10-40~20-50~50-100~5-20~0.1-1.0~1.0-5.0
Romidepsin ~1-5~2-10~50-100>1000~0.001-0.01~0.01-0.1
Panobinostat ~1-5~1-5~10-20~20-40~0.005-0.02~0.01-0.05

Note: The IC50 and GI50 values presented for the established inhibitors are approximate and can vary depending on the specific assay conditions and cell lines used.

Mechanistic Cellular Assays: Confirming the Mode of Action

To confirm that the observed anti-proliferative effects are indeed due to HDAC inhibition, specific cellular mechanism-of-action studies are required.

Experimental Rationale: HDAC inhibition should lead to an increase in histone and non-histone protein acetylation, as well as changes in the expression of genes regulated by HDACs, such as the cell cycle inhibitor p21.

Detailed Protocol: Western Blot Analysis for Acetylation and p21 Induction

  • Cell Treatment: Treat a relevant cancer cell line (e.g., HCT116) with the test compound, a positive control (e.g., SAHA), and a vehicle control at their respective IC50 concentrations for a set time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against acetylated-Histone H3, acetylated-α-tubulin (a substrate of HDAC6), p21, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Compare the levels of acetylated proteins and p21 expression in cells treated with the test compound to the controls. A significant increase confirms an HDAC inhibition-mediated mechanism of action.

Diagram 1: Simplified HDAC Signaling Pathway

HDAC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histones Histones (Lys-Ac) HDAC->Histones Deacetylation DNA DNA Histones->DNA Compaction p21_gene p21 Gene DNA->p21_gene Repression p21_protein p21 Protein p21_gene->p21_protein Transcription & Translation HDACi HDAC Inhibitor (e.g., 5,6-Dibromo-isoindol-1-one) HDACi->HDAC Inhibition CellCycleArrest Cell Cycle Arrest p21_protein->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis InVivo_Workflow cluster_treatment Treatment Phase (e.g., 21 days) start Start: Human Cancer Cell Culture implant Subcutaneous Implantation into Immunodeficient Mice start->implant growth Tumor Growth to ~150 mm³ implant->growth randomize Randomize Mice into Treatment Groups growth->randomize vehicle Vehicle Control randomize->vehicle Group 1 novel_cpd Novel Compound randomize->novel_cpd Group 2 positive_ctrl Positive Control (e.g., Vorinostat) randomize->positive_ctrl Group 3 monitor Monitor Tumor Volume and Body Weight endpoint Endpoint: Tumors Harvested monitor->endpoint

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of a novel HDAC inhibitor using a xenograft model.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to comparing the efficacy of a novel compound, such as this compound, with established HDAC inhibitors. By progressing from in vitro enzymatic and cellular assays to in vivo tumor models, researchers can build a comprehensive profile of a compound's potency, selectivity, mechanism of action, and therapeutic potential.

Should initial studies reveal that this compound possesses potent and selective HDAC inhibitory activity, further investigations into its pharmacokinetics, safety profile, and potential for combination therapies would be warranted. The ultimate goal is to identify novel therapeutic agents that can expand the arsenal of epigenetic drugs for the treatment of cancer and other diseases.

References

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Lee, S., Shinji, C., Ogura, K., Shimizu, M., Maeda, S., Sato, M., Yoshida, M., Hashimoto, Y., & Miyachi, H. (2007). Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Bioorganic & medicinal chemistry letters, 17(17), 4895–4900. [Link]

  • Butler, K. V., & Kozikowski, A. P. (2010). Toward isozyme-selective inhibitors of histone deacetylase as therapeutic agents for the treatment of cancer. Current pharmaceutical design, 16(31), 3499–3513. [Link]

  • Nettersheim, D., Jostes, S., & Schorle, H. (2017). Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors. Methods in molecular biology (Clifton, N.J.), 1510, 211–215. [Link]

  • Wagner, J. M., Hackanson, B., Lübbert, M., & Jung, M. (2010). Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy. Clinical epigenetics, 1(3-4), 117–136. [Link]

  • Chen, X., Zhu, Y., Wang, C., Wang, X., Wang, K., Zhu, J., ... & Chen, Y. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European journal of medicinal chemistry, 168, 110-122. [Link]

  • Zhang, L., Wang, Y., Zhang, Y., Wang, J., & Zhang, Y. (2020). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Molecules (Basel, Switzerland), 25(21), 5134. [Link]

  • Lee, M. G., Wynder, C., Cooch, N., & Shiekhattar, R. (2024). Design, synthesis and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue. European Journal of Medicinal Chemistry, 265, 116057. [Link]

  • Makhdoomi, M. A., & Mahajan, S. (2020). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. International journal of molecular sciences, 21(23), 9037. [Link]

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  • El-Damasy, D. A., Abd-Elhameed, M. K., Abuo-Rahma, G. E. D. A., & Baraka, M. M. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. Drug design, development and therapy, 14, 469–482. [Link]

  • Saha, P., Singh, B. K., & Saha, A. (2022). Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies. International journal of molecular sciences, 23(23), 15309. [Link]

  • Shao, Y., Sun, D., Lu, Y., Xu, D., Su, M., Zhou, Y., ... & Chen, Y. (2022). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules (Basel, Switzerland), 27(19), 6598. [Link]

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The Impact of Bromination on the Biological Activity of Isoindolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoindolinone scaffold represents a privileged structure due to its presence in a wide array of biologically active compounds. The strategic modification of this core, particularly through halogenation, has been a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of brominated isoindolinones, offering a comparative overview of how the presence and position of bromine atoms can significantly influence their therapeutic potential, with a focus on anticancer and enzyme inhibitory activities.

The Rationale for Bromination in Isoindolinone Drug Discovery

The introduction of bromine into a molecular scaffold can profoundly alter its biological activity. Bromine, being a halogen, is an electron-withdrawing group that can modify the electronic properties of the aromatic ring of the isoindolinone core. This can influence the molecule's interaction with biological targets. Furthermore, the lipophilicity of a compound is a critical factor in its ability to cross cell membranes and reach its site of action. Bromination generally increases lipophilicity, which can enhance the bioavailability and cell permeability of isoindolinone derivatives. The strategic placement of bromine atoms can, therefore, be a powerful tool to optimize the efficacy and selectivity of these compounds.

Comparative Analysis of Brominated Isoindolinones in Oncology

The isoindolinone core is a key pharmacophore in a number of anticancer agents. Bromination of this scaffold has been explored as a strategy to enhance cytotoxic and antiproliferative activities.

Mono- and Di-brominated Isoindolinones as Cytotoxic Agents

Studies have shown that the position of bromine substitution on the isoindolinone ring is critical for anticancer activity. For instance, in a series of N-substituted isoindole-1,3-diones, compounds containing both a silyl ether group and a bromine atom demonstrated higher anticancer activity against Caco-2 and MCF-7 cell lines than the non-brominated analogues and even the standard chemotherapeutic drug cisplatin[1]. This highlights the synergistic effect of combining bromine with other functional groups to enhance cytotoxicity.

While direct comparative studies on a full matrix of dibrominated isoindolinone isomers are limited in the available literature, the existing data on mono-brominated and di-brominated isoindolines (a related scaffold) suggest that the position of halogenation is crucial for activity. For example, in a study on tricyclic indolines, maintaining a bromine atom at a specific position (R2) was found to be optimal for its resistance-modifying activity in bacteria, and replacing it with chlorine, while slightly reducing activity, significantly decreased toxicity against mammalian cells[2]. This underscores the fine-tuning that halogenation allows in balancing efficacy and safety.

Table 1: In Vitro Anticancer Activity of Representative Brominated Isoindolinone Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 5-Bromo-N-aryl-isoindolinoneMCF-7 (Breast)5.2Fictional Example for Illustrative Purposes
Compound B 6-Bromo-N-aryl-isoindolinoneMCF-7 (Breast)12.8Fictional Example for Illustrative Purposes
Compound C 5,6-Dibromo-N-aryl-isoindolinoneMCF-7 (Breast)2.1Fictional Example for Illustrative Purposes
Compound D 4,7-Dibromo-N-aryl-isoindolinoneMCF-7 (Breast)8.9Fictional Example for Illustrative Purposes

Note: The data in this table is illustrative to demonstrate the principles of SAR and may not represent actual experimental values from a single comparative study, due to the lack of such specific data in the public domain.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of brominated isoindolinones can be attributed to their ability to modulate various cellular signaling pathways. One of the key mechanisms is the inhibition of enzymes crucial for cancer cell proliferation and survival.

Poly (ADP-ribose) polymerase-1 (PARP1) is a key enzyme in the DNA damage repair pathway.[3] PARP inhibitors have emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations.[4] The isoindolinone scaffold has been identified as a promising framework for the development of potent PARP1 inhibitors.[5][6] The introduction of bromine can enhance the binding affinity of these inhibitors to the PARP1 active site, leading to increased potency.

Below is a diagram illustrating the role of PARP1 in DNA repair and its inhibition by isoindolinone derivatives.

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Inhibition Inhibition Repair_proteins Recruitment of DNA Repair Proteins PARylation->Repair_proteins DNA_repair DNA Repair Repair_proteins->DNA_repair Apoptosis Cell Death (Apoptosis) Repair_proteins->Apoptosis Inhibition of Repair Leads to Cell Death Isoindolinone Dibrominated Isoindolinone Inhibitor Isoindolinone->PARP1

Caption: Inhibition of PARP1 by dibrominated isoindolinones.

Brominated Isoindolinones as Enzyme Inhibitors

Beyond their anticancer properties, brominated isoindolinones have shown promise as inhibitors of other classes of enzymes, such as phosphodiesterases.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP).[7][8] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[8] The isoindolinone scaffold has been utilized in the design of potent and selective PDE4 inhibitors for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[7]

The addition of bromine to the isoindolinone core can enhance the interaction with the PDE4 active site, leading to improved inhibitory potency. The lipophilic nature of bromine can also contribute to better cell permeability, which is crucial for targeting this intracellular enzyme.

The following diagram illustrates the mechanism of action of PDE4 and its inhibition by brominated isoindolinones.

PDE4_Inhibition cluster_0 cAMP Signaling Pathway cluster_1 PDE4-mediated Degradation & Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA PDE4 PDE4 cAMP->PDE4 Degradation Inflammation_down Decreased Inflammation PKA->Inflammation_down AMP AMP PDE4->AMP Isoindolinone Dibrominated Isoindolinone Inhibitor Isoindolinone->PDE4

Caption: Mechanism of PDE4 inhibition by dibrominated isoindolinones.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthesis of N-Substituted Dibrominated Isoindolinones

A common route for the synthesis of N-substituted isoindolinones involves the reductive C-N coupling and intramolecular amidation of a 2-carboxybenzaldehyde derivative with a primary amine. For dibrominated analogs, the starting material would be a dibrominated 2-carboxybenzaldehyde.

Step-by-Step Protocol:

  • Starting Material Preparation: Synthesize the desired dibrominated 2-formylbenzoic acid through established bromination methods of the parent compound.

  • Reductive Amination: In a reaction vessel, dissolve the dibrominated 2-formylbenzoic acid (1 equivalent) and the desired primary amine (1.1 equivalents) in a suitable solvent such as water/ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, for example, ultrathin Pt nanowires.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (1 bar) at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), filter the catalyst. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-substituted dibrominated isoindolinone.

This is a generalized protocol and may require optimization for specific substrates.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dibrominated isoindolinone compounds in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the cell viability against the compound concentration.

Conclusion and Future Perspectives

The bromination of the isoindolinone scaffold is a viable strategy for the development of potent and selective therapeutic agents. The available data, although not providing a complete comparative matrix for all possible dibrominated isomers, strongly suggest that both the presence and the position of bromine atoms are critical determinants of biological activity. The enhanced lipophilicity and altered electronic properties conferred by bromine can lead to improved potency in anticancer and anti-inflammatory applications.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of dibrominated isoindolinone isomers. Such studies would provide a more detailed understanding of the SAR and enable the rational design of next-generation isoindolinone-based drugs with optimized efficacy and safety profiles. The exploration of these compounds against a wider range of biological targets is also a promising avenue for future drug discovery efforts.

References

  • Avcık, M., Çetinkaya, Y., & Karakuş, S. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1736-1751. [Link]

  • Herraiz, T., & Guillén, H. (2018). Structure-activity relationships of β-carboline alkaloids as inhibitors of human monoamine oxidase-A and -B. Food and Chemical Toxicology, 119, 126-133. [Link]

  • Li, J., et al. (2018). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Angewandte Chemie International Edition, 57(31), 9789-9793. [Link]

  • Li, Y., et al. (2016). PARP-1 inhibitors: a patent review (2012 - 2015). Expert Opinion on Therapeutic Patents, 26(10), 1159-1172. [Link]

  • Page, C. P., & Spina, D. (2011). Phosphodiesterase inhibitors in the treatment of inflammatory diseases. British Journal of Pharmacology, 163(1), 1-4. [Link]

  • Sanz, M. J., Cortijo, J., & Morcillo, E. J. (2005). Roflumilast, a novel phosphodiesterase 4 inhibitor, is effective in a rat model of antigen-induced airway inflammation. Journal of Pharmacology and Experimental Therapeutics, 312(2), 676-684. [Link]

  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. [Link]

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A Comparative Guide to 5,6-Dibromo-2,3-dihydro-isoindol-1-one and Non-brominated Isoindolinone Analogs: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Scaffold and the Strategic Role of Bromination

The isoindolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic molecules with significant biological activity.[1][2] Its derivatives have garnered substantial interest in drug discovery, demonstrating a wide array of pharmacological effects, including antitumor, anti-inflammatory, and neuroprotective properties.[3][4][5] A common and powerful strategy in medicinal chemistry to refine the biological and pharmacokinetic profile of such scaffolds is halogenation, particularly bromination.

This guide provides an in-depth comparison between 5,6-dibromo-2,3-dihydro-isoindol-1-one and its non-brominated analogs. We will dissect the profound impact of bromine substitution on the molecule's physicochemical properties, synthesis, biological activity, and metabolic fate. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the strategic considerations behind incorporating bromine into the isoindolinone framework.

Section 1: The Physicochemical Cascade of Bromination

The introduction of two bromine atoms onto the benzene ring of the isoindolinone core fundamentally alters its electronic and steric properties. This is not merely an increase in mass; it's a strategic modification that initiates a cascade of changes in the molecule's behavior.

Key Physicochemical Shifts:

  • Lipophilicity: Bromine is significantly more lipophilic than hydrogen. The addition of two bromine atoms markedly increases the molecule's overall lipophilicity (logP). This change can enhance membrane permeability and passage across biological barriers like the blood-brain barrier, but it may also increase nonspecific binding and reduce aqueous solubility.[6][7]

  • Electronic Effects: As a halogen, bromine is an electron-withdrawing group. This effect can modulate the pKa of nearby functional groups and alter the molecule's ability to participate in hydrogen bonding or π-π stacking interactions with its biological target.

  • Steric Hindrance: The bromine atoms are sterically bulky. This can provide a "steric shield," blocking access for metabolic enzymes to certain parts of the molecule, thereby enhancing metabolic stability.[8] However, this same bulk can also hinder the molecule from fitting optimally into a target's binding pocket if the space is constrained.

  • Metabolic Stability: Bromination can block positions on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This is a key reason for its use in drug design, as it can lead to a longer half-life and improved bioavailability.

Table 1: Predicted Physicochemical Properties of Isoindolinone vs. 5,6-Dibromo-isoindolinone

Property2,3-dihydro-isoindol-1-oneThis compoundRationale for Change
Molecular Formula C₈H₇NOC₈H₅Br₂NOAddition of two bromine atoms and removal of two hydrogen atoms.[9]
Molecular Weight 133.15 g/mol 290.94 g/mol The significant mass of the two bromine atoms substantially increases the overall molecular weight.[9]
Predicted LogP ~1.1~2.5Bromine atoms are highly lipophilic, leading to a significant increase in the octanol-water partition coefficient.
Hydrogen Bond Donors 11The N-H group remains as the primary hydrogen bond donor in both molecules.
Hydrogen Bond Acceptors 11The carbonyl oxygen remains the primary hydrogen bond acceptor.

Section 2: Synthesis Strategies for Isoindolinone Analogs

The synthesis of the core isoindolinone structure is well-established, often proceeding through the cyclization of functionalized benzoic acid derivatives.[3][10] Introducing the dibromo substitution requires an additional, carefully considered step.

A plausible synthetic approach involves the electrophilic aromatic substitution of a suitable isoindolinone precursor. Given that the existing amide group is an ortho-, para-director, achieving the 5,6-dibromo substitution pattern may require starting with a pre-brominated phthalic acid derivative or utilizing specific reaction conditions to control the regioselectivity of the bromination. For example, a general synthesis of 5-bromo-2,3-dihydroisoindol-1-one involves the cyclization of 4-bromo-2-bromomethylbenzoic acid methyl ester with ammonia.[11]

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_bromination Bromination Strategy A 2-Carboxybenzaldehyde or Derivative B Reductive Amination/ Intramolecular Amidation A->B Amine, Reducing Agent (e.g., H2, Pt) C Non-Brominated Isoindolinone Analog B->C D Electrophilic Bromination (e.g., Br2, Lewis Acid) C->D Controlled Conditions E 5,6-Dibromo-2,3-dihydro- isoindol-1-one D->E p53_pathway cluster_downstream p53 Target Gene Expression cluster_outcome Cellular Outcomes stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 mdm2->p53 binds & inhibits ub Ubiquitination mdm2->ub p53->mdm2 induces proteasome Proteasomal Degradation p53->proteasome degradation p21 p21 p53->p21 bax BAX p53->bax puma PUMA p53->puma ub->p53 tags for iso_analog Isoindolinone Analogs (Potential Activators) iso_analog->mdm2 May disrupt MDM2-p53 interaction cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis puma->apoptosis

Caption: Simplified p53 signaling pathway.

General Trends in Activity

Beyond specific case studies, some general trends have been observed:

  • Anticancer and Antimicrobial Activity: Halogenation of the isoindole-1,3-dione scaffold has been shown to increase anticancer, antimicrobial, and antileishmanial activities. [12]Some studies suggest that brominated derivatives can be more potent than their chlorinated counterparts. [12]* Enzyme Inhibition: Isoindolinone derivatives are known to inhibit various enzymes, including histone deacetylases (HDACs) and kinases. [13][14]The addition of bromine can enhance binding affinity by forming halogen bonds with the protein backbone or by displacing water molecules from the active site.

Table 2: Comparative Biological Activity Data (Illustrative Examples)

Compound ClassNon-Brominated Analog IC₅₀ (µM)Brominated Analog IC₅₀ (µM)Target / Cell LineKey TakeawayReference
Tryptophanol-derived Isoindolinone (SLMP53-2)8.0> 40 (at indole C2)HCT116 (p53+/+)Bromination at one position can abolish activity.[8]
Tryptophanol-derived Isoindolinone (SLMP53-2)8.04.0 (Compound 13d)HCT116 (p53+/+)Bromination at a different position can double the activity.[8]
Isoindolinone Derivative10.0 (Hypothetical)5.89 (Compound 11)HepG2Substitution, including non-bromine groups, can significantly enhance antitumor activity.[4]
HDAC InhibitorN/A0.0651 (Compound 5b)HDAC1Optimized isoindolinone structures (with various substituents) can achieve potent nanomolar inhibition.[13]

Section 4: Experimental Design for a Head-to-Head Comparison

To objectively compare a brominated isoindolinone with its non-brominated parent, a multi-tiered experimental approach is required. The causality for this workflow is to move from broad, phenotypic effects to specific, mechanistic, and drug-like properties.

workflow cluster_invitro Tier 1: In Vitro Profiling cluster_mechanistic Tier 2: Mechanistic & Cellular Studies cluster_invivo Tier 3: In Vivo Evaluation (Lead Compound) start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity Assess general potency adme In Vitro ADME (Microsomal Stability, Solubility) start->adme Assess drug-like properties target_assay Target-Based Assay (e.g., Kinase Inhibition) cytotoxicity->target_assay Confirm on-target activity western_blot Western Blot (Target Engagement/Pathway Modulation) target_assay->western_blot Validate mechanism in cells pk_study Pharmacokinetic (PK) Study adme->pk_study Select lead for in vivo cell_cycle Cell Cycle Analysis western_blot->cell_cycle Determine cellular outcome cell_cycle->pk_study Select lead for in vivo efficacy Efficacy Model (e.g., Xenograft) pk_study->efficacy Evaluate in a disease model

Caption: Tiered experimental workflow for compound comparison.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Objective: To determine the concentration-dependent effect of each compound on the viability of a relevant cancer cell line (e.g., HepG2, HT-29). [4]* Methodology:

    • Cell Seeding: Plate cells (e.g., 5 x 10⁴ cells/mL) in 96-well plates and incubate for 24 hours to allow attachment. [4] 2. Compound Treatment: Prepare serial dilutions of the brominated and non-brominated analogs (e.g., 0.1 to 100 µM). Add the compounds to the wells and incubate for a set period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [4] 5. Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Rationale: This initial screen provides the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. It establishes the concentration range for subsequent, more complex assays and identifies if the bromination has led to a significant change in general cytotoxic effect.

Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To evaluate the rate at which each compound is metabolized by key drug-metabolizing enzymes.

  • Methodology:

    • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (HLM), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4). [13] 2. Initiation: Pre-warm the mixture to 37°C. Add the test compound (brominated or non-brominated analog) at a low concentration (e.g., 1 µM) to start the reaction.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.

  • Rationale: This assay directly tests the hypothesis that bromination can shield the molecule from metabolism. [8]By comparing the degradation rates, one can determine if the structural change has improved the compound's metabolic stability, a critical parameter for achieving sufficient drug exposure in vivo. [13]

Conclusion

The comparison between this compound and its non-brominated analogs is a study in the nuanced art of medicinal chemistry. Bromination is not a "magic bullet" but a strategic tool that can profoundly alter a molecule's properties in both predictable and unexpected ways.

  • Physicochemically, bromination reliably increases molecular weight and lipophilicity while potentially shielding the scaffold from metabolic attack.

  • Biologically, its effects are highly context-dependent. It can enhance activity by improving target engagement or metabolic stability, or it can abolish activity through steric clashes or unfavorable electronic changes. [8] Ultimately, the decision to incorporate bromine into an isoindolinone scaffold must be driven by empirical data. A rigorous, head-to-head comparison using a tiered experimental workflow—from cellular cytotoxicity to target engagement and metabolic stability—is essential to validate the strategic rationale and determine if the modification successfully advances a chemical series toward a viable drug candidate.

References

  • Gomes, P. S. T., et al. (2022). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. National Institutes of Health (NIH). [Link]

  • Various Authors. (n.d.). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

  • Li, Q., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

  • Goksu, S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Wang, W., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Steinert, M., et al. (2023). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. National Institutes of Health (NIH). [Link]

  • Liu, S., et al. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing). [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Li, Q., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. National Institutes of Health (NIH). [Link]

  • Reddy, P. V. G., & Trivedi, E. R. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Szafarz, M., et al. (2024). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. National Institutes of Health (NIH). [Link]

  • Al-Harthi, S., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Institutes of Health (NIH). [Link]

  • Al-Harthi, S., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. National Institutes of Health (NIH). [Link]

  • Kavak, G., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Pinto, I., et al. (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. MDPI. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • Heras, M. D. L., & Reissig, H. U. (2014). The chemistry of isoindole natural products. National Institutes of Health (NIH). [Link]

  • ChemWhat. (n.d.). This compound CAS#: 954239-43-1. ChemWhat. [Link]

  • Cepa, M., et al. (2021). Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures. ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ResearchGate. [Link]

  • Ahmad, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]

  • D'hooge, M., et al. (2009). Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate. [Link]

Sources

Target Validation for 5,6-Dibromo-2,3-dihydro-isoindol-1-one in Multiple Myeloma: A Comparative Guide to Cereblon Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of multiple myeloma (MM) treatment has been significantly reshaped by the advent of targeted therapies. Among these, the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex by immunomodulatory drugs (IMiDs) stands out as a cornerstone of modern therapeutic strategies. The chemical scaffold of 5,6-Dibromo-2,3-dihydro-isoindol-1-one presents a structural analogy to the phthalimide group of known IMiDs, suggesting a plausible hypothesis that it may exert its biological effects through engagement with CRBN. This guide provides a comprehensive framework for the target validation of this compound, with a focus on CRBN in the context of multiple myeloma. We will objectively compare the hypothetical performance of this compound with established CRBN modulators and other key anti-myeloma agents, supported by detailed experimental protocols and comparative data.

The central hypothesis of this guide is that this compound acts as a "molecular glue," binding to CRBN and inducing the ubiquitination and subsequent proteasomal degradation of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism of anti-myeloma activity associated with IMiDs.

This guide is structured to lead researchers through the logical and experimental steps required to validate this hypothesis, from initial target engagement to downstream functional outcomes.

**The Role of Cereblon in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of selective kinase inhibitors is a cornerstone of modern therapeutic research, yet achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome.[1][2] This guide presents a comprehensive framework for evaluating the cross-reactivity of novel chemical entities. Using 5,6-Dibromo-2,3-dihydro-isoindol-1-one as a representative test compound, we outline a systematic approach to profile its inhibitory activity against a panel of structurally and functionally related kinases. This document provides detailed experimental protocols for in vitro kinase inhibition assays, methodologies for robust data analysis including IC50 determination, and a logical framework for interpreting selectivity data. The insights and protocols herein are designed to empower researchers to conduct self-validating cross-reactivity studies, a critical step in advancing potent and selective kinase inhibitors from discovery to clinical development.

Introduction

Background on this compound

This compound is a synthetic heterocyclic compound belonging to the isoindolinone class. While some isoindolinone derivatives have been explored as inhibitors for enzymes like HIV-1 integrase or cholinesterases, the specific biological targets of this particular dibrominated analog are not extensively documented in public literature.[3][4] Its novelty necessitates a thorough characterization of its biological activity to uncover its therapeutic potential and potential liabilities. For the purpose of this guide, we will hypothesize that initial screening has identified this compound as a potent inhibitor of p38α (MAPK14) , a key serine/threonine kinase involved in cellular responses to inflammatory cytokines and stress.[5][6]

The Imperative of Cross-Reactivity Profiling

Protein kinases are a major class of therapeutic targets, particularly in oncology.[7][8] However, the high degree of structural similarity in the ATP-binding site across the kinome often leads to inhibitor promiscuity.[7] This "off-target" activity can result in unforeseen toxicity or, in some cases, beneficial polypharmacology.[2][9] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of drug discovery. It allows for the quantitative assessment of an inhibitor's selectivity, providing crucial insights that guide lead optimization, predict potential side effects, and build a stronger case for clinical development.[1][10]

Rationale for Enzyme Selection

To construct a meaningful selectivity profile for our hypothetical p38α inhibitor, a panel of related kinases was selected based on two criteria:

  • Isoform Specificity: Inclusion of the other p38 MAPK isoforms (p38β, p38γ, p38δ) is essential to determine if the inhibitor can distinguish between these closely related family members.[5]

  • Broader Kinome Selectivity: To assess broader cross-reactivity, kinases from different families but with known structural similarities or pathway relevance were included. This panel comprises JNK1 (a related MAPK), GSK3β (a CMGC family kinase), and CDK2 (another CMGC family kinase). This diverse panel provides a robust measure of the compound's specificity.

Materials and Methods

Reagents
  • Test Compound: this compound (synthesis grade, >98% purity)

  • Enzymes: Recombinant human p38α, p38β, p38γ, p38δ, JNK1, GSK3β, and CDK2/Cyclin A.

  • Substrates: Myelin Basic Protein (MBP) for p38 isoforms and JNK1; GSK3tide peptide for GSK3β; Histone H1 for CDK2/Cyclin A.

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega).

  • Other: ATP, DMSO, Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), 384-well white plates.[11]

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the generalized workflow for determining the inhibitory activity of the test compound against the selected kinase panel.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Serial Dilution (10 mM stock in DMSO) Dispense_Compound 4. Dispense Compound/DMSO (2.5 µL/well) Enzyme_Prep 2. Enzyme Preparation (in Kinase Buffer) Add_Enzyme 5. Add Enzyme (2.5 µL/well) Incubate 10 min @ RT Substrate_ATP_Prep 3. Substrate/ATP Mix (in Kinase Buffer) Start_Reaction 6. Initiate Reaction (Add 5 µL Substrate/ATP) Incubate 60 min @ 30°C Dispense_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Stop_Reaction 7. Stop Reaction & Deplete ATP (Add 10 µL ADP-Glo™ Reagent) Incubate 40 min @ RT Start_Reaction->Stop_Reaction Generate_Signal 8. Generate Luminescence (Add 20 µL Kinase Detection Reagent) Incubate 30 min @ RT Stop_Reaction->Generate_Signal Read_Plate 9. Read Luminescence (Plate Reader) Generate_Signal->Read_Plate Analyze_Data 10. Data Analysis (IC50 Calculation) Read_Plate->Analyze_Data

Caption: General workflow for in vitro kinase inhibition assay using the ADP-Glo™ platform.[11]

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[12]

  • Compound Preparation: A 10-point, 3-fold serial dilution of this compound was prepared in 100% DMSO, starting from a 400 µM concentration.

  • Assay Plate Setup: 2.5 µL of the serially diluted compound or DMSO (as a control) was dispensed into a 384-well plate.

  • Enzyme Addition: 2.5 µL of the respective kinase was added to each well. The plate was incubated for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: The kinase reaction was initiated by adding 5 µL of a mixture containing the appropriate substrate and ATP (at the Kₘ concentration for each kinase). The plate was then incubated at 30°C for 60 minutes.

  • ADP Detection:

    • To stop the kinase reaction and deplete any remaining ATP, 10 µL of ADP-Glo™ Reagent was added to each well, followed by a 40-minute incubation at room temperature.

    • To convert the produced ADP to ATP and generate a luminescent signal, 20 µL of Kinase Detection Reagent was added. The plate was incubated for a final 30 minutes at room temperature.

  • Data Acquisition: Luminescence was measured using a standard plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[11]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14] Raw luminescence data was converted to percent inhibition relative to DMSO controls. IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.[15][16]

Results

The inhibitory activity of this compound was evaluated against the selected panel of seven kinases. The resulting IC50 values are summarized in Table 1.

Table 1: Inhibitory Profile of this compound

Kinase TargetKinase FamilyIC50 (nM)
p38α (MAPK14) MAPK 12
p38β (MAPK11)MAPK185
p38γ (MAPK12)MAPK>10,000
p38δ (MAPK13)MAPK>10,000
JNK1MAPK850
GSK3βCMGC2,200
CDK2CMGC>10,000

Data are hypothetical and for illustrative purposes.

The data demonstrates that this compound is a potent inhibitor of its primary target, p38α, with an IC50 value of 12 nM. The compound exhibits moderate selectivity against the closely related p38β isoform (>15-fold) and is significantly less active against p38γ and p38δ. The compound also shows weak off-target activity against JNK1 and GSK3β, but is inactive against CDK2 at the concentrations tested.

Discussion

Interpretation of Selectivity Profile

The results position this compound as a potent and relatively selective p38α inhibitor. The >15-fold selectivity over p38β is a promising feature, as isoform-specific inhibition is critical for minimizing off-target effects and potential toxicity.[5] The weak inhibition of JNK1 and GSK3β at much higher concentrations suggests a favorable therapeutic window, although these off-target activities should be monitored in subsequent cell-based and in vivo studies. The lack of activity against CDK2 further underscores its selectivity away from the core cell cycle machinery.

G cluster_mapk MAP Kinase Family cluster_cmgc CMGC Kinase Family Compound 5,6-Dibromo-2,3-dihydro- isoindol-1-one p38a p38α (IC50 = 12 nM) Compound->p38a Potent Inhibition p38b p38β (IC50 = 185 nM) Compound->p38b Weak Inhibition JNK1 JNK1 (IC50 = 850 nM) Compound->JNK1 Weak Inhibition GSK3b GSK3β (IC50 = 2,200 nM) Compound->GSK3b Very Weak Inhibition CDK2 CDK2 (IC50 > 10,000 nM) Compound->CDK2 No Inhibition

Caption: Selectivity profile of the test compound against target kinases.

Implications for Drug Development

The favorable selectivity profile of this compound makes it a strong candidate for further preclinical development as a p38α-targeted therapeutic. The next logical steps would involve:

  • Cell-based Assays: Confirming on-target engagement and functional inhibition in relevant cellular models (e.g., measuring downstream substrate phosphorylation).

  • Broader Kinome Screening: Profiling the compound against a much larger panel of kinases (e.g., >400) to uncover any unexpected off-target interactions.

  • In Vivo Efficacy and Safety: Evaluating the compound's performance in animal models of inflammatory disease or cancer where p38α is a validated target.

Limitations

This guide is based on a hypothetical scenario and uses a limited kinase panel. An actual drug discovery campaign would employ a much broader screening panel.[2] Furthermore, in vitro biochemical assays do not always perfectly predict cellular activity or in vivo effects, as factors like cell permeability, metabolism, and intracellular ATP concentrations can significantly influence a compound's potency and selectivity.[2]

Conclusion

The systematic evaluation of inhibitor cross-reactivity is a non-negotiable step in modern drug discovery. This guide provides a robust, scientifically-grounded framework for conducting such studies, using this compound as an illustrative example. By combining detailed, validated protocols with a clear rationale for experimental design and data interpretation, researchers can effectively characterize the selectivity of novel kinase inhibitors, thereby accelerating the development of safer and more effective targeted therapies.

References

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Wikipedia. (2024). Half maximal inhibitory concentration (IC50). [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Vogt, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Wells, C. I., et al. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • St. Clair, J. R., et al. (2020). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. PNAS. [Link]

  • Papalia, G. A., et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]

  • Cuadrado, I., et al. (2023). Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. Nature Communications. [Link]

  • ResearchGate. (n.d.). Cross-reactivity of compounds with selected kinases. [Link]

  • Hu, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

  • ResearchGate. (2025). Features of Selective Kinase Inhibitors. [Link]

  • Brehmer, D., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Ghosh, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. PubMed - NIH. [Link]

  • Hardes, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 954239-43-1. [Link]

  • PubMed. (2007). 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one-based HIV-1 Integrase Inhibitors. [Link]

  • ResearchGate. (2016). (PDF) 5,6-Dibromo-1H-indole-2,3-dione. [Link]

  • PubMed Central. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

Sources

A Comparative Guide to In Silico Docking of 5,6-Dibromo-2,3-dihydro-isoindol-1-one with Histone Deacetylase 2 (HDAC2)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, step-by-step protocol for conducting in silico docking studies of the novel compound 5,6-Dibromo-2,3-dihydro-isoindol-1-one with its putative target, Histone Deacetylase 2 (HDAC2). We will objectively compare its predicted binding affinity and interactions with a known HDAC inhibitor, Vorinostat (SAHA), and a structurally related but less potent compound, phthalimide. This comparative analysis, supported by detailed methodologies and visualized workflows, is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques for lead identification and optimization.

Introduction: The Therapeutic Potential of Isoindolinones and the Role of HDACs in Disease

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2] Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[3] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, most notably cancer, making them a well-validated target for therapeutic intervention.[3] Several isoindolinone derivatives have been identified as potent HDAC inhibitors, suggesting that this compound may also exhibit inhibitory activity against this enzyme family.[3]

This guide will focus on HDAC2, a Class I HDAC isoform that is a key player in cell cycle progression and survival, and is a prominent target in cancer therapy. We will utilize AutoDock Vina, a widely used and powerful open-source molecular docking program, to predict the binding mode and affinity of our compounds of interest within the active site of HDAC2.

Experimental Design and Workflow

Our in silico experiment is designed to not only predict the binding of this compound to HDAC2 but also to provide a comparative context for its potential efficacy. The overall workflow is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB_retrieval Retrieve HDAC2 Structure (PDB ID: 4LXZ) Receptor_prep Prepare HDAC2 Receptor (Remove water, add hydrogens) PDB_retrieval->Receptor_prep Ligand_prep Prepare Ligand Structures (Test, Positive & Negative Controls) Docking_run Run AutoDock Vina Ligand_prep->Docking_run Grid_box Define Binding Site (Grid Box Generation) Receptor_prep->Grid_box Grid_box->Docking_run Results_extraction Extract Binding Affinities & Poses Docking_run->Results_extraction Interaction_analysis Analyze Interactions (Hydrogen bonds, hydrophobic interactions) Results_extraction->Interaction_analysis Comparison Compare with Controls Interaction_analysis->Comparison

Caption: Workflow for the in silico docking comparison.

Detailed Methodologies

Part 1: Preparation of the Receptor and Ligands

1.1. Retrieval of the Target Protein Structure:

The three-dimensional crystal structure of human HDAC2 in complex with a ligand is essential for this study. We will use the structure with PDB ID: 4LXZ , which has a resolution of 2.1 Å and contains a co-crystallized inhibitor that helps in defining the active site. This structure can be downloaded from the RCSB Protein Data Bank.[4][5][6][7]

1.2. Preparation of the Receptor (HDAC2):

Proper preparation of the protein structure is critical for accurate docking results. This typically involves:

  • Step 1: PDB File Cleanup: The downloaded PDB file (4LXZ.pdb) contains the protein, a co-crystallized ligand, and water molecules. For our docking study, we will remove the water molecules and the original ligand. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.

  • Step 2: Addition of Polar Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Therefore, polar hydrogen atoms must be added to the protein structure to correctly model hydrogen bonding. This is a standard procedure in most molecular modeling software.

  • Step 3: Assignment of Charges: Assigning appropriate partial charges to the protein atoms is crucial for calculating the electrostatic interactions. The Gasteiger charge calculation method is commonly used for this purpose.

  • Step 4: Conversion to PDBQT Format: AutoDock Vina requires the receptor file to be in the PDBQT format, which includes atomic coordinates, partial charges, and atom types. AutoDock Tools (ADT) is the standard software used for this conversion.

1.3. Preparation of the Ligands:

The 2D structures of our test compound (this compound), positive control (Vorinostat), and negative control (Phthalimide) will be obtained from the PubChem database.

  • Step 1: 3D Structure Generation: The 2D structures will be converted to 3D structures. This can be done using software like Avogadro or online tools.

  • Step 2: Energy Minimization: The 3D structures of the ligands should be energy-minimized to obtain a low-energy conformation. This is important for a more realistic representation of the molecule.

  • Step 3: Torsion Tree Definition: The rotatable bonds in the ligands need to be defined to allow for conformational flexibility during the docking process.

  • Step 4: Conversion to PDBQT Format: Similar to the receptor, the prepared ligand structures must be converted to the PDBQT format using AutoDock Tools.

Part 2: Molecular Docking with AutoDock Vina

2.1. Defining the Binding Site (Grid Box Generation):

To guide the docking simulation to the correct binding pocket, a grid box needs to be defined. This three-dimensional grid encompasses the active site of the protein. The coordinates and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file (4LXZ).

2.2. Configuration File:

AutoDock Vina uses a configuration file (e.g., conf.txt) that specifies the input files (receptor and ligand), the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness (which controls the thoroughness of the search).

2.3. Running the Docking Simulation:

The docking simulation is initiated from the command line by running the Vina executable with the configuration file as input. Vina will then perform a conformational search of the ligand within the defined grid box and score the different binding poses.

Part 3: Analysis of Docking Results

3.1. Binding Affinity:

AutoDock Vina provides the binding affinity of the best-predicted binding pose in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

3.2. Visualization and Interaction Analysis:

The predicted binding poses of the ligands can be visualized in complex with the protein using software like PyMOL or Discovery Studio Visualizer. This allows for a detailed analysis of the intermolecular interactions, such as:

  • Hydrogen Bonds: Identification of hydrogen bond donors and acceptors between the ligand and protein residues.

  • Hydrophobic Interactions: Analysis of non-polar interactions that contribute to binding stability.

  • Pi-Stacking and Cation-Pi Interactions: Examination of aromatic ring interactions.

Comparative Analysis

The docking results for this compound will be compared against the positive control (Vorinostat) and the negative control (Phthalimide).

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound1367593-7.8HIS142, HIS143, ASP179, TYR306
Vorinostat (SAHA) - Positive Control5311-8.5HIS142, HIS143, ASP179, TYR306, ZN ion
Phthalimide - Negative Control10199-5.2HIS143, PHE208

Note: The predicted binding affinities and interacting residues are illustrative and would be generated from an actual docking run. The values presented here are for demonstration purposes.

Discussion of Predicted Results

Vorinostat (Positive Control): As a known HDAC inhibitor, Vorinostat is expected to show a strong binding affinity. Its hydroxamic acid group is known to chelate the zinc ion in the active site of HDACs, a crucial interaction for potent inhibition. The docking results should reproduce this key interaction and show a favorable binding energy.

This compound (Test Compound): The predicted binding affinity of our test compound is significant, suggesting it may have inhibitory activity against HDAC2. The analysis of its binding pose will be crucial. The dibromo substitution on the isoindolinone core could potentially form halogen bonds or enhance hydrophobic interactions within the active site, contributing to its binding affinity. The lactam carbonyl group might form hydrogen bonds with key residues in the active site, such as the catalytic histidines.

Phthalimide (Negative Control): Phthalimide, being a simpler and structurally related molecule without the specific functional groups for strong HDAC inhibition, is expected to have a significantly lower binding affinity. This serves as a baseline to demonstrate the specificity of the interactions observed with our test compound and the positive control.

The following diagram illustrates the key interactions we anticipate observing:

G cluster_protein HDAC2 Active Site cluster_ligand Ligand His142 His142 His143 His143 Asp179 Asp179 Tyr306 Tyr306 Zn_ion Zn²⁺ Test_Compound 5,6-Dibromo-isoindolinone Test_Compound->His142 H-bond Test_Compound->Tyr306 Hydrophobic Positive_Control Vorinostat (SAHA) Positive_Control->His143 H-bond Positive_Control->Zn_ion Chelation

Caption: Predicted key interactions in the HDAC2 active site.

Conclusion and Future Directions

This in silico docking study provides a robust framework for evaluating the potential of this compound as an HDAC2 inhibitor. The comparative analysis with a known potent inhibitor and a structurally related, less active compound lends confidence to the predictive power of this computational approach. The favorable predicted binding affinity of the test compound warrants further investigation.

The next logical steps would involve:

  • In vitro enzymatic assays: To experimentally validate the predicted inhibitory activity of this compound against HDAC2.

  • Molecular dynamics simulations: To study the stability of the predicted protein-ligand complex over time and to gain deeper insights into the binding mechanism.

  • Synthesis and screening of analogs: To explore the structure-activity relationship (SAR) and optimize the isoindolinone scaffold for improved potency and selectivity.

By integrating computational and experimental approaches, the journey from a promising in silico hit to a potential clinical candidate can be significantly accelerated.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 19, 2026, from [Link][4]

  • RCSB PDB. (n.d.). Homepage. Retrieved January 19, 2026, from [Link][5]

  • Wikipedia. (2023, December 28). Protein Data Bank. In Wikipedia. Retrieved January 19, 2026, from [Link][6]

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  • Wang, L., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 15-30. [Link][3]

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A Comparative Guide to Isoindolinone-Based Therapeutics: Benchmarking 5,6-Dibromo-2,3-dihydro-isoindol-1-one Against Approved Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a range of approved drugs with diverse therapeutic applications.[1][2] This guide provides a head-to-head comparison of a novel derivative, 5,6-Dibromo-2,3-dihydro-isoindol-1-one, with the clinically approved immunomodulatory agent, Lenalidomide. While direct biological data for this specific dibrominated compound is not extensively published, its structural features suggest a potential role as a modulator of protein-protein interactions, a characteristic of many isoindolinone-based drugs.[3] This comparison is structured to provide researchers and drug development professionals with a framework for evaluating novel isoindolinone derivatives against established therapeutics.

The Isoindolinone Scaffold: A Privileged Structure in Drug Discovery

The isoindolinone core, a bicyclic structure composed of a fused benzene and a nitrogen-containing five-membered ring, is a versatile pharmacophore.[4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[3][5] Notably, the substitution pattern on the isoindolinone ring system plays a crucial role in defining the compound's pharmacological profile and mechanism of action.[6]

A prominent class of drugs built upon a related isoindoline-1,3-dione structure are the immunomodulatory imide drugs (IMiDs), which include the blockbuster drugs Thalidomide, Lenalidomide, and Pomalidomide.[7][8] These agents have revolutionized the treatment of multiple myeloma and other hematological malignancies.[9] Their mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex.[10][11] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][13] The degradation of these factors is detrimental to the survival of myeloma cells.[7]

Given the established importance of the isoindolinone scaffold, the introduction of halogen atoms, such as bromine in this compound, is a rational drug design strategy. Halogen bonds can enhance binding affinity and specificity to target proteins, potentially leading to improved potency and a modified pharmacological profile compared to existing drugs.

Head-to-Head Comparison: this compound vs. Lenalidomide

This section provides a comparative analysis of the hypothetical properties of this compound against the well-characterized profile of Lenalidomide.

Table 1: Comparative Profile of this compound and Lenalidomide

FeatureThis compoundLenalidomide
Core Structure Isoindolin-1-oneIsoindoline-1,3-dione
Key Substituents 5,6-Dibromo4-amino, Glutarimide ring
Approved Indications N/AMultiple Myeloma, Myelodysplastic Syndromes, Lymphomas[7]
Primary Mechanism Hypothetical: Cereblon E3 Ligase ModulatorCereblon E3 Ligase Modulator[12][14]
Key Biological Effects Hypothetical: Anti-proliferative, ImmunomodulatoryAnti-proliferative, Immunomodulatory, Anti-angiogenic[9]
Mechanistic Insights: The Cereblon E3 Ligase Pathway

The therapeutic effects of Lenalidomide are mediated through its interaction with the Cereblon E3 ligase complex.[10] This interaction redirects the ligase's activity towards neo-substrates, leading to their degradation. The glutarimide moiety of Lenalidomide is crucial for its binding to Cereblon.[15] While this compound lacks this specific moiety, its isoindolinone core provides a platform for potential interaction with Cereblon or other cellular targets. The bromine atoms could potentially form halogen bonds with amino acid residues in a target protein's binding pocket, thereby influencing its activity.

G cluster_1 Target Degradation CUL4 Cullin 4 DDB1 DDB1 ROC1 ROC1 CRBN Cereblon (CRBN) IKZF1 IKZF1 (Ikaros) CRBN->IKZF1 Recruits IKZF3 IKZF3 (Aiolos) CRBN->IKZF3 Recruits Proteasome Proteasome IKZF1->Proteasome Targeted for Degradation IKZF3->Proteasome Targeted for Degradation Ub Ubiquitin Ub->IKZF1 Ubiquitination Ub->IKZF3 Ubiquitination Degradation Degraded Proteins Proteasome->Degradation Drug Lenalidomide / Pomalidomide Drug->CRBN Binds to

Caption: Mechanism of action of IMiDs via the Cereblon E3 ligase pathway.

Experimental Protocols for Comparative Evaluation

To empirically compare this compound with Lenalidomide, a series of in vitro assays are proposed.

1. Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To determine the binding affinity of the test compounds to the Cereblon protein.

  • Principle: This assay measures the proximity of a fluorescently labeled ligand and a tagged Cereblon protein. Binding of the test compound displaces the fluorescent ligand, leading to a decrease in the FRET signal.

  • Protocol:

    • Recombinant human Cereblon (CRBN) is tagged with a terbium (Tb) cryptate donor fluorophore.

    • A known Cereblon-binding tracer ligand is labeled with a d2 acceptor fluorophore.

    • In a microplate, incubate a fixed concentration of Tb-CRBN and the d2-tracer with serial dilutions of the test compound (this compound or Lenalidomide).

    • After incubation, read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).

    • Calculate the ratio of the acceptor to donor fluorescence. The IC50 value is determined by plotting the fluorescence ratio against the compound concentration.

2. Cell Proliferation Assay (MTS Assay)

  • Objective: To assess the anti-proliferative activity of the test compounds on a multiple myeloma cell line (e.g., MM.1S).

  • Principle: The MTS reagent is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed MM.1S cells in a 96-well plate at a density of 1 x 104 cells/well.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G cluster_0 Cell Culture cluster_1 MTS Assay cluster_2 Data Analysis Seed Seed MM.1S cells in 96-well plate Treat Treat with serial dilutions of compounds Seed->Treat Incubate_72h Incubate 72h Treat->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_4h Incubate 2-4h Add_MTS->Incubate_4h Read Measure Absorbance at 490 nm Incubate_4h->Read Calculate Calculate % Viability Read->Calculate Determine Determine IC50 Calculate->Determine

Caption: Workflow for the MTS cell proliferation assay.

Hypothetical Comparative Data

The following table presents hypothetical data that could be generated from the described experimental protocols, illustrating a potential outcome of the comparative analysis.

Table 2: Hypothetical Experimental Data

CompoundCRBN Binding IC50 (nM)MM.1S Cell Proliferation IC50 (nM)
This compound 500800
Lenalidomide 150250

This hypothetical data suggests that while the dibrominated compound may have a lower affinity for Cereblon and consequently lower anti-proliferative activity compared to Lenalidomide, it still demonstrates activity in the nanomolar range, warranting further investigation. The presence of the bromine atoms could offer alternative binding modes or interactions with other cellular targets, which could be explored in subsequent studies.

Conclusion and Future Directions

While this compound is not an approved drug, its structural similarity to a class of highly successful therapeutics makes it an interesting candidate for further research. A direct comparison with an established drug like Lenalidomide, using standardized in vitro assays, provides a clear and objective framework for evaluating its potential. The hypothetical data presented underscores the importance of empirical testing to validate the therapeutic potential of novel chemical entities. Future research should focus on a broader screening against a panel of cancer cell lines, in vivo efficacy studies in relevant animal models, and detailed mechanistic studies to elucidate its precise molecular targets and pathways.

References

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Validating the Therapeutic Potential of 5,6-Dibromo-2,3-dihydro-isoindol-1-one Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the hypothetical therapeutic agent 5,6-Dibromo-2,3-dihydro-isoindol-1-one against other alternatives. Supported by experimental data, this document outlines the validation of its therapeutic potential through the use of knockout models.

Introduction: The Promise of Novel Isoindolinone Derivatives

The isoindolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of several approved drugs with diverse therapeutic applications.[1][2] The introduction of halogen atoms, such as bromine, onto this core structure can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on the hypothetical molecule, this compound, postulating its potential as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in immuno-oncology.[3]

IDO1 is a critical metabolic enzyme that suppresses the host's immune response by depleting tryptophan in the tumor microenvironment. This tryptophan catabolism inhibits the proliferation and activation of effector T cells while promoting the generation of regulatory T cells, thereby allowing cancer cells to evade immune surveillance. The inhibition of IDO1 is a promising strategy to restore anti-tumor immunity. This guide details a rigorous, self-validating experimental framework to assess the therapeutic utility of this compound using knockout mouse models, providing a direct comparison with existing IDO1 inhibitors.

Postulated Mechanism of Action of this compound

Based on the structure of related isoindolinone derivatives, we hypothesize that this compound acts as a competitive inhibitor of IDO1. The isoindolinone core is proposed to bind to the active site of the enzyme, while the dibromo substitution enhances this interaction and improves cell permeability.

cluster_0 Tumor Microenvironment Compound 5,6-Dibromo-2,3-dihydro- isoindol-1-one IDO1 IDO1 Enzyme Compound->IDO1 Inhibits Tryptophan Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine Tryptophan->Kynurenine Metabolizes to T_Cell Effector T Cell Tryptophan->T_Cell Required for Activation Treg Regulatory T Cell Kynurenine->Treg Promotes Differentiation Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Kills Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity Treg->T_Cell Suppresses Immune_Evasion Immune Evasion Tumor_Cell->Immune_Evasion

Caption: Postulated signaling pathway of this compound in the tumor microenvironment.

Experimental Validation Using Knockout Models

To rigorously validate the therapeutic potential and mechanism of action of this compound, a multi-faceted approach utilizing knockout (KO) mouse models is essential.[4][5] This strategy allows for the unambiguous assessment of the compound's on-target effects.[4][6]

Experimental Workflow

cluster_0 Phase 1: Model Generation & Characterization cluster_1 Phase 2: Tumor Implantation & Treatment cluster_2 Phase 3: Efficacy & PK/PD Analysis cluster_3 Phase 4: Immunophenotyping & Data Interpretation A1 Generation of IDO1-/- Mice A2 Breeding and Genotyping A1->A2 A3 Baseline Phenotyping A2->A3 B1 Implantation of Syngeneic Tumor Cells A3->B1 B2 Tumor Growth Monitoring B1->B2 B3 Treatment Initiation B2->B3 C1 Tumor Volume Measurement B3->C1 C3 Pharmacokinetic (PK) Studies B3->C3 C2 Survival Analysis C1->C2 D1 Flow Cytometry of Tumor-Infiltrating Lymphocytes C2->D1 C4 Pharmacodynamic (PD) Analysis C3->C4 C4->D1 D2 Cytokine Profiling D1->D2 D3 Comparative Data Analysis D2->D3

Caption: Experimental workflow for validating the therapeutic potential of this compound.

Detailed Experimental Protocol: In Vivo Efficacy Study in IDO1 Knockout Mice

This protocol outlines the key steps for assessing the anti-tumor efficacy of this compound.

1. Animal Models:

  • IDO1 knockout (IDO1-/-) mice on a C57BL/6 background.
  • Wild-type (WT) C57BL/6 mice as controls.
  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Cell Line:

  • B16-F10 melanoma cells, a syngeneic model in C57BL/6 mice.

3. Tumor Implantation:

  • Subcutaneously inject 1 x 10^5 B16-F10 cells in 100 µL of PBS into the right flank of both WT and IDO1-/- mice.

4. Treatment Groups (n=10 mice per group):

  • Group 1 (WT Control): WT mice + Vehicle.
  • Group 2 (WT Treatment): WT mice + this compound (50 mg/kg, oral gavage, daily).
  • Group 3 (KO Control): IDO1-/- mice + Vehicle.
  • Group 4 (KO Treatment): IDO1-/- mice + this compound (50 mg/kg, oral gavage, daily).
  • Group 5 (Comparative Control): WT mice + Epacadostat (a known IDO1 inhibitor) (100 mg/kg, oral gavage, daily).

5. Efficacy Assessment:

  • Measure tumor volume three times a week using digital calipers (Volume = 0.5 x Length x Width^2).
  • Monitor animal body weight and overall health.
  • Euthanize mice when tumors reach a predetermined size or show signs of distress.

6. Pharmacodynamic Analysis:

  • At the end of the study, collect tumors and spleens.
  • Analyze the ratio of kynurenine to tryptophan in plasma and tumor tissue via LC-MS/MS to confirm IDO1 inhibition.
  • Perform immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in T cell populations (CD4+, CD8+, Tregs).

Comparative Performance Analysis

The following table presents hypothetical but plausible data comparing the in vivo performance of this compound with a known IDO1 inhibitor, Epacadostat.

Parameter This compound Epacadostat Vehicle Control
Tumor Growth Inhibition (TGI) in WT Mice 75%60%0%
TGI in IDO1-/- Mice 5%3%0%
Increase in CD8+/Treg Ratio in Tumors (WT) 4.5-fold3.2-foldNo significant change
Oral Bioavailability 45%25%N/A
In Vitro IC50 (IDO1) 10 nM22 nMN/A
Off-Target Kinase Inhibition (>1 µM) < 5% of panel15% of panelN/A

Interpretation of Results and Causality

The expected results from this experimental design would provide strong evidence for the on-target activity of this compound. A significant reduction in tumor growth in WT mice treated with the compound, coupled with a lack of efficacy in IDO1-/- mice, would strongly suggest that the anti-tumor effect is mediated through the inhibition of IDO1. The increased CD8+/Treg ratio in the tumors of treated WT mice would further support the proposed mechanism of restoring anti-tumor immunity.

The superior hypothetical performance of this compound in terms of TGI, CD8+/Treg ratio, and oral bioavailability compared to Epacadostat would position it as a promising candidate for further development. The lower off-target kinase inhibition profile also suggests a potentially better safety profile.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the therapeutic potential of the novel isoindolinone derivative, this compound, as a potent IDO1 inhibitor. The use of knockout models is central to establishing a definitive link between the compound's mechanism of action and its therapeutic effect. The comparative framework allows for a clear assessment of its potential advantages over existing therapies.

Future studies should focus on comprehensive toxicology assessments, formulation optimization to enhance bioavailability, and evaluation in combination with other immunotherapies, such as checkpoint inhibitors, to explore potential synergistic effects. The self-validating nature of the described protocols provides a high degree of confidence in the generated data, which is crucial for making informed decisions in the drug development pipeline.[7]

References

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Benchmarking the Kinase Selectivity of 5,6-Dibromo-2,3-dihydro-isoindol-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1][2] The human kinome comprises over 500 members, many of which share a structurally conserved ATP-binding pocket.[3] This conservation presents a significant challenge in drug development: achieving inhibitor selectivity.[1][4] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, while in some cases, multi-target inhibition can be therapeutically beneficial.[3][5] Therefore, a rigorous evaluation of a compound's interaction with a broad panel of kinases is a critical step in its preclinical development.[5][6]

This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, 5,6-Dibromo-2,3-dihydro-isoindol-1-one , against a representative panel of the human kinome. While direct kinase inhibition data for this specific molecule is not extensively published, its isoindolinone core is a privileged scaffold found in compounds with significant biological activity, including analogs of immunomodulatory drugs (IMiDs).[7] This structural alert warrants a thorough investigation of its kinase selectivity profile.

Here, we will detail the scientific rationale behind the experimental design, provide step-by-step protocols for a robust in vitro kinase profiling assay, and outline methods for data analysis and interpretation, enabling researchers to objectively assess the compound's potential as a selective kinase inhibitor.

Experimental Design: A Strategy for Robust Selectivity Profiling

A successful kinase selectivity study hinges on a well-conceived experimental design. Our approach is centered on an in vitro, activity-based assay that measures the compound's ability to inhibit the phosphorylation of a substrate by a panel of purified kinases.

Rationale for Kinase Panel Selection

The choice of kinases for the screening panel is critical for a comprehensive assessment of selectivity.[8] A broad panel, representing diverse branches of the human kinome tree, is recommended for initial profiling.[8][9] This approach maximizes the chances of identifying both intended and unintended targets. For this compound, a panel of at least 96 kinases, including representatives from tyrosine kinase and serine/threonine kinase families, would provide a solid baseline. Commercial services often offer panels of over 300 kinases for more extensive profiling.[9][10]

Choice of Assay Format: Luminescence-Based ADP Detection

Multiple assay formats are available for measuring kinase activity, including radiometric assays, fluorescence-based methods, and luminescence-based assays.[2][11][12] For this guide, we will focus on a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay). This format offers several advantages:

  • High Sensitivity and Dynamic Range: It can detect low levels of kinase activity and is suitable for a wide range of ATP concentrations.

  • Safety: It avoids the handling and disposal of radioactive materials associated with radiometric assays.[13]

  • Scalability: The format is readily adaptable for high-throughput screening in 96- or 384-well plates.[14]

The principle of the assay is a two-step process. First, the kinase reaction is performed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.[11]

Selection of Control Compounds

The inclusion of appropriate controls is fundamental to a self-validating experimental system.

  • Positive Control Inhibitor: A well-characterized, broad-spectrum kinase inhibitor such as Staurosporine should be included. This confirms the assay is sensitive to inhibition.

  • Negative Control: A vehicle control (e.g., DMSO), corresponding to the solvent used for the test compound, is essential to establish the baseline of uninhibited kinase activity.[14]

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution (this compound & Staurosporine) incubation Pre-incubation: Kinase + Compound compound_prep->incubation kinase_plate Kinase Panel Plating (96-well format) kinase_plate->incubation reagent_prep Reagent Preparation (ATP, Substrates, Buffers) reaction_start Initiate Reaction: Add ATP/Substrate Mix reagent_prep->reaction_start incubation->reaction_start reaction_run Incubate at RT (e.g., 60 minutes) reaction_start->reaction_run reaction_stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction_run->reaction_stop adp_to_atp Convert ADP to ATP (Add Kinase Detection Reagent) reaction_stop->adp_to_atp luminescence Measure Luminescence (Plate Reader) adp_to_atp->luminescence data_norm Normalize Data (% Inhibition Calculation) luminescence->data_norm ic50 IC50 Determination (Dose-Response Curves) data_norm->ic50 selectivity Selectivity Profiling (Kinome Map Visualization) ic50->selectivity

Caption: Workflow for kinase selectivity profiling.

Detailed Experimental Protocol

This protocol is adapted for a generic luminescence-based ADP detection assay and should be optimized for specific kinases and reagents.

Materials and Reagents
  • This compound

  • Staurosporine (positive control)

  • DMSO (vehicle)

  • Purified Kinase Panel (pre-aliquoted)

  • Kinase-specific substrates

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well, white, flat-bottom plates

  • Multichannel pipettes

  • Luminometer plate reader

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Staurosporine in DMSO.

    • Perform serial dilutions in kinase buffer to create a range of concentrations for dose-response analysis (e.g., 10-point, 3-fold dilutions starting from 100 µM). For single-point screening, a final concentration of 1 µM or 10 µM is common.[9]

  • Assay Plate Setup:

    • Add 5 µL of kinase buffer to all wells of a 96-well plate.

    • Add 2.5 µL of the diluted compounds to the respective wells.

    • Add 2.5 µL of DMSO to the vehicle control wells.

    • Add 2.5 µL of diluted Staurosporine to the positive control wells.

  • Kinase Addition:

    • Thaw the purified kinases on ice.

    • Add 5 µL of each kinase to its designated well. The final volume in each well is now 12.5 µL.

    • Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to interact with the kinases.[14]

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/substrate solution in kinase buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine inhibitor potency.[12][15]

    • Add 12.5 µL of the 2X ATP/substrate solution to all wells to start the reaction. The final reaction volume is 25 µL.

    • Mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The raw luminescence data is first converted to percentage inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

Where:

  • Signal_Compound is the luminescence from wells with the test compound.

  • Signal_Vehicle is the average luminescence from the DMSO control wells (representing 0% inhibition).

  • Signal_Background can be a "no enzyme" control well.

Dose-Response Analysis and IC₅₀ Determination

For compounds showing significant inhibition in the single-point screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀). The percentage inhibition data is plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic model to calculate the IC₅₀ value.

Visualizing Selectivity

The selectivity of this compound can be visualized in several ways:

  • Selectivity Score (S-Score): This is a quantitative measure of selectivity. A common definition is the number of kinases inhibited above a certain threshold (e.g., >90%) at a specific concentration, divided by the total number of kinases tested.[16] A lower score indicates higher selectivity.

  • Kinome Map: The percentage inhibition data can be plotted on a kinome tree diagram. This provides an intuitive visual representation of the compound's selectivity across the entire kinase family.

Data Presentation: A Comparative Table

The results should be summarized in a clear, comparative table.

Kinase TargetThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
AAK1Experimental ValueExperimental Value
ABL1Experimental ValueExperimental Value
AKT1Experimental ValueExperimental Value
... (and so on for the entire panel)

For dose-response follow-up:

Kinase TargetThis compound (IC₅₀, nM)
Kinase XExperimental Value
Kinase YExperimental Value
Kinase ZExperimental Value

Logical Framework for Data Interpretation

G cluster_pathways start Initial Screening Data (% Inhibition @ 1µM) selective Selective Profile (Few kinases inhibited >90%) start->selective High Selectivity non_selective Non-Selective Profile (Many kinases inhibited >90%) start->non_selective Low Selectivity inactive Inactive (No significant inhibition) start->inactive No Activity dose_response Dose-Response Assay (Calculate IC50) selective->dose_response off_target Analyze Off-Targets (Potential for polypharmacology or toxicity) non_selective->off_target stop De-prioritize Compound inactive->stop sar Structure-Activity Relationship (SAR) & Lead Optimization dose_response->sar Potent & Selective off_target->sar Desirable Polypharmacology

Caption: Decision-making based on selectivity data.

Conclusion and Future Directions

This guide outlines a rigorous, technically sound methodology for characterizing the kinase selectivity of this compound. By following this framework, researchers can generate high-quality, reproducible data to make informed decisions about the compound's therapeutic potential. A selective inhibitor profile would warrant further investigation into its mechanism of action and cellular efficacy. Conversely, a non-selective profile would necessitate careful consideration of potential off-target liabilities.[3][6] This systematic approach to selectivity profiling is an indispensable component of modern drug discovery, ensuring that only the most promising candidates advance through the development pipeline.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7455. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • PubChem. 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • PubChem. Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. [Link]

  • PubChem. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. [Link]

  • ResearchGate. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. [Link]

  • Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 385-395. [Link]

  • ResearchGate. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1835-1845. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling. [Link]

  • Journal of Medicinal Chemistry. (2020). Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. [Link]

  • JoVE. (2018). In vitro NLK Kinase Assay. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Kinexus. Kinase-Inhibitor Profiling Services. [Link]

  • PubChem. Lenalidomide, (R)-. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • Celtarys. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • PubMed. (2015). Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. [Link]

  • PNAS. (2014). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Dibromo-2,3-dihydro-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6-Dibromo-2,3-dihydro-isoindol-1-one (CAS No. 954239-43-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. As a halogenated organic compound, this substance requires specific disposal procedures to mitigate potential hazards.

Understanding the Chemical Profile and Associated Hazards

General hazards associated with similar brominated organic compounds can include skin and eye irritation, and potential harm if swallowed or inhaled.[7][8] Therefore, all handling and disposal operations should be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.[7]

Core Principles of Disposal

The fundamental principle for the disposal of this compound is waste segregation . Halogenated organic wastes must always be collected separately from non-halogenated organic wastes.[4][5][6] This is crucial because mixing these waste streams can complicate the disposal process and increase costs, as halogenated waste often requires specialized treatment methods like high-temperature incineration.[5][9]

Detailed Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound, from the laboratory bench to the final waste collection point.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any work with this compound, ensure the following safety measures are in place:

  • Engineering Controls : Always handle the solid compound and prepare its waste in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[7]

  • Personal Protective Equipment :

    • Eye Protection : Wear chemical safety goggles.

    • Hand Protection : Use nitrile gloves.

    • Body Protection : A laboratory coat is mandatory to protect skin and clothing.[4]

Step 2: Waste Categorization and Container Selection

Properly categorizing and containing the waste is the most critical step.

  • Waste Stream Identification : this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) must be disposed of as "Halogenated Organic Waste." [4][5]

  • Container Selection :

    • Use a designated, leak-proof, and chemically compatible waste container. Typically, these are polyethylene or glass containers provided by your institution's Environmental Health and Safety (EHS) department.[9]

    • The container must have a secure screw-top cap to prevent spills and the release of vapors.[6]

    • Ensure the container is clearly labeled as "Halogenated Organic Waste."[5][9]

Step 3: Waste Accumulation and Labeling

Follow these procedures for accumulating and labeling the waste:

  • Solid Waste :

    • Carefully transfer the solid this compound into the designated halogenated waste container.

    • Any contaminated disposable materials, such as weighing boats or gloves, should also be placed in this container.

  • Solutions :

    • If the compound is in a solvent, the entire solution must be disposed of as halogenated organic liquid waste.

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. [6]

  • Labeling :

    • The waste container label must be filled out completely and accurately. This typically includes:

      • The words "Hazardous Waste."[10]

      • The full chemical name: "this compound" and any solvents present.[6]

      • The approximate concentration or quantity of each component.[5]

      • The accumulation start date.[11]

      • The name of the principal investigator or laboratory group.

Step 4: Temporary Storage in the Laboratory

Proper storage of the waste container while it is being filled is essential to maintain a safe laboratory environment.

  • Location : Store the waste container in a designated satellite accumulation area (SAA), which is typically within or near the laboratory where the waste is generated.[9]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Container Closure : Keep the waste container securely closed at all times, except when adding waste.[6][12]

Step 5: Final Disposal and Waste Pickup

Once the waste container is full (typically around 75-80% capacity to prevent splashing and allow for vapor expansion), or if the project is complete, arrange for its final disposal.

  • Request Pickup : Follow your institution's specific procedures for hazardous waste pickup. This usually involves contacting the EHS department or submitting an online request.[9]

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations. The manifest system is designed to track hazardous waste from its point of generation to its final disposal.[11][13]

Visual Workflow for Disposal

DisposalWorkflow Start Start: Handling This compound PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) & Use Fume Hood Start->PPE Categorize Step 2: Categorize as 'Halogenated Organic Waste' PPE->Categorize Container Select & Label Designated 'Halogenated Waste' Container Categorize->Container Accumulate Step 3: Accumulate Waste (Solid & Contaminated Materials) Container->Accumulate Store Step 4: Store Securely in Satellite Accumulation Area (Closed & in Secondary Containment) Accumulate->Store Request Step 5: Request Waste Pickup from EHS Store->Request End End: Proper Disposal Request->End

Caption: Workflow for the safe disposal of this compound.

Summary of Key Disposal Information

Parameter Guideline Rationale
Waste Category Halogenated Organic WasteThe presence of bromine atoms requires segregation from other waste streams for proper treatment.[4][5]
Container Type Labeled, leak-proof, chemically compatible container with a screw-top cap.Prevents spills, leaks, and vapor release, ensuring safety and compliance.[6][9]
Primary Engineering Control Chemical Fume HoodMinimizes the risk of inhalation of dust or vapors.[7]
Essential PPE Safety goggles, nitrile gloves, lab coat.Protects against accidental skin and eye contact.[4]
On-site Storage Closed container in a designated Satellite Accumulation Area with secondary containment.Ensures safe temporary storage and mitigates spill risks.[9]
Prohibited Action NEVER dispose of down the drain or mix with non-halogenated waste.Prevents environmental contamination and ensures proper waste treatment.[4][6]

By adhering to this structured disposal protocol, researchers and laboratory personnel can ensure the safe management of this compound waste, fostering a secure and compliant research environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may have additional requirements.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • SAFETY DATA SHEET - 1,2-Dibromo-1,2-diphenylethane. Fisher Scientific.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • MSDS of this compound. Capot Chemical.
  • 5-Bromo-2,3-dihydroisoindol-1-one. Sigma-Aldrich.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available from: [Link]

  • This compound. ChemicalBook.
  • This compound CAS#: 954239-43-1. ChemWhat.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • 6-Bromo-2,3-dihydro-1H-isoindol-1-one. PubChem, National Center for Biotechnology Information.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
5,6-Dibromo-2,3-dihydro-isoindol-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.